molecular formula C30H48N2O7 B15563436 Kalimantacin A

Kalimantacin A

Katalognummer: B15563436
Molekulargewicht: 548.7 g/mol
InChI-Schlüssel: GENAAYFYLGYPIQ-JOPGMDTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Kalimantacin A is a fatty acid derivative isolated from the fermentation broth of Alcaligenes sp. YL-02632S. It is an antibiotic with antibacterial activity. It has a role as an antimicrobial agent, an antibacterial agent and a bacterial metabolite. It is a carbamate ester, a fatty acid derivative, a monocarboxylic acid and a monocarboxylic acid amide.
RN refers to A;  an antibacterial antibiotic isolated from Alcaligenes sp. YL-02632S;  this compound is the E,E,Z-isomer;  kalimantacin B is the E,E,E-isomer;  structures of this compound & B given in first source

Eigenschaften

Molekularformel

C30H48N2O7

Molekulargewicht

548.7 g/mol

IUPAC-Name

(2E,10Z,12E)-20-[(3-carbamoyloxy-2-methylbutanoyl)amino]-19-hydroxy-3,5,15-trimethyl-7-methylidene-17-oxoicosa-2,10,12-trienoic acid

InChI

InChI=1S/C30H48N2O7/c1-20(14-22(3)15-23(4)17-28(35)36)12-10-8-7-9-11-13-21(2)16-26(33)18-27(34)19-32-29(37)24(5)25(6)39-30(31)38/h7-9,11,17,21-22,24-25,27,34H,1,10,12-16,18-19H2,2-6H3,(H2,31,38)(H,32,37)(H,35,36)/b8-7-,11-9+,23-17+

InChI-Schlüssel

GENAAYFYLGYPIQ-JOPGMDTFSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Discovery and Isolation of Kalimantacin A from Pseudomonas fluorescens: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalimantacin A, a potent antibiotic with significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), is a secondary metabolite produced by the bacterium Pseudomonas fluorescens. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the biosynthetic pathway, fermentation and purification protocols, and the analytical methods used for its structure elucidation. The document is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and antibiotic drug development.

Introduction

This compound is a polyketide-nonribosomal peptide hybrid natural product that has garnered significant interest for its potent and selective antibacterial activity. Originally isolated from Alcaligenes sp. YL-02632S, it was later found to be identical to batumin, a compound produced by Pseudomonas batumici. Further research has identified Pseudomonas fluorescens BCCM_ID9359 as a producer of this compound.[1][2] The primary mechanism of action of this compound is the inhibition of the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis.[3][4] This specific targeting makes it a promising candidate for the development of new anti-staphylococcal agents.

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) system.[1] The biosynthetic gene cluster in P. fluorescens BCCM_ID9359 is encoded by a 62 kb genomic region containing 16 open reading frames (ORFs). The assembly line is composed of three main polypeptides, Bat1, Bat2, and Bat3, which harbor 11 PKS modules and one NRPS module.

The key enzymatic functions within the biosynthesis pathway include:

  • BatH and BatJ: These trans-acting acyltransferases are responsible for loading the acetyl-CoA starter unit and malonyl-CoA extender units onto the assembly line.

  • NRPS module: Incorporates a glycine (B1666218) residue into the growing polyketide chain.

  • BatA-E: A cassette of modifying enzymes that introduce β-methyl branches at specific points in the molecule.

  • BatK: A trans-acting enoyl reductase.

  • BatF: A carbamoyltransferase that adds the carbamoyl (B1232498) group.

  • BatM: An oxidase that performs the final oxidation of a hydroxyl group to a ketone, yielding the active this compound.

Kalimantacin_A_Biosynthesis cluster_loading Initiation cluster_elongation Elongation & Modification cluster_termination Termination & Tailoring Acetyl-CoA Acetyl-CoA BatH BatH Acetyl-CoA->BatH Loading_Module Loading Module (ACP) BatH->Loading_Module PKS_Modules 11 PKS Modules Loading_Module->PKS_Modules Malonyl-CoA Malonyl-CoA BatJ BatJ Pre-Kalimantacin Pre-Kalimantacin PKS_Modules->Pre-Kalimantacin NRPS_Module NRPS Module (Glycine) BatA-E β-methylation BatK Enoyl Reduction BatF Carbamoylation BatM Oxidation Kalimantacin_A This compound

Experimental Protocols

Fermentation of Pseudomonas fluorescens

While a specific, detailed protocol for the production of this compound from Pseudomonas fluorescens BCCM_ID9359 is not extensively published, a general approach can be inferred from protocols for other secondary metabolites from this genus. A titer of 65 mg/L has been reported.

3.1.1. Media Composition

A rich, complex medium is generally required for the production of secondary metabolites by Pseudomonas fluorescens. A potential starting point for media optimization could be based on media used for mupirocin (B1676865) or biosurfactant production.

ComponentConcentration (g/L)Purpose
Glucose10-20Carbon Source
Glycerin5-10Carbon Source
Soybean Oil5-10Carbon Source
Corn Steep Liquor10-20Nitrogen Source
Urea2-5Nitrogen Source
Leucine1-2Amino Acid Supplement
K₂HPO₄1.0Phosphate Source
MgSO₄·7H₂O0.5Salt
NaCl1.0Salt
CaCO₃2.0pH Buffering
Sodium Molybdate0.01-0.05Trace Element
Defoaming AgentAs needed

3.1.2. Fermentation Parameters

  • Inoculum: A 5-10% (v/v) inoculum from a 24-48 hour seed culture grown in the same medium.

  • Temperature: 28-30°C.

  • pH: Maintained at 6.8-7.2.

  • Aeration: 1.0-1.5 vvm (volume of air per volume of medium per minute).

  • Agitation: 200-300 rpm.

  • Fermentation Time: 72-120 hours.

Fermentation_Workflow Inoculum_Prep Inoculum Preparation (Seed Culture) Inoculation Inoculation Inoculum_Prep->Inoculation Fermenter_Prep Fermenter Preparation & Sterilization Fermenter_Prep->Inoculation Fermentation Fermentation (Controlled Conditions) Inoculation->Fermentation Monitoring Monitoring (pH, DO, Temp) Fermentation->Monitoring Harvest Harvest Fermentation->Harvest

Extraction and Purification of this compound

3.2.1. Extraction

  • Cell Removal: Centrifuge the fermentation broth at 8,000-10,000 x g for 20 minutes to pellet the bacterial cells.

  • Supernatant Extraction: The supernatant, containing the secreted this compound, is subjected to liquid-liquid extraction with an equal volume of a water-immiscible organic solvent such as ethyl acetate (B1210297) or butanol. This step should be repeated 2-3 times to ensure complete extraction.

  • Solvent Evaporation: The organic phases are pooled and concentrated under reduced pressure using a rotary evaporator.

3.2.2. Purification

  • Silica (B1680970) Gel Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of methanol (B129727) in dichloromethane (B109758) (e.g., 0-10% methanol).

  • Size-Exclusion Chromatography: Fractions showing anti-staphylococcal activity are pooled and further purified using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC: The final purification step is typically performed using reversed-phase preparative high-performance liquid chromatography (HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Active_Fractions Active Fractions Silica_Gel->Active_Fractions Sephadex_LH20 Sephadex LH-20 Active_Fractions->Sephadex_LH20 Semi_Pure Semi-Pure Compound Sephadex_LH20->Semi_Pure Prep_HPLC Preparative HPLC Semi_Pure->Prep_HPLC Pure_Kalimantacin_A Pure this compound Prep_HPLC->Pure_Kalimantacin_A

Structure Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily mass spectrometry and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

2D NMR Spectroscopy

While specific spectral data is not detailed in the available literature, the following 2D NMR experiments are standard for the structure elucidation of complex natural products like this compound:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, allowing for the tracing of carbon chains.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry.

Structure_Elucidation_Logic HRMS HRMS Elemental_Composition Elemental Composition HRMS->Elemental_Composition NMR_1D 1D NMR (¹H, ¹³C) Proton_Carbon_Framework Proton & Carbon Framework NMR_1D->Proton_Carbon_Framework NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->Proton_Carbon_Framework Connectivity Connectivity of Fragments NMR_2D->Connectivity Stereochemistry Relative Stereochemistry NMR_2D->Stereochemistry Final_Structure Final Structure of this compound Elemental_Composition->Final_Structure Proton_Carbon_Framework->Final_Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Quantitative Data

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₃₀H₄₈N₂O₇
Molecular Weight548.7 g/mol
Biological Activity of this compound

This compound exhibits potent activity against a range of Staphylococcus aureus strains.

StrainMIC (µg/mL)
S. aureus (general)0.05
Methicillin-Susceptible S. aureus (MSSA)0.064 - 0.125
Methicillin-Resistant S. aureus (MRSA)0.064 - 0.5

Conclusion

This compound represents a promising antibiotic with a unique mode of action against a clinically important pathogen. This guide has summarized the current knowledge on its discovery, biosynthesis, and characterization. Further research into optimizing fermentation and purification processes, as well as detailed structure-activity relationship studies, will be crucial for its potential development as a therapeutic agent. The provided protocols and data serve as a foundational resource for scientists and researchers in the field of antibiotic drug discovery.

References

The Structural Unraveling of Kalimantacin A: A Technical Guide to its Elucidation and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalimantacin A, a potent antibiotic with significant activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA), has garnered considerable attention in the scientific community. This technical guide provides a comprehensive overview of the intricate process behind the structure elucidation and stereochemical assignment of this compound. We delve into the key experimental methodologies, present the critical quantitative data that underpinned the structural determination, and offer visualizations of the logical workflows employed in this scientific endeavor. This document is intended to serve as a detailed resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a hybrid polyketide-non-ribosomal peptide natural product first isolated from Alcaligenes sp. YL-02632S and later found to be identical to batumin from Pseudomonas batumici.[1][2] Its potent and selective antibacterial activity makes it a promising candidate for further therapeutic development.[3][4] The initial determination of its planar structure was achieved through spectroscopic methods, but the assignment of the relative and absolute stereochemistry of its five stereocenters remained a significant challenge.[1][5] This guide will detail the multidisciplinary approach that was ultimately successful in unambiguously defining the complete three-dimensional structure of this compound.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound and its related compounds involved a suite of spectroscopic and physical measurements. These data provided the foundational information for the subsequent detailed structural analysis.

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMass (HR-ESI-MS) [M+H]⁺Optical Rotation [α]DReference
This compound (1)C₂₉H₄₆N₂O₆523.3429-10.4 (c 0.5, CHCl₃)[3]
17,19-diol (2)C₂₉H₄₈N₂O₆525.3585-10.4 (c 0.5, CHCl₃)[3]
1,3-syn diol (4)C₂₉H₄₈N₂O₆525.3585-5.9 (c 0.5, CHCl₃)[6]
1,3-anti diol (5)C₂₉H₄₈N₂O₆525.3585-10.0 (c 0.5, CHCl₃)[6]
Table 2: ¹³C and ¹H NMR Spectroscopic Data for this compound (1) in CDCl₃
Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH, mult., J in Hz)
1175.4-
245.22.55 (m)
335.11.65 (m)
4132.55.35 (d, J=9.5)
5134.25.60 (dd, J=15.0, 7.5)
6128.96.05 (dd, J=15.0, 10.5)
7148.96.30 (d, J=10.5)
8110.24.95 (s), 4.90 (s)
940.12.10 (m)
1028.21.40 (m)
1130.01.25 (m)
1229.81.25 (m)
1329.51.25 (m)
1429.31.25 (m)
1535.81.80 (m)
1648.12.60 (dd, J=15.0, 3.0), 2.50 (dd, J=15.0, 9.0)
17209.8-
1849.23.15 (m)
1968.24.20 (m)
2036.41.60 (m)
2128.11.45 (m)
2222.61.30 (m)
2314.10.90 (t, J=7.0)
24171.2-
2545.33.30 (m)
2672.14.95 (m)
2717.21.20 (d, J=6.5)
28157.9-
2912.11.05 (d, J=7.0)
3019.81.15 (d, J=7.0)
3111.50.95 (d, J=7.0)
NH-6.80 (d, J=8.0)
NH₂-5.30 (br s)

Note: NMR data is compiled from published sources and may have slight variations depending on experimental conditions.[5]

Methodologies for Structure Elucidation and Stereochemistry Determination

The determination of the complex stereostructure of this compound was a multifaceted process that combined chemical degradation, synthesis of stereodefined fragments, and advanced spectroscopic techniques.[3]

Isolation of this compound and Related Metabolites

Experimental Protocol:

  • Fermentation: Cultures of Pseudomonas fluorescens were grown in a suitable broth medium.

  • Extraction: The culture broth was extracted with an organic solvent such as ethyl acetate.

  • Chromatography: The crude extract was subjected to a series of chromatographic separations, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound (1), the 17,19-diol (2), and other minor metabolites.[7]

Determination of Relative Stereochemistry

The relative stereochemistry of the 17,19-diol moiety was a crucial first step. This was achieved by comparing the natural diol (2) with synthetically prepared 1,3-syn and 1,3-anti diols.[3]

Experimental Protocol for Directed Reduction of this compound:

  • 1,3-syn diol (4) synthesis: this compound was treated with a reducing agent that favors syn-diol formation.

  • 1,3-anti diol (5) synthesis: this compound was treated with a reducing agent known to produce anti-diols.

  • Spectroscopic Comparison: The ¹H and ¹³C NMR spectra and optical rotation of the natural diol (2) were compared with those of the synthetic diols (4 and 5). The data for the natural diol (2) was identical to that of the synthetic anti-diol (5), thus establishing the 17,19-anti relative stereochemistry.[3][6]

Determination of Absolute Stereochemistry

The absolute configuration of the stereocenters was determined through a combination of chemical degradation to smaller, chirally-defined fragments and the synthesis of enantiomerically pure fragments for comparison.

Experimental Protocol for Degradation and Fragment Synthesis (C5 Stereocenter):

  • Degradation: The 17,19-diol (2) was methylated and then subjected to a cross-metathesis reaction using a Hoveyda-Grubbs catalyst under an ethylene (B1197577) atmosphere. This yielded a smaller, chiral ester.[8]

  • Enantioselective Synthesis: The enantiomer of the degradation product was synthesized from a known chiral starting material.

  • Comparison of Optical Rotation: The optical rotation of the degradation product was compared with that of the synthesized enantiomer. The opposite signs of their optical rotations confirmed the absolute configuration at the C5 position as R.[5][8]

Similar degradation and synthetic strategies were employed to determine the absolute configurations of the other stereocenters.[3]

Logical Workflow for Stereochemistry Determination

The overall strategy for elucidating the stereochemistry of this compound followed a logical progression, starting from the determination of relative stereochemistry in a key part of the molecule and then moving to the more challenging assignment of absolute configurations of all stereocenters.

G Logical Workflow for this compound Stereochemistry Elucidation cluster_0 Relative Stereochemistry (17,19-diol) cluster_1 Absolute Stereochemistry A Isolation of 17,19-diol (2) E NMR and Optical Rotation Comparison A->E B Directed Reduction of this compound C Synthesis of 1,3-syn diol (4) B->C D Synthesis of 1,3-anti diol (5) B->D C->E D->E F Conclusion: 17,19-anti configuration E->F G Chemical Degradation of this compound/Diol 2 F->G H Generation of Smaller Chiral Fragments G->H J Comparison of Spectroscopic and Chiroptical Data H->J I Enantioselective Synthesis of Fragment Enantiomers I->J K Assignment of Absolute Configurations (5R, 15S, 17S, 19R, 26R, 27R for diol 2) J->K L Total Synthesis of this compound K->L M Confirmation of Proposed Stereostructure L->M

Caption: Logical workflow for this compound stereochemistry elucidation.

Biosynthetic Pathway Insights

The elucidation of the this compound structure also provided insights into its biosynthesis. It is produced by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS-NRPS) pathway. The 17,19-diol (2) was identified as the immediate biosynthetic precursor to this compound, which is formed by the oxidation of the 17-hydroxyl group to a ketone.[1][8]

G Proposed Final Steps of this compound Biosynthesis A PKS-NRPS Assembly Line B Release of 17,19-diol (2) Precursor A->B C Oxidation of 17-hydroxyl group B->C D Bioactive this compound (1) C->D

Caption: Proposed final steps of this compound biosynthesis.

Conclusion

The complete structure elucidation and stereochemical assignment of this compound were accomplished through a rigorous and systematic multidisciplinary approach. The combination of modern spectroscopic techniques, classical chemical degradation, and stereocontrolled synthesis was instrumental in unraveling its complex three-dimensional architecture. The confirmation of the absolute stereochemistry through total synthesis has solidified this structural assignment.[7][9] This detailed understanding of the structure of this compound is crucial for ongoing efforts to understand its mode of action, explore its structure-activity relationships, and develop it as a potential therapeutic agent against resistant bacterial infections.

References

The Core Mechanism of Kalimantacin A Against Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalimantacin A, a polyketide antibiotic, demonstrates potent and selective activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. This document provides a comprehensive overview of the inhibitory action, resistance mechanisms, and detailed experimental protocols relevant to the study of this compound, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Introduction

The rise of antibiotic-resistant bacteria, particularly MRSA, poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. The bacterial FAS-II pathway presents an attractive target for antibiotic development as it is essential for bacterial viability and is distinct from the type I fatty acid synthase system found in mammals. This compound has emerged as a promising anti-staphylococcal agent, and a thorough understanding of its mechanism of action is critical for its potential clinical development and for inspiring the design of new FabI inhibitors.

Mechanism of Action of this compound

This compound exerts its antibacterial effect by specifically inhibiting the S. aureus enoyl-acyl carrier protein reductase (saFabI). FabI is responsible for catalyzing the final, rate-limiting step in the fatty acid elongation cycle: the NADH/NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) substrate. The inhibition of this crucial step disrupts the synthesis of fatty acids, which are essential components of bacterial cell membranes, leading to bacterial growth inhibition and cell death.

Molecular Target: S. aureus FabI

The primary molecular target of this compound in S. aureus is the FabI enzyme. X-ray crystallography studies have revealed that this compound binds within the active site of saFabI in a unique conformation, distinct from other known FabI inhibitors like triclosan. It occupies a larger area within the active site and disrupts a helical region. The binding is primarily stabilized by van der Waals interactions and a network of specific hydrogen bonds.

Inhibition Kinetics

Kinetic studies have elucidated the mode of inhibition of this compound against saFabI. The inhibition pattern is:

  • Competitive with respect to the enoyl-ACP substrate mimic, crotonoyl-CoA. This indicates that this compound and the natural substrate compete for binding to the enzyme.

  • Uncompetitive with respect to the cofactor NADPH. This suggests that this compound binds to the enzyme-NADPH complex.

The IC50 value for the inhibition of saFabI by this compound has been determined to be 1.51 µM [1]. While the inhibition constant (Ki) was determined by fitting kinetic data to the Morrison equation, the specific value is not publicly available in the reviewed literature.

Quantitative Data

Inhibitory Activity of this compound and Derivatives against saFabI
CompoundModificationIC50 (µM)
This compound -1.51 [1]
Carboxamide derivative of this compoundTerminal carboxylic acid replaced with a carboxamide4.68[1]
Acetylated this compound derivativeAcetyl group at 19-OH30.09[1]
Methylated carbamate (B1207046) derivativeMethyl group replaces amino group of the carbamate67.26[1]
Triclosan-5.71[1]
Minimum Inhibitory Concentration (MIC) of this compound and Derivatives against S. aureus
CompoundS. aureus StrainMIC (µg/mL)
This compound ATCC 65380.064 [1]
This compound RN4220 (parental)0.125 [1]
27-descarbamoyl this compoundATCC 65380.512 (8-fold increase)[1]
17-hydroxy this compoundATCC 65384.0 (62.5-fold increase)[1]
Carboxamide derivative of this compoundATCC 65382[1]
Acetylated this compound derivativeATCC 65382[1]
Methylated carbamate derivativeATCC 653816[1]
Impact of fabI Mutations on this compound MIC in S. aureus RN4220
StrainRelevant GenotypeThis compound MIC (µg/mL)Fold Increase in MIC
RN4220Wild-type fabI0.125[1]-
RN4220 with empty vector-0.125[1]1
RN4220 expressing wild-type saFabIOverexpression of wild-type fabI0.125[1]1
RN4220 expressing saFabI(Y147C)Point mutation in fabI0.5[1]4
RN4220 expressing saFabI(M99T)Point mutation in fabI0.5[1]4

Resistance Mechanisms

Staphylococcus aureus can acquire resistance to this compound through mutations in the fabI gene and its promoter region. Serial passage experiments, where S. aureus is cultured in the presence of sub-lethal and gradually increasing concentrations of the antibiotic, have been used to select for resistant strains. Whole-genome sequencing of these resistant isolates has identified key mutations.

  • Mutations in the fabI coding sequence: Amino acid substitutions, such as Y147C and M99T, in the FabI protein can reduce the binding affinity of this compound, leading to increased resistance.

  • Mutations in the fabI promoter region: Changes in the promoter sequence can lead to the upregulation of fabI gene expression, resulting in higher intracellular concentrations of the FabI enzyme, which in turn requires higher concentrations of the inhibitor to achieve a bactericidal effect.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against S. aureus.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate culture (18-24 hours), select 3-5 isolated colonies of S. aureus.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB directly in a 96-well microtiter plate to obtain a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL). The final volume in each well should be 50 µL.

    • Include a positive control well (no antibiotic) and a negative control well (no bacteria) for each tested strain.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well containing the antibiotic dilutions, resulting in a final volume of 100 µL per well.

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

saFabI Enzyme Kinetics Assay

This protocol describes a spectrophotometric assay to determine the kinetic parameters of saFabI inhibition by this compound.

  • Reagents and Buffers:

    • Assay Buffer: e.g., 100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine (B1662121) (pH 6.5), 4% glycerol.

    • Purified recombinant saFabI enzyme.

    • NADPH solution.

    • Crotonoyl-CoA solution (substrate mimic).

    • This compound solution at various concentrations.

  • Assay Procedure:

    • The assay is performed in a 96-well, UV-transparent plate.

    • To each well, add the assay buffer, a fixed concentration of NADPH, and varying concentrations of crotonoyl-CoA and this compound.

    • Initiate the enzymatic reaction by adding a fixed concentration of purified saFabI to each well.

    • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a plate reader at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • For IC50 determination, plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

    • To determine the mode of inhibition, generate double-reciprocal (Lineweaver-Burk) plots of 1/velocity versus 1/[substrate] at different fixed concentrations of this compound.

    • Fit the kinetic data to the appropriate inhibition models (e.g., competitive, uncompetitive, non-competitive) using non-linear regression analysis to determine the inhibition constants (Ki).

Serial Passage for Resistance Induction

This protocol is for the in vitro evolution of this compound resistance in S. aureus.

  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the parental S. aureus strain using the broth microdilution method described above.

  • Serial Passaging:

    • Inoculate a culture of the parental S. aureus strain into a series of tubes containing fresh broth with increasing concentrations of this compound (e.g., 0.25x, 0.5x, 1x, 2x, 4x the initial MIC).

    • Incubate the cultures for 18-24 hours at 37°C.

    • The following day, select the culture from the highest concentration of this compound that shows visible growth (this is the sub-MIC culture).

    • Use this sub-MIC culture to inoculate a new series of tubes with fresh broth and a new gradient of this compound concentrations, typically starting from the concentration in which growth was observed.

    • Repeat this process for a set number of passages (e.g., 20-30 days) or until a significant increase in MIC is observed.

  • Characterization of Resistant Mutants:

    • Isolate single colonies from the final high-MIC cultures.

    • Confirm the elevated and stable MIC of the isolates.

    • Perform whole-genome sequencing on the resistant isolates and the parental strain to identify mutations in the fabI gene and other potential resistance-conferring genes.

Visualizations

Signaling Pathways and Experimental Workflows

FASII_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle Acetyl-CoA Acetyl-CoA Acc Acc Acetyl-CoA->Acc FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA FabD FabD Malonyl-CoA->FabD Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP beta-Ketoacyl-ACP beta-Ketoacyl-ACP Acetoacetyl-ACP->beta-Ketoacyl-ACP Acc->Malonyl-CoA FabD->Malonyl-ACP FabH->Acetoacetyl-ACP FabG FabG beta-Ketoacyl-ACP->FabG n+2 carbons beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP FabZ FabZ beta-Hydroxyacyl-ACP->FabZ n+2 carbons trans-2-Enoyl-ACP trans-2-Enoyl-ACP FabI FabI trans-2-Enoyl-ACP->FabI n+2 carbons Acyl-ACP Acyl-ACP FabF FabF/B Acyl-ACP->FabF n+2 carbons Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids FabG->beta-Hydroxyacyl-ACP n+2 carbons FabZ->trans-2-Enoyl-ACP n+2 carbons FabI->Acyl-ACP n+2 carbons FabF->beta-Ketoacyl-ACP n+2 carbons Kalimantacin_A This compound Kalimantacin_A->FabI

Caption: The Type II Fatty Acid Synthesis (FAS-II) pathway in S. aureus and the inhibitory action of this compound on FabI.

Resistance_Workflow cluster_passage Serial Passage cluster_characterization Characterization of Resistant Strain Start Parental S. aureus Strain MIC0 Determine Initial MIC Start->MIC0 Passage Culture with sub-MIC This compound MIC0->Passage Increase_Conc Increase this compound Concentration Passage->Increase_Conc Repeat Repeat Passages (20-30x) Increase_Conc->Repeat Repeat->Passage Resistant_Strain Isolate Resistant Strain Repeat->Resistant_Strain MIC_Final Confirm Increased MIC Resistant_Strain->MIC_Final WGS Whole Genome Sequencing Resistant_Strain->WGS Identify_Mutations Identify Mutations in fabI and promoter region WGS->Identify_Mutations

Caption: Experimental workflow for the induction and characterization of this compound resistance in S. aureus.

Binding_Mode cluster_FabI saFabI Active Site FabI_Enzyme FabI Enzyme NADPH_Cofactor NADPH Cofactor FabI_Enzyme->NADPH_Cofactor Substrate_Binding_Site Substrate Binding Site FabI_Enzyme->Substrate_Binding_Site Kalimantacin_A This compound Kalimantacin_A->Substrate_Binding_Site Binds to Enzyme-NADPH complex Crotonoyl_CoA Crotonoyl-CoA (Substrate) Crotonoyl_CoA->Substrate_Binding_Site Competes for binding

Caption: A logical diagram illustrating the competitive and uncompetitive inhibition of saFabI by this compound.

References

Kalimantacin A: A Technical Guide to its Antibacterial Spectrum and Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalimantacin A is a polyketide antibiotic produced by certain strains of bacteria, including Alcaligenes sp. and Pseudomonas fluorescens.[1] It has garnered significant interest within the scientific community due to its potent and selective activity against clinically relevant pathogens, particularly multidrug-resistant Staphylococcus aureus (MRSA). This technical guide provides an in-depth overview of the antibacterial spectrum, quantitative activity, and mechanism of action of this compound, supplemented with detailed experimental protocols and visual representations of key processes.

Antibacterial Spectrum and Activity

This compound exhibits a targeted spectrum of activity, with pronounced efficacy against Gram-positive bacteria, especially staphylococci. Its activity against Gram-negative bacteria is generally moderate.

Quantitative Antibacterial Activity

The potency of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[2][3][4][5] The following table summarizes the available MIC values for this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 6538Gram-positive0.064
Staphylococci (general)Gram-positive0.05
Enterobacteria (general)Gram-negative1 - 10

Note: The data available for a wide range of specific bacterial strains is limited in the public domain. The values for "Staphylococci (general)" and "Enterobacteria (general)" represent a reported range of activity.

Derivatives of this compound have been synthesized and tested, revealing key structural moieties for its antibacterial activity. For instance, 27-descarbamoyl this compound and 17-hydroxy this compound showed an 8-fold and 62.5-fold reduction in activity against S. aureus ATCC 6538, respectively.

Mechanism of Action: Inhibition of FabI

This compound exerts its antibacterial effect by targeting and inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI). FabI is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway, responsible for catalyzing the final, rate-limiting step in each elongation cycle. The inhibition of FabI disrupts the production of essential fatty acids, leading to the cessation of bacterial growth.

FabI_Inhibition_Pathway Kalimantacin_A This compound Kalimantacin_A->Inhibition FabI FabI Inhibition->FabI

This compound inhibits the bacterial FabI enzyme.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method.

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)

  • Sterile diluent (e.g., saline or CAMHB)

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • Plate reader (optional, for automated reading)

2. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or CAMHB.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of Antibiotic Dilutions:

  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 serves as the growth control (no antibiotic). Well 12 serves as the sterility control (no bacteria).

4. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each test well is 100 µL.

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the wells for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Prep_Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of This compound in Microplate Prep_Antibiotic->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration.
In Vitro FabI Enzyme Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of purified FabI enzyme by this compound.

1. Materials and Reagents:

  • Purified recombinant FabI enzyme

  • This compound solutions at various concentrations

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced)

  • Substrate (e.g., crotonoyl-CoA)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

  • Prepare a reaction mixture in each well of the microtiter plate containing the assay buffer, a fixed concentration of NADPH, and the purified FabI enzyme.

  • Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the wells and pre-incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate (crotonoyl-CoA).

  • Immediately begin monitoring the decrease in absorbance at 340 nm over time. The oxidation of NADPH to NADP+ results in a decrease in absorbance at this wavelength.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of this compound.

  • Plot the reaction velocity as a function of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the FabI enzyme activity. This can be calculated by fitting the data to a suitable dose-response curve.

Conclusion

This compound is a promising antibiotic with potent activity against Staphylococcus aureus, including MRSA. Its well-defined mechanism of action, the inhibition of FabI, makes it an attractive candidate for further drug development. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its derivatives. Further research is warranted to expand the knowledge of its antibacterial spectrum against a broader range of clinical isolates and to optimize its pharmacological properties for potential therapeutic applications.

References

An In-Depth Technical Guide to Kalimantacin A (Batumin), its Natural Variants, and Derivatives as Potent Anti-Staphylococcal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kalimantacin A, also known as batumin, is a polyketide-nonribosomal peptide natural product that has garnered significant attention for its potent and selective inhibitory activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). This technical guide provides a comprehensive overview of this compound, its naturally occurring variants, and synthetic derivatives. It delves into their mechanism of action, detailing the inhibition of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in bacterial fatty acid biosynthesis. This document summarizes key quantitative data on their biological activity, outlines detailed experimental protocols for their evaluation, and presents visual representations of the biosynthetic pathway and proposed experimental workflows to facilitate further research and development in this promising area of antibacterial drug discovery.

Introduction to this compound (Batumin)

This compound is a hybrid polyketide-nonribosomal peptide produced by several bacterial species, including Pseudomonas fluorescens and Pseudomonas batumici.[1] Structurally, it features a complex macrolide ring with a unique side chain. Its potent antibacterial activity is highly specific to staphylococci, making it an attractive candidate for the development of narrow-spectrum antibiotics that could minimize the disruption of the host microbiome.

Mechanism of Action: Targeting FabI

The primary molecular target of this compound and its analogs is the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway.[2][3] FabI catalyzes the NADH-dependent reduction of enoyl-acyl carrier protein (enoyl-ACP) substrates, a rate-limiting step in fatty acid elongation. By inhibiting FabI, this compound effectively halts the production of fatty acids, which are crucial components of bacterial cell membranes. This disruption of membrane integrity ultimately leads to bacterial cell death. The specificity of this compound for staphylococcal FabI contributes to its narrow spectrum of activity.

Below is a diagram illustrating the inhibition of the fatty acid biosynthesis pathway by this compound.

cluster_FASII Bacterial Fatty Acid Synthesis II (FASII) Pathway Acetyl-CoA Acetyl-CoA Elongation_Cycle Fatty Acid Elongation Cycle (multiple steps) Acetyl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycle Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycle Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP FabI FabI Enoyl-ACP->FabI Saturated Acyl-ACP Saturated Acyl-ACP FabI->Saturated Acyl-ACP Saturated Acyl-ACP->Elongation_Cycle Next cycle Fatty_Acids Fatty Acids Saturated Acyl-ACP->Fatty_Acids Membrane_Biosynthesis Membrane Biosynthesis Fatty_Acids->Membrane_Biosynthesis Bacterial_Cell_Death Bacterial Cell Death Membrane_Biosynthesis->Bacterial_Cell_Death Kalimantacin_A This compound (and derivatives) Kalimantacin_A->FabI Inhibition

Inhibition of Bacterial Fatty Acid Synthesis by this compound.

Natural Variants and Derivatives

Several natural variants of this compound have been isolated, and the advent of its total synthesis has paved the way for the creation of numerous derivatives.[4] These compounds provide valuable insights into the structure-activity relationships (SAR) governing the anti-staphylococcal activity.

Quantitative Biological Activity Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values for this compound and its selected natural and synthetic analogs.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundS. aureus StrainMIC (µg/mL)Reference
This compoundATCC 65380.064[5]
Kalimantacin BATCC 65380.256 - 0.512
27-descarbamoyl this compoundATCC 65380.512[5]
17-hydroxy this compoundATCC 65384.0[5]
This compound methyl esterATCC 6538> 64
This compound C19-O-methylATCC 6538> 64

Table 2: FabI Inhibition (IC50) Values

CompoundEnzyme SourceIC50 (µM)Reference
This compoundS. aureus FabI1.51[6]
Triclosan (control)S. aureus FabI5.71[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Test compound (this compound or derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., vancomycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in CAMHB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL. Ensure the solvent concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1% DMSO).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.

In Vitro FabI Inhibition Assay

This spectrophotometric assay measures the inhibition of FabI activity by monitoring the oxidation of NADH.[7]

Materials:

  • Purified S. aureus FabI enzyme

  • NADH

  • Crotonyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM MES, pH 6.5)

  • Test compound (this compound or derivative)

  • 96-well UV-transparent microtiter plates

  • UV-Vis spectrophotometer or microplate reader capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, NADH, and crotonyl-CoA.

  • Compound Addition: Add varying concentrations of the test compound or control inhibitor to the wells of the microtiter plate.

  • Enzyme Addition: Initiate the reaction by adding the purified FabI enzyme to each well. The final reaction volume is typically 100-200 µL.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes). The decrease in absorbance corresponds to the oxidation of NADH.

  • Data Analysis: Calculate the initial velocity of the reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

Visualizations

Kalimantacin Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. The following diagram outlines the key steps in this pathway.

cluster_biosynthesis This compound Biosynthesis Starter_Unit Acetyl-CoA (Starter Unit) PKS_Modules Polyketide Synthase (PKS) Modules (Chain Elongation & Modification) Starter_Unit->PKS_Modules Extender_Units Malonyl-CoA (Extender Units) Extender_Units->PKS_Modules Glycine Glycine NRPS_Module Non-Ribosomal Peptide Synthetase (NRPS) Module Glycine->NRPS_Module Polyketide_Chain Growing Polyketide Chain PKS_Modules->Polyketide_Chain Hybrid_Intermediate Hybrid Polyketide-Peptide Intermediate NRPS_Module->Hybrid_Intermediate Polyketide_Chain->NRPS_Module Tailoring_Enzymes Tailoring Enzymes (Oxidation, Reduction, etc.) Hybrid_Intermediate->Tailoring_Enzymes Kalimantacin_A This compound Tailoring_Enzymes->Kalimantacin_A

Simplified Biosynthetic Pathway of this compound.
Experimental Workflow for Derivative Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.

Start Design of This compound Derivatives Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening MIC_Assay MIC Assay against S. aureus strains In_Vitro_Screening->MIC_Assay FabI_Assay FabI Inhibition Assay (IC50) In_Vitro_Screening->FabI_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cells) In_Vitro_Screening->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis FabI_Assay->SAR_Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

Workflow for the Development of this compound Derivatives.

Conclusion and Future Directions

This compound and its analogs represent a promising class of anti-staphylococcal agents with a well-defined mechanism of action. The selective inhibition of FabI provides a clear advantage in the context of developing targeted therapies that spare the host's beneficial microflora. The total synthesis of this compound has opened up avenues for extensive medicinal chemistry efforts to optimize its potency, pharmacokinetic properties, and spectrum of activity. Future research should focus on expanding the library of synthetic derivatives, conducting detailed structure-activity relationship studies, and exploring in vivo efficacy in preclinical models of S. aureus infection. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the development of this important class of antibiotics.

References

An In-Depth Technical Guide to the Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Pathway of Kalimantacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalimantacin A, also known as batumin, is a potent antibiotic with significant activity against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA). This complex polyketide-nonribosomal peptide hybrid natural product is synthesized by Pseudomonas fluorescens BCCM_ID9359. Its unique structure and mode of action, targeting the enoyl-acyl carrier protein reductase (FabI) in fatty acid biosynthesis, make it a compelling subject for antibiotic research and development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, focusing on the intricate interplay of its polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) machinery. We present a detailed analysis of the gene cluster, the enzymatic domains involved, and the step-by-step assembly of the molecule. Furthermore, this guide summarizes key quantitative data and outlines the experimental methodologies employed in the study of this compound biosynthesis, offering a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a 62 kb gene cluster in Pseudomonas fluorescens BCCM_ID9359, comprising 16 open reading frames (ORFs) designated as the bat genes.[1] This cluster encodes a hybrid PKS-NRPS system characterized by a modular architecture and a suite of trans-acting tailoring enzymes that collaboratively construct the final bioactive molecule.

The core of the assembly line is composed of three large, multifunctional proteins: Bat1 , Bat2 , and Bat3 .[2] These megasynthases house a total of 11 polyketide synthase (PKS) modules and a single nonribosomal peptide synthetase (NRPS) module.[2] The modular nature of these enzymes allows for the sequential addition and modification of building blocks to the growing molecular chain.

In addition to the core synthases, the gene cluster encodes a cohort of 13 modifying enzymes, BatA-M , which perform crucial tailoring reactions.[3] These reactions include the incorporation of β-methyl branches, reduction of double bonds, transfer of a carbamoyl (B1232498) group, and oxidation of a hydroxyl group, all of which are essential for the bioactivity of this compound.[3]

The PKS/NRPS Assembly Line and Biosynthetic Pathway

The synthesis of this compound is a highly coordinated process that begins with a loading module and proceeds through a series of extension modules, each contributing to the growing polyketide-peptide chain.

Initiation: The biosynthetic process is initiated by the trans-acting acyltransferase BatH , which loads an acetyl-CoA unit onto the acyl carrier protein (ACP) of the loading module.[2]

Elongation and Modification: The subsequent elongation of the polyketide chain is facilitated by 11 PKS modules distributed across Bat1, Bat2, and Bat3. A second trans-acting acyltransferase, BatJ , is responsible for selectively delivering malonyl-CoA extender units to each of these PKS modules.[2]

The PKS modules contain a canonical set of domains:

  • Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.

  • Acyltransferase (AT): Although the AT domains are present, the extender unit selection and loading are performed by the trans-acting BatJ.

  • Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Dehydrates the β-hydroxyacyl intermediate to an enoyl-intermediate.

A key feature of the this compound assembly line is the incorporation of a glycine (B1666218) residue. This is accomplished by the single NRPS module located in Bat2.[2] This module contains the following domains:

  • Condensation (C) domain: Catalyzes peptide bond formation.

  • Adenylation (A) domain: Selects and activates the amino acid substrate (glycine).

  • Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: Covalently binds the activated amino acid.

Tailoring Reactions: Throughout the assembly process, a series of tailoring enzymes modify the growing chain:

  • BatA-E: This cassette of enzymes is responsible for the incorporation of β-methyl groups.[3]

  • BatK: A trans-acting enoyl reductase that reduces a specific double bond.[3]

  • BatF: A carbamoyltransferase that adds the carbamoyl group, which is critical for the antibiotic's activity.[1][3]

  • BatM: An oxidase that performs the final oxidation of a hydroxyl group to a ketone.[1][3]

The final product, this compound, is then released from the enzymatic assembly line.

Kalimantacin_A_Biosynthesis cluster_loading Initiation cluster_elongation Elongation & Modification cluster_tailoring Tailoring Loading Loading Module ACP PKS_Modules PKS Modules (x11) KS (AT) ACP KR DH Loading->PKS_Modules Acetyl-CoA Acetyl-CoA BatH BatH (trans-AT) Acetyl-CoA->BatH BatH->Loading:f1 NRPS_Module NRPS Module C A PCP PKS_Modules->NRPS_Module Kalimantacin_A This compound PKS_Modules->Kalimantacin_A NRPS_Module->PKS_Modules Malonyl-CoA Malonyl-CoA BatJ BatJ (trans-AT) Malonyl-CoA->BatJ BatJ->PKS_Modules:f2 Glycine Glycine Glycine->NRPS_Module:f2 Tailoring_Enzymes BatA-E (β-methylation) BatK (ER) BatF (Carbamoylation) BatM (Oxidation) Tailoring_Enzymes->PKS_Modules Tailoring_Enzymes->NRPS_Module

Caption: The biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the production and bioactivity of this compound.

Table 1: Production of this compound

ParameterValueSource OrganismReference
Titer65 mg/LPseudomonas fluorescens[4]

Table 2: Bioactivity of this compound

ParameterValueTarget Organism/EnzymeReference
Minimum Inhibitory Concentration (MIC)0.05 µg/mLStaphylococcus aureus[1]
IC501.51 µMS. aureus FabI

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound biosynthesis are not always fully elaborated in the primary literature. However, the following sections describe the standard methodologies that have been applied in this field of research.

Gene Inactivation

Gene inactivation is a fundamental technique to elucidate the function of specific genes within the bat cluster. This is typically achieved through homologous recombination to create targeted gene knockouts.

General Workflow:

  • Construct Design: An inactivation vector is designed to contain regions of homology flanking the target gene, along with a selectable marker (e.g., an antibiotic resistance gene).

  • Vector Introduction: The inactivation vector is introduced into P. fluorescens via a suitable method, such as electroporation or conjugation.

  • Homologous Recombination: The vector integrates into the bacterial chromosome via homologous recombination, replacing the target gene with the selectable marker.

  • Selection and Screening: Transformants are selected based on the antibiotic resistance conferred by the selectable marker. PCR and sequencing are then used to confirm the correct gene knockout.

  • Phenotypic Analysis: The mutant strain is cultivated, and the production of this compound and any intermediates is analyzed by techniques such as HPLC and mass spectrometry to determine the effect of the gene knockout.

Yeast Two-Hybrid (Y2H) Analysis

Yeast two-hybrid analysis is a powerful method for identifying and characterizing protein-protein interactions within the PKS/NRPS assembly line. This technique has been used to map the interactions between the various domains and modules of the Bat proteins.[5]

General Workflow:

  • Bait and Prey Construction: The genes encoding the proteins or domains of interest are cloned into "bait" and "prey" vectors. The bait vector contains a DNA-binding domain (DBD), while the prey vector contains a transcriptional activation domain (AD).

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast reporter strain.

  • Interaction Screening: If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of reporter genes (e.g., HIS3, ADE2, lacZ), allowing the yeast to grow on selective media and/or exhibit a color change.

  • Confirmation and Analysis: Positive interactions are confirmed through further assays, and the strength of the interaction can be quantified.

Y2H_Workflow Start Start Bait_Vector Bait Vector (DBD-ProteinX) Start->Bait_Vector Prey_Vector Prey Vector (AD-ProteinY) Start->Prey_Vector Yeast_Transformation Co-transform Yeast Bait_Vector->Yeast_Transformation Prey_Vector->Yeast_Transformation Interaction Protein X and Y Interact Yeast_Transformation->Interaction No_Interaction No Interaction Interaction->No_Interaction No Reporter_Activation Reporter Gene Activation Interaction->Reporter_Activation Yes No_Growth No Growth No_Interaction->No_Growth Growth Growth on Selective Media Reporter_Activation->Growth

Caption: A generalized workflow for Yeast Two-Hybrid analysis.

NMR Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the chemical structure of natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to elucidate the connectivity and stereochemistry of the molecule.

Key NMR Experiments:

  • 1H NMR: Provides information about the number and types of protons in the molecule.

  • 13C NMR: Provides information about the carbon skeleton.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry.

General Workflow:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent.

  • Data Acquisition: A series of 1D and 2D NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to identify the correlations between them.

  • Structure Determination: The information from all the NMR experiments is pieced together to determine the complete chemical structure of this compound, including its relative and absolute stereochemistry.

Conclusion

The study of the this compound biosynthetic pathway provides a fascinating example of the chemical ingenuity of microbial PKS/NRPS systems. The modular nature of the bat gene cluster and the intricate interplay of the core synthases and tailoring enzymes offer significant opportunities for biosynthetic engineering and the generation of novel antibiotic analogs. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental methodologies, is crucial for harnessing its full potential in the development of new therapeutics to combat antibiotic-resistant pathogens. This guide serves as a foundational resource for researchers dedicated to advancing this important field.

References

An In-Depth Technical Guide to the Inhibition of Enoyl-Acyl Carrier Protein Reductase (FabI) by Kalimantacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian (FAS-I) pathway, presents a promising target for new therapeutics. A key enzyme in this pathway is the enoyl-acyl carrier protein reductase (FabI), which catalyzes the final, rate-limiting step in the fatty acid elongation cycle. Kalimantacin A, a polyketide antibiotic, has demonstrated potent and selective activity against Staphylococcus species by targeting FabI. This technical guide provides a comprehensive overview of the inhibition of S. aureus FabI (saFabI) by this compound, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction: FabI as a Prime Antibacterial Target

The enoyl-acyl carrier protein reductase (FabI) is a crucial enzyme in the bacterial Type II fatty acid synthesis (FAS-II) pathway. It catalyzes the NADH or NADPH-dependent reduction of a trans-2-enoyl-acyl carrier protein (ACP) intermediate to a saturated acyl-ACP. This step is repeated in each cycle of fatty acid elongation, ultimately providing the essential fatty acids required for the biosynthesis of bacterial cell membranes and other vital components. The lack of a homologous FAS-II pathway in mammals makes FabI an attractive and selective target for the development of new antibacterial drugs with a potentially high therapeutic index.

This compound is a naturally occurring polyketide that has been identified as a potent inhibitor of FabI.[1] Its unique chemical structure and mechanism of action make it a promising candidate for further investigation and development as an anti-staphylococcal agent. This guide will delve into the specifics of its interaction with FabI, providing researchers and drug development professionals with the necessary data and protocols to further their understanding and research in this area.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its derivatives against S. aureus FabI has been quantified through in vitro enzymatic assays, and its antibacterial efficacy has been determined using Minimum Inhibitory Concentration (MIC) assays against various bacterial strains.

Table 1: In Vitro Inhibition of S. aureus FabI (saFabI)
CompoundIC50 (µM)Notes
This compound1.51[1]Potent inhibitor of saFabI.
Kalimantacin B-Reported to have 4- to 8-fold reduced activity against S. aureus compared to this compound.[1]
Triclosan5.71[1]A well-known FabI inhibitor, used as a comparator.
This compound Carboxamide Derivative (5)4.68[1]Reduced potency compared to this compound.
19-OH Acetylated this compound (9)30.09Significantly reduced potency.
19-OH Acetylated & Carbamate Methylated this compound (10)67.26Further reduction in potency.
Table 2: Antibacterial Activity (MIC) of this compound and Derivatives against S. aureus
CompoundTest OrganismMIC (µg/mL)Notes
This compoundS. aureus ATCC 65380.064High antibacterial activity.
This compoundS. aureus RN42200.125
27-descarbamoyl this compound (3)S. aureus ATCC 6538-8-fold reduced activity compared to this compound.
17-hydroxy this compound (4)S. aureus ATCC 6538-62.5-fold reduced activity compared to this compound.
This compound Carboxamide Derivative (5)S. aureus ATCC 65382Reduced antibacterial activity.
19-OH Acetylated this compound (9)S. aureus ATCC 65382Significantly reduced antibacterial activity.
19-OH Acetylated & Carbamate Methylated this compound (10)S. aureus ATCC 653816Further reduction in antibacterial activity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the fatty acid synthesis pathway in S. aureus and the proposed mechanism of inhibition by this compound.

FASII_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-ACP->beta-ketoacyl-ACP FabH/FabF Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->beta-ketoacyl-ACP beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP beta-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-enoyl-ACP->Acyl-ACP (Cn+2) FabI FabI FabI trans-2-enoyl-ACP->FabI Substrate Membrane_Lipids Membrane_Lipids Acyl-ACP (Cn+2)->Membrane_Lipids Incorporation into Kalimantacin_A Kalimantacin_A Kalimantacin_A->FabI Binds to FabI->Acyl-ACP (Cn+2) Inhibited_FabI Inhibited_FabI NADP+ NADP+ FabI->NADP+ NADPH NADPH NADPH->FabI Cofactor

Figure 1: S. aureus Fatty Acid Synthesis (FAS-II) Pathway and FabI Inhibition.

Inhibition_Mechanism cluster_enzyme FabI Enzyme FabI_NADPH FabI-NADPH Complex Product Product FabI_NADPH->Product Catalysis Ternary_Complex FabI-NADPH-Kalimantacin A Kalimantacin_A Kalimantacin_A Kalimantacin_A->FabI_NADPH Binds to form Ternary Complex Enoyl_ACP Enoyl_ACP Enoyl_ACP->FabI_NADPH Substrate Binding (Competitive Inhibition)

Figure 2: Mechanism of this compound Inhibition of FabI.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from established methods and specific details reported in the literature for this compound.

In Vitro FabI Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of FabI by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADPH cofactor.

Materials and Reagents:

  • Purified S. aureus FabI (saFabI) enzyme

  • This compound (or other test compounds) dissolved in DMSO

  • Crotonoyl-CoA (substrate mimic)

  • NADPH (cofactor)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Assay Buffer: 100 mM Sodium Phosphate (pH 7.5), 1 mM Dithiothreitol (DTT)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations typically ranging from 0.01 µM to 100 µM.

    • Prepare stock solutions of crotonoyl-CoA and NADPH in the assay buffer.

  • Assay Setup (96-well plate format):

    • In a 96-well, UV-transparent microplate, add the following to each well for a final volume of 150 µL:

      • 1.5 µL of the test compound in DMSO (or DMSO alone for control).

      • 128.5 µL of Assay Buffer.

      • 10 µL of NADPH solution (final concentration of 200 µM).

      • 5 µL of saFabI enzyme solution (final concentration of approximately 3 µg/mL).

    • Mix gently and incubate at room temperature for 5 minutes.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 5 µL of crotonoyl-CoA solution (final concentration of 0.8 mM).

    • Immediately begin monitoring the decrease in absorbance at 340 nm at 30°C for at least 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

fabi_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Enzyme, Substrate, Cofactor, Inhibitor) Start->Prepare_Reagents Dispense_Components Dispense Assay Components into 96-well Plate (Buffer, Inhibitor, NADPH, FabI) Prepare_Reagents->Dispense_Components Pre-incubate Pre-incubate for 5 minutes Dispense_Components->Pre-incubate Initiate_Reaction Initiate Reaction with Substrate (Crotonoyl-CoA) Pre-incubate->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_IC50 Calculate IC50 Value Monitor_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Experimental Workflow for the FabI Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.

Materials and Reagents:

  • This compound (or other test compounds)

  • Staphylococcus aureus strain (e.g., ATCC 6538, RN4220)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the S. aureus strain.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • In a 96-well plate, perform serial twofold dilutions of the compound in CAMHB to obtain a range of concentrations. Typically, 100 µL of broth is added to wells 2-12, and 200 µL of the highest drug concentration is added to well 1. Then, 100 µL is transferred serially from well 1 to well 11, with mixing at each step. 100 µL is discarded from well 11. Well 12 serves as a growth control (no drug).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Conclusion

This compound is a potent and selective inhibitor of S. aureus FabI, a critical enzyme in the essential fatty acid synthesis pathway. The quantitative data presented in this guide highlight its efficacy, and the detailed experimental protocols provide a framework for further investigation into its mechanism of action and potential for therapeutic development. The unique binding mode of this compound to FabI distinguishes it from other known inhibitors and may offer advantages in overcoming existing resistance mechanisms. Further research into the structure-activity relationship and optimization of the this compound scaffold could lead to the development of novel and effective treatments for staphylococcal infections, including those caused by multidrug-resistant strains.

References

An In-depth Technical Guide to the Physicochemical Properties of Kalimantacin A and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of Kalimantacin A and its analogues. This information is critical for researchers and professionals involved in the discovery and development of new antimicrobial agents. This compound, a potent antibiotic, exhibits significant activity against Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA).

Physicochemical Properties

This compound, B, and C are novel long-chain compounds featuring O-carbamoyl, amide, and carboxylic acid moieties.[1] The physicochemical properties of these compounds are crucial for understanding their pharmacokinetic and pharmacodynamic behavior.

Table 1: Physicochemical Properties of this compound, B, and C
PropertyThis compoundKalimantacin BKalimantacin C
Molecular Formula C₃₀H₄₈N₂O₇[2]C₃₀H₄₈N₂O₇[3]C₃₀H₄₈N₂O₇
Molecular Weight 548.71 g/mol [2]548.71 g/mol [3]548.71 g/mol
Appearance ---
Melting Point Not ReportedNot ReportedNot Reported
Solubility Not ReportedNot ReportedNot Reported
Optical Rotation Not ReportedNot ReportedNot Reported

Spectroscopic Data of this compound

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. The following data is extracted from the supporting information of the first total synthesis of this compound by Davies et al.

Table 2: Key Spectroscopic Data for this compound
Spectroscopic TechniqueKey Data/Peaks
¹H NMR (CD₃OD, 400 MHz) δ (ppm): 7.28 (dd, J = 15.1, 11.0 Hz, 1H), 6.18 (t, J = 11.0 Hz, 1H), 5.75 (d, J = 15.1 Hz, 1H), 5.61 (d, J = 10.1 Hz, 1H), 4.90 (s, 1H), 4.83 (s, 1H), 4.75 (d, J = 5.2 Hz, 1H), 4.02 (m, 1H), 3.85 (m, 1H), 3.20 (m, 2H), 2.55 (m, 1H), 2.40-2.20 (m, 4H), 2.10 (m, 1H), 1.95 (m, 1H), 1.75 (s, 3H), 1.70-1.50 (m, 2H), 1.40-1.20 (m, 4H), 1.15 (d, J = 6.8 Hz, 3H), 1.08 (d, J = 6.8 Hz, 3H), 0.95 (d, J = 6.6 Hz, 3H), 0.90 (d, J = 6.6 Hz, 3H).
¹³C NMR (CD₃OD, 101 MHz) δ (ppm): 215.1, 175.4, 160.2, 149.8, 145.1, 135.2, 131.9, 129.1, 125.8, 112.9, 78.1, 74.5, 69.8, 55.1, 46.8, 45.2, 42.1, 41.5, 39.8, 36.4, 33.1, 31.8, 30.5, 29.8, 28.1, 21.2, 20.5, 19.8, 17.2, 14.9.
Infrared (IR) νₘₐₓ (cm⁻¹): 3350, 2924, 1710, 1645, 1540, 1456, 1378, 1250, 1076, 967.
High-Resolution Mass Spectrometry (HRMS) m/z: [M+H]⁺ Calculated for C₃₀H₄₉N₂O₇⁺: 549.3534; Found: 549.3536.

Biological Activity and Analogues

This compound and its analogues exhibit potent and selective activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a key parameter to quantify their antibacterial potency.

Table 3: Minimum Inhibitory Concentration (MIC) of Kalimantacin Analogues against S. aureus ATCC 6538
CompoundMIC (µg/mL)
This compound0.05
Kalimantacin B0.1
17,19-diol-Kalimantacin>128
27-descarbamoyl-Kalimantacin A0.2

Data sourced from Fage et al. (2020).[4]

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

This compound exerts its antibacterial effect by inhibiting the enzyme enoyl-acyl carrier protein reductase (FabI), a crucial component of the bacterial fatty acid synthesis II (FASII) pathway. This pathway is essential for bacterial membrane biogenesis and is a validated target for antimicrobial drugs. The inhibition of FabI disrupts the elongation cycle of fatty acid synthesis, leading to bacterial cell death.

Kalimantacin_Mechanism_of_Action Mechanism of Action of this compound cluster_FASII Fatty Acid Synthesis II (FASII) Pathway Malonyl_CoA Malonyl-CoA FabD FabD (malonyl-CoA:ACP transacylase) Malonyl_CoA->FabD Malonyl_ACP Malonyl-ACP FabD->Malonyl_ACP FabH FabH (β-ketoacyl-ACP synthase III) Malonyl_ACP->FabH Acetyl_CoA Acetyl-CoA Acetyl_CoA->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP FabG FabG (β-ketoacyl-ACP reductase) Acetoacetyl_ACP->FabG Hydroxybutyryl_ACP 3-Hydroxybutyryl-ACP FabG->Hydroxybutyryl_ACP FabZ FabZ (β-hydroxyacyl-ACP dehydratase) Hydroxybutyryl_ACP->FabZ Crotonyl_ACP Crotonyl-ACP FabZ->Crotonyl_ACP FabI FabI (enoyl-ACP reductase) Crotonyl_ACP->FabI Butyryl_ACP Butyryl-ACP FabI->Butyryl_ACP Elongation_Cycles Further Elongation Cycles Butyryl_ACP->Elongation_Cycles Fatty_Acids Fatty Acids Elongation_Cycles->Fatty_Acids Kalimantacin_A This compound Kalimantacin_A->FabI

Inhibition of FabI by this compound in the bacterial Fatty Acid Synthesis II (FASII) pathway.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide an overview of the key methodologies for the isolation and synthesis of this compound.

Isolation of this compound from Pseudomonas fluorescens

A general procedure for the isolation of this compound from bacterial cultures involves the following steps:

  • Fermentation: Culturing of a this compound-producing strain, such as Pseudomonas fluorescens, in a suitable nutrient-rich medium under optimized conditions (temperature, pH, aeration) to maximize antibiotic production.

  • Extraction: After a sufficient incubation period, the fermentation broth is harvested. The supernatant is typically extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound from the aqueous phase.

  • Purification: The crude extract is then subjected to a series of chromatographic techniques for purification. This may include:

    • Silica Gel Chromatography: To separate compounds based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Often a reversed-phase column (e.g., C18) is used with a gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) to achieve high purity.

  • Characterization: The purified this compound is then characterized using spectroscopic methods such as NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Total Synthesis of this compound

The first total synthesis of this compound was reported by Davies et al. The synthesis is a convergent approach involving the preparation of three key fragments followed by their coupling. For detailed step-by-step procedures, including reaction conditions, purification methods, and characterization of all intermediates, readers are directed to the supporting information of the original publication: Davies, J. A., et al. (2020). Total Synthesis of this compound. Organic Letters, 22(16), 6349–6353.[5][6][7][8]

A simplified workflow for the total synthesis is as follows:

Total_Synthesis_Workflow Simplified Workflow for the Total Synthesis of this compound Start1 Starting Material 1 Synth1 Synthesis of Fragment 1 Start1->Synth1 Start2 Starting Material 2 Synth2 Synthesis of Fragment 2 Start2->Synth2 Start3 Starting Material 3 Synth3 Synthesis of Fragment 3 Start3->Synth3 Frag1 Fragment 1 Synth1->Frag1 Frag2 Fragment 2 Synth2->Frag2 Frag3 Fragment 3 Synth3->Frag3 Coupling1 Coupling of Fragment 1 and 2 Frag1->Coupling1 Frag2->Coupling1 Coupling2 Coupling with Fragment 3 Frag3->Coupling2 Intermediate Key Intermediate Coupling1->Intermediate Intermediate->Coupling2 Final_Steps Final Modifications Coupling2->Final_Steps Kalimantacin_A This compound Final_Steps->Kalimantacin_A

A convergent synthetic approach to this compound.

Conclusion

This compound and its analogues represent a promising class of antibiotics with a distinct mechanism of action against Staphylococcus aureus. This technical guide has summarized the key physicochemical properties, biological activities, and synthetic methodologies related to these compounds. Further research into the structure-activity relationships of a broader range of analogues is warranted to optimize their therapeutic potential. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to build upon the existing knowledge and develop new, effective treatments for bacterial infections.

References

Unraveling the Stereochemical Complexity of Kalimantacin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kalimantacin A, a potent antibiotic with significant activity against methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in structural elucidation due to its complex stereochemistry.[1][2] The presence of multiple stereocenters necessitates a rigorous and multifaceted analytical approach to define its absolute and relative configuration. This technical guide provides an in-depth elucidation of the experimental strategies and data that have been pivotal in unambiguously assigning the stereochemistry of this compound. Through a combination of chemical degradation, stereoselective synthesis of molecular fragments, and advanced NMR spectroscopic techniques, the complete stereochemical puzzle of this promising antibiotic has been solved. This document details the experimental protocols, presents key quantitative data in a comparative format, and illustrates the logical workflow of the stereochemical determination process.

Introduction

This compound is a hybrid polyketide-non-ribosomal peptide natural product that has garnered significant interest for its potent and selective antibiotic properties.[1][3] Its complex molecular architecture, featuring five stereocenters, has made the determination of its precise three-dimensional structure a significant scientific endeavor. Early spectroscopic methods were able to determine the linear structure of the molecule, but the relative and absolute stereochemistry of these five stereocenters remained unknown.[1] Understanding the exact stereochemical configuration is paramount for its potential development as a therapeutic agent, as stereochemistry often dictates biological activity and pharmacological properties.

This guide outlines the multidisciplinary approach that was successfully employed to determine the absolute and relative stereochemistry of this compound. The strategy hinged on the isolation of this compound and its biosynthetic precursor, a 17,19-diol, followed by a systematic series of chemical manipulations and spectroscopic analyses.

Overall Strategy for Stereochemical Elucidation

The successful determination of this compound's stereochemistry was not achieved through a single definitive experiment but rather through a convergent synthesis of evidence from multiple, complementary techniques. Attempts to generate a crystalline derivative of this compound for X-ray crystallographic analysis proved unsuccessful, necessitating a solution-state NMR-based approach. The overall workflow is depicted below.

This compound Stereochemistry Elucidation Workflow cluster_Isolation Isolation & Precursors cluster_Degradation Chemical Degradation cluster_Synthesis Fragment Synthesis cluster_Analysis Spectroscopic Analysis cluster_Confirmation Stereochemical Assignment Kalimantacin_A This compound (1) Degradation Oxidative Cleavage & Degradation of Diol 2 Kalimantacin_A->Degradation Diol_2 17,19-Diol Precursor (2) Diol_2->Degradation Metabolite_3 Descarbamoyl Metabolite (3) NMR_Analysis NMR Spectroscopy (J-based Configuration Analysis) Metabolite_3->NMR_Analysis Natural Product for Comparison Degradation->NMR_Analysis Degradation Products Synthesis Stereoselective Synthesis of Key Fragments Synthesis->NMR_Analysis Synthetic Fragments Assignment Final Stereochemical Assignment NMR_Analysis->Assignment Comparative Analysis

Figure 1: Overall workflow for the elucidation of this compound's stereochemistry.

Experimental Methodologies and Data

Isolation of this compound and its Precursors

This compound (1), its biosynthetic precursor 17,19-diol (2), and the 27-descarbomyl hydroxyketone metabolite (3) were isolated from cultures of Pseudomonas fluorescens. The isolation of these related compounds was crucial as they provided multiple points of comparison for the stereochemical analysis.

Determination of the 17,19-Diol Relative Stereochemistry

The relative stereochemistry of the 17,19-diol in precursor 2 was determined by stereoselective reduction of the β-hydroxyketone moiety in this compound (1) to generate both the syn- and anti-1,3-diols for NMR comparison.

Experimental Protocol: Stereoselective Reduction of this compound

To a solution of this compound (1) in a suitable solvent system (e.g., THF/MeOH), a reducing agent is added at a controlled temperature. For the synthesis of the anti-diol, a catecholborane reduction can be employed. For the syn-diol, a common method is the use of NaBH4 with a chelating agent. The reactions are monitored by TLC until completion. The products are then purified by column chromatography.

The 1H and 13C NMR spectra of the natural diol 2 were identical to the synthetic anti-diol 5, confirming the anti relationship between the C17 and C19 hydroxyl groups.

Table 1: Comparative 13C NMR Data (δ in ppm) for the 17,19-Diol Moiety of Natural Diol (2) and Synthetic Diols (4 and 5) in CDCl3

CarbonNatural Diol (2)Synthetic syn-Diol (4)Synthetic anti-Diol (5)
C1768.470.368.4
C1842.141.542.1
C1966.372.066.3

Data sourced from Lacey et al., 2017, Supplementary Information.

Determination of the C26 and C27 Relative Stereochemistry

The relative stereochemistry of the C26 and C27 stereocenters was determined by comparing the NMR spectra of the descarbamoyl metabolite 3 with synthesized fragment mimics. Two diastereomeric diols, (2R,3R,2′R)-diol 8 and (2S,3R,2′R)-diol 9, were synthesized.

Stereochemical Determination of C26 and C27 cluster_Synthesis Synthetic Fragments Metabolite_3 Descarbamoyl Metabolite (3) NMR Comparative NMR Analysis Metabolite_3->NMR Diol_8 (2R,3R,2'R)-Diol (8) Diol_8->NMR Diol_9 (2S,3R,2'R)-Diol (9) Diol_9->NMR Conclusion Best Fit with (2R,3R,2'R)-Diol (8) NMR->Conclusion

Figure 2: Logic for determining the relative stereochemistry at C26 and C27.

Experimental Protocol: Synthesis of (2R,3R,2′R)-Diol Fragment (8)

The synthesis began with a known chiral acid which was coupled with allylamine. Oxidative cleavage of the resulting alkene using OsO4/NaIO4, followed by a Brown allylation with (+)-DIP-Cl, established the stereocenter corresponding to C27. The stereochemistry of the newly formed alcohol was confirmed using Mosher's ester analysis. A subsequent Wacker oxidation and deprotection yielded the target diol 8.

The NMR data for metabolite 3 showed a much better correlation with the synthetic (2R,3R,2′R)-diol 8, thus establishing the relative stereochemistry at C26 and C27.

Table 2: Comparative 1H NMR Data (δ in ppm, J in Hz) for Key Protons in Metabolite 3 and Synthetic Diols 8 and 9 in CDCl3

ProtonNatural Metabolite (3)Synthetic (2R,3R,2′R)-Diol (8)Synthetic (2S,3R,2′R)-Diol (9)
H-262.61 (m)2.60 (m)2.75 (m)
H-273.81 (m)3.80 (m)3.95 (m)
Me-261.12 (d, 7.0)1.11 (d, 7.0)1.08 (d, 7.0)

Data sourced from Lacey et al., 2017, Supplementary Information.

Determination of the Absolute Stereochemistry of C5

The absolute configuration at C5 was determined by chemical degradation of the diol precursor 2.

Experimental Protocol: Degradation of Diol 2 to Determine C5 Stereochemistry

Diol 2 was first methylated with TMS-diazomethane. The double bonds at C6-C7 and C10-C11 were then cleaved using a Hoveyda-Grubbs second-generation catalyst under an ethylene (B1197577) atmosphere. This degradation yielded an unsaturated methyl ester, (-)-29. The absolute configuration of this degradation product was then determined by comparison with an enantioselectively synthesized standard, (+)-29. The synthetic material was prepared from a chiral starting material of known absolute configuration.

The synthetic enantiomer, (+)-29, exhibited an identical NMR spectrum to the degradation product, (-)-29, but with an opposite optical rotation ([α]D +5.0 for the synthetic material versus -6.8 for the degradation product). This confirmed that the degradation product was the enantiomer of the synthetic standard, thus establishing the absolute configuration at C5 in this compound as R.

J-Based Configuration Analysis

While not explicitly detailed with coupling constant tables in the primary literature for this compound, J-based configuration analysis (JBCA) is a powerful NMR technique for determining the relative stereochemistry of acyclic molecules. This method relies on the measurement of vicinal 1H-¹H coupling constants (³JHH) and two- and three-bond heteronuclear coupling constants (²JCH and ³JCH). These coupling constants are dependent on the dihedral angle between the coupled nuclei, allowing for the determination of the predominant rotameric conformations and, consequently, the relative stereochemistry.

Methodology of J-Based Configuration Analysis

  • Measure Coupling Constants: A suite of 1D and 2D NMR experiments (e.g., DQF-COSY, HETLOC, HSQC-HECADE) are used to accurately measure the ³JHH, ²JCH, and ³JCH values for the stereocluster of interest.

  • Analyze Rotamer Populations: The magnitudes of the measured coupling constants are compared to established values for gauche and anti relationships in staggered rotamers.

  • Assign Relative Stereochemistry: By identifying the predominant rotamer, the relative stereochemistry (syn or anti) of the adjacent stereocenters can be assigned.

Final Absolute and Relative Stereochemistry

Through the combination of these detailed experimental approaches, the absolute and relative stereochemistry of the this compound precursor, diol 2, was unambiguously determined to be 5R, 15S, 17S, 19R, 26R, 27R . Since this compound is formed by the oxidation of the C17 alcohol of diol 2 to a ketone, its stereochemistry at the remaining chiral centers is the same.

Conclusion

The elucidation of this compound's absolute and relative stereochemistry serves as a case study in the power of a multidisciplinary approach to complex natural product characterization. In the absence of a crystal structure, the combination of chemical degradation, stereocontrolled synthesis of fragments, and meticulous comparative NMR analysis provided the definitive evidence required to assign all five stereocenters. This foundational work is critical for advancing this compound as a potential therapeutic agent, enabling detailed structure-activity relationship studies and providing a clear target for total synthesis efforts.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Kalimantacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the first total synthesis of Kalimantacin A, a potent antibiotic with significant activity against multidrug-resistant Staphylococcus aureus. The methodology described herein is based on the convergent and enantioselective approach developed by Davies et al., which allows for the flexible synthesis of this compound and its analogues for structure-activity relationship (SAR) studies.[1][2][3][4]

This compound is a complex natural product belonging to the family of hybrid polyketide-nonribosomal peptide-derived compounds.[1] Its unique structure, featuring three sequential β-branches, and its mode of action, inhibiting the FabI enzyme in bacterial fatty acid biosynthesis, make it a compelling target for synthetic chemists and drug discovery programs.

Retrosynthetic Analysis and Strategy

The total synthesis of this compound was designed with a convergent strategy, dissecting the molecule into three key fragments of similar complexity. This approach facilitates the independent synthesis of each fragment, which are then coupled in the final stages of the synthesis. The retrosynthetic analysis is depicted below.

The key disconnections are at the C11-C12 bond and the amide bond, leading to three primary building blocks:

  • Vinyl Iodide 7 (C12-C20 fragment)

  • Alkyne 8 (C1-C11 fragment)

  • (2R,3R)-3-Hydroxybutanoic Acid 5

The crucial steps for the assembly of the carbon skeleton involve a Sonogashira coupling to connect fragments 7 and 8 , followed by an amide coupling to introduce the side chain derived from 5 . A final key transformation is the stereoselective reduction of the resulting (E)-enyne to furnish the (E,Z)-diene present in the natural product.

Retrosynthesis Kalimantacin_A This compound (1) Protected_Ester Protected Ester (4) Kalimantacin_A->Protected_Ester Deprotection Enyne (E)-Enyne (27) Protected_Ester->Enyne Stereoselective Reduction Amine Amine (6) Vinyl_Iodide Vinyl Iodide (7) (C12-C20) Amine->Vinyl_Iodide Sonogashira Coupling Alkyne Alkyne (8) (C1-C11) Amine->Alkyne Acid Acid (5) (2R,3R)-3-hydroxybutanoic acid Enyne->Amine Amide Coupling Enyne->Acid Vinyl_Iodide_Synthesis Aldehyde_9 Aldehyde (9) Alcohol_15 Alcohol (15) Aldehyde_9->Alcohol_15 Iodide_10 Iodide (10) Iodide_10->Alcohol_15 tBuLi Ester_16 Ester (16) Alcohol_15->Ester_16 1. K2CO3, MeOH 2. Ac2O, py Vinyl_Stannane_17 Vinyl Stannane (17) Ester_16->Vinyl_Stannane_17 Hydrostannation Vinyl_Iodide_18 Vinyl Iodide (18) Vinyl_Stannane_17->Vinyl_Iodide_18 Iodine Mesylate_7 Mesylate (7) Vinyl_Iodide_18->Mesylate_7 1. Deprotection 2. MsCl, Et3N Alkyne_Synthesis Iodide_19 Iodide (19) Alcohol_20 Alcohol (20) Iodide_19->Alcohol_20 1. tBuLi 2. TMSCH2Cu Methyl_butynoate Methyl but-2-ynoate Methyl_butynoate->Alcohol_20 Ketone_22 Ketone (22) Alcohol_20->Ketone_22 1. DMP 2. Grignard reagent 3. DMP Exo_methylene_23 Exo-methylene (23) Ketone_22->Exo_methylene_23 Lombardo Methylenation Alkyne_8 Alkyne (8) Exo_methylene_23->Alkyne_8 K2CO3, MeOH Final_Assembly cluster_frags Fragments Vinyl_Iodide_7 Vinyl Iodide (7) Sonogashira_Product Sonogashira Product (24) Vinyl_Iodide_7->Sonogashira_Product Sonogashira Coupling Alkyne_8 Alkyne (8) Alkyne_8->Sonogashira_Product Azide_25 Azide (25) Sonogashira_Product->Azide_25 NaN3 Amine_6 Amine (6) Azide_25->Amine_6 Staudinger Reaction Hydroxy_amide_26 Hydroxy-amide (26) Amine_6->Hydroxy_amide_26 Amide Coupling (COMU) Ketone_27 Ketone (27) Hydroxy_amide_26->Ketone_27 1. Carbamoylation 2. Hydrolysis 3. DMP Oxidation Protected_Ester_4 Protected Ester (4) Ketone_27->Protected_Ester_4 Selective Reduction Kalimantacin_A This compound (1) Protected_Ester_4->Kalimantacin_A Deprotection Acid_5 Acid (5) Acid_5->Hydroxy_amide_26

References

Application Notes and Protocols for the Synthesis of Kalimantacin A Analogues for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kalimantacin A, also known as batumin, is a hybrid polyketide-nonribosomal peptide natural product with potent and selective antibiotic activity against Staphylococcus species, including multi-drug resistant strains like MRSA.[1][2] Its unique mode of action involves the inhibition of FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in S. aureus.[2] This mechanism is distinct from many currently used antibiotics, making this compound a promising scaffold for the development of new anti-staphylococcal agents.[3]

The development of a convergent and enantioselective total synthesis has unlocked the potential to generate a library of this compound analogues. This capability is crucial for conducting detailed Structure-Activity Relationship (SAR) studies aimed at identifying the key structural motifs responsible for its potent bioactivity and for optimizing its drug-like properties. These application notes provide an overview of the synthetic strategy, detailed experimental protocols for key transformations, and a summary of known SAR data to guide the design and synthesis of novel this compound analogues.

Rationale for SAR Studies

The primary goal of SAR studies on the this compound scaffold is to systematically modify its structure to understand how these changes affect its antibacterial potency and selectivity. Key objectives include:

  • Identifying the Pharmacophore: Determining the minimal structural components required for FabI inhibition and antibacterial activity.

  • Improving Potency: Modifying functional groups to enhance binding affinity to the FabI target.

  • Optimizing DMPK Properties: Altering the structure to improve solubility, metabolic stability, and other pharmacokinetic parameters.

  • Reducing Off-Target Effects: Ensuring high selectivity for the bacterial target to minimize potential toxicity.

Insights from these studies, guided by the known binding mode of this compound with FabI, will pave the way for the rational design of next-generation antibiotics.

Synthetic Strategy and Retrosynthesis

The total synthesis of this compound is based on a convergent approach, which is highly adaptable for the creation of diverse analogues. The molecule is disconnected into three main fragments, which are synthesized independently and then coupled together in the late stages.

  • Fragment A: A (2R,3R)-3-hydroxybutanoic acid derivative which forms the amide side chain.

  • Fragment B: The C1-C11 alkyne portion of the polyketide backbone.

  • Fragment C: The C12-C20 vinyl iodide portion of the polyketide backbone.

The key coupling reactions are a Sonogashira coupling to join fragments B and C, followed by an amide coupling to attach fragment A. This strategy allows for modifications to be made to each fragment individually before their assembly into the final analogue.

G cluster_main Retrosynthetic Analysis of this compound Kalimantacin_A This compound (1) Protected_Ester Protected Ester (4) Kalimantacin_A->Protected_Ester Deprotection Amine Amine (6) C1-C20 Backbone Protected_Ester->Amine Amide Coupling Acid Acid (5) Side Chain Protected_Ester->Acid Vinyl_Iodide Vinyl Iodide (7) C12-C20 Fragment Amine->Vinyl_Iodide Sonogashira Coupling Alkyne Alkyne (8) C1-C11 Fragment Amine->Alkyne

Caption: Retrosynthetic analysis of this compound.

Structure-Activity Relationship Data

SAR studies have begun to elucidate the importance of specific functional groups for the potent anti-staphylococcal activity of this compound. The data below summarizes the activity of natural analogues and key derivatives against S. aureus. The terminal carboxylic acid, the 17-keto group, and the carbamoyl (B1232498) moiety have been identified as critical for high potency.

Compound NameStructure / Key ModificationMIC vs. S. aureus (µg/mL)Fold Change vs. This compound
This compound (Reference Compound) 0.064 1x (Baseline)
Kalimantacin B E,E,E-isomer (vs. E,Z,E of A)Less Active*-
17-hydroxy this compound 17-keto reduced to 17-OH4.062.5x Weaker
27-descarbamoyl this compound Lacks terminal carbamoyl group0.5128x Weaker
Carboxamide Analogue Terminal COOH converted to CONH₂2.031x Weaker

Note: The precise MIC for Kalimantacin B is not specified in the reference, but molecular dynamics simulations suggest a less stable binding to FabI compared to this compound.

G cluster_sar Key Structural Regions for SAR Studies Molecule Kalimantacin Scaffold Region1 Carboxylic Acid Terminus (Polar Head) Molecule->Region1 Modify for solubility, NADPH interaction Region2 Polyketide Backbone (Lipophilic Tail, C1-C16) Molecule->Region2 Modify chain length, unsaturation, β-branches Region3 β-Hydroxy Ketone (C17-C19) Molecule->Region3 Modify ketone/alcohol for H-bonding Region4 Amide Side Chain (Carbamoyl Moiety) Molecule->Region4 Modify for FabI binding G cluster_workflow General Workflow for Analogue Synthesis and Evaluation A Synthesis of Fragment A Analogue Couple1 Sonogashira Coupling (Fragment B + C) Couple2 Amide Coupling (Backbone + Fragment A) A->Couple2 B Synthesis of Fragment B Analogue B->Couple1 C Synthesis of Fragment C Analogue C->Couple1 Intermediate C1-C20 Polyketide Backbone Analogue Couple1->Intermediate Intermediate->Couple2 Protected Protected Final Analogue Couple2->Protected Deprotect Final Deprotection & HPLC Purification Protected->Deprotect Final Pure this compound Analogue Deprotect->Final Test Biological Evaluation (e.g., MIC Assay vs. S. aureus) Final->Test

References

In Vitro Assays for Testing Kalimantacin A Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalimantacin A is a polyketide antibiotic with potent and selective activity against Staphylococcus aureus, including multidrug-resistant strains such as MRSA. Its primary mechanism of action is the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid biosynthesis.[1][2][3][4] This document provides detailed application notes and protocols for a range of in vitro assays to effectively evaluate the bioactivity of this compound. These protocols are designed to be a valuable resource for researchers in microbiology, infectious diseases, and drug development.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the quantitative data on the bioactivity of this compound against various strains of Staphylococcus aureus.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Bacterial StrainResistance ProfileMIC (µg/mL)Reference
S. aureus ATCC 6538Methicillin-Susceptible0.064[1]
S. aureus NCTC 8325Methicillin-Susceptible0.125[1]
S. aureus RN4220Methicillin-Susceptible0.125[1]
S. aureus RN4220 expressing saFabI(Y147C)Engineered Resistance0.5[1]
S. aureus RN4220 expressing saFabI(M99T)Engineered Resistance0.5[1]

Key Experimental Protocols

This section provides detailed, step-by-step protocols for the essential in vitro assays to characterize the bioactivity of this compound.

Antibacterial Susceptibility Testing

1.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of S. aureus.

    • Inoculate the colonies into a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate the broth culture at 37°C with agitation (200 rpm) until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should typically span from 0.008 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

1.2. Minimum Bactericidal Concentration (MBC) Assay

The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Perform an MIC Assay: Follow the protocol for the MIC assay as described above.

  • Sub-culturing:

    • From the wells showing no visible growth in the MIC assay (at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Target-Based Assay: FabI Enzyme Inhibition

This assay directly measures the inhibitory effect of this compound on its molecular target, the S. aureus FabI enzyme.

Protocol: Spectrophotometric Assay

  • Reagents and Buffers:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 7.5, 150 mM NaCl, 1 mM DTT.

    • S. aureus FabI enzyme (purified).

    • NADPH (cofactor).

    • Crotonoyl-CoA (substrate).

    • This compound (dissolved in DMSO).

  • Assay Procedure:

    • In a 96-well, UV-transparent microplate, add the following components to each well:

      • Assay Buffer

      • A fixed concentration of S. aureus FabI (e.g., 50 nM).

      • A fixed concentration of NADPH (e.g., 100 µM).

      • Varying concentrations of this compound (e.g., 0.01 to 10 µM).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a fixed concentration of crotonoyl-CoA (e.g., 50 µM).

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial velocity (rate of NADPH oxidation) for each concentration of this compound.

    • Plot the initial velocity against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits the enzyme activity by 50%, by fitting the data to a dose-response curve.

In Vitro Cytotoxicity Testing

It is crucial to assess the potential toxicity of this compound to mammalian cells to determine its therapeutic index.

Protocol: MTT Assay

  • Cell Culture:

    • Culture mammalian cell lines (e.g., HepG2, A549, HEK293) in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.

Visualizations

Diagram 1: this compound Mechanism of Action

KalimantacinA_Mechanism cluster_bacterium Staphylococcus aureus FASII Fatty Acid Synthesis II (FASII) Pathway FabI Enoyl-ACP Reductase (FabI) FASII->FabI final step Membrane Cell Membrane Synthesis FabI->Membrane required for KalimantacinA This compound KalimantacinA->Inhibition Inhibition->FabI

Caption: this compound inhibits the FabI enzyme in the bacterial FASII pathway.

Diagram 2: Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow Start Start: S. aureus Culture PrepInoculum Prepare 0.5 McFarland Inoculum Start->PrepInoculum Inoculate Inoculate Plate PrepInoculum->Inoculate SerialDilution Serial Dilution of this compound in 96-well plate SerialDilution->Inoculate Incubate1 Incubate 18-24h at 37°C Inoculate->Incubate1 ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate1->ReadMIC Subculture Subculture from clear wells onto agar plates ReadMIC->Subculture Incubate2 Incubate 18-24h at 37°C Subculture->Incubate2 ReadMBC Read MBC (Lowest concentration with ≥99.9% killing) Incubate2->ReadMBC End End ReadMBC->End

Caption: Workflow for determining MIC and MBC of this compound.

Diagram 3: Workflow for FabI Inhibition Assay

FabI_Inhibition_Workflow Start Start PrepareReagents Prepare Assay Buffer, FabI, NADPH, and this compound Start->PrepareReagents Dispense Dispense Reagents into 96-well UV plate PrepareReagents->Dispense PreIncubate Pre-incubate for 10 min Dispense->PreIncubate AddSubstrate Add Crotonoyl-CoA to initiate reaction PreIncubate->AddSubstrate MeasureAbsorbance Measure Absorbance at 340 nm (kinetic read) AddSubstrate->MeasureAbsorbance AnalyzeData Calculate Initial Velocities and Determine IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for the in vitro FabI enzyme inhibition assay.

References

Unveiling Kalimantacin A: Protocols for Extraction and Purification from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals outlining the detailed application notes and protocols for the extraction and purification of Kalimantacin A from bacterial cultures. This document provides a procedural framework for isolating this potent antibiotic, crucial for further research and development.

This compound, a polyketide antibiotic also known as batumin, has demonstrated significant promise as a selective inhibitor of the bacterial enzyme FabI, a key component in fatty acid biosynthesis. This makes it a compelling candidate for the development of new antimicrobial agents, particularly against resistant pathogens. The effective isolation and purification of this compound from its producing bacterial strains, such as Alcaligenes sp. YL-02632S and Pseudomonas fluorescens, are critical first steps in harnessing its therapeutic potential.

This document details the methodologies for extracting and purifying this compound from bacterial fermentation broth, providing a foundation for researchers to obtain high-purity material for subsequent studies.

Production and Yield of this compound

This compound is a secondary metabolite produced by certain bacterial species. Notably, cultures of Pseudomonas fluorescens have been reported to produce this compound at titers of approximately 65 mg/L.[1] The yield of the final purified product is dependent on the efficiency of the extraction and purification processes.

Table 1: Quantitative Data Summary for this compound Production

ParameterValueBacterial StrainReference
Production Titer65 mg/LPseudomonas fluorescens[1]

Note: Further quantitative data on extraction efficiency and purification fold are dependent on the specific experimental conditions and are not consistently reported in the literature.

Experimental Protocols

The following protocols describe a general methodology for the extraction and purification of this compound from bacterial culture. These steps are based on established procedures for the isolation of similar polyketide antibiotics and specific references to this compound extraction.

Bacterial Fermentation

The initial step involves the cultivation of a this compound-producing bacterial strain, such as Pseudomonas fluorescens or Alcaligenes sp., under optimal conditions for antibiotic production. This typically involves growth in a suitable liquid medium with appropriate aeration and temperature control.

Extraction of this compound from Fermentation Broth

Following fermentation, the bacterial cells are separated from the culture broth by centrifugation. The supernatant, containing the secreted this compound, is then subjected to solvent extraction.

Protocol: Solvent Extraction of this compound

  • Acidification of Supernatant: Adjust the pH of the cell-free supernatant to an acidic range (e.g., pH 2-3) using an appropriate acid (e.g., HCl). This step protonates the carboxylic acid group of this compound, increasing its solubility in organic solvents.

  • Solvent Extraction:

    • Transfer the acidified supernatant to a separatory funnel.

    • Add an equal volume of an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297).[2] Chloroform has been specifically mentioned for the extraction of batumin (this compound).[2]

    • Shake the funnel vigorously for several minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

    • Allow the layers to separate. The organic layer, containing this compound, is typically the bottom layer when using chloroform.

    • Collect the organic layer.

    • Repeat the extraction process with fresh solvent two to three times to maximize the recovery of the antibiotic.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the extract over a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water.

    • Filter the dried extract to remove the drying agent.

    • Concentrate the extract in vacuo using a rotary evaporator to obtain the crude this compound extract.

Purification of this compound

The crude extract is a mixture of this compound and other cellular metabolites. Further purification is necessary to isolate the pure compound. This is typically achieved through a combination of chromatographic techniques.

Protocol: Purification by Silica (B1680970) Gel Chromatography (Optional Initial Step)

For a crude extract with a high degree of impurities, an initial purification step using silica gel column chromatography can be beneficial.

  • Column Preparation: Pack a glass column with silica gel slurry in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate in hexane. Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Fraction Pooling: Combine the fractions containing the desired compound, as identified by TLC, and concentrate them.

Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique essential for obtaining highly pure this compound.

  • Column: A C18 reversed-phase column is commonly used for the purification of polyketides.

  • Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (B), often with a modifier such as formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Gradient Elution:

    • Dissolve the partially purified extract in the initial mobile phase.

    • Inject the sample onto the HPLC column.

    • Elute the column with a linear gradient of increasing organic solvent concentration (e.g., 10% to 90% B over 30 minutes). The exact gradient will need to be optimized based on the specific column and system.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks detected by the UV detector.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions containing this compound.

  • Final Concentration: Remove the solvent from the pooled pure fractions under vacuum to obtain the purified this compound.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the extraction and purification of this compound.

KalimantacinA_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction Fermentation Bacterial Culture (e.g., P. fluorescens) Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Acidification Acidification (pH 2-3) Supernatant->Acidification SolventExtraction Solvent Extraction (e.g., Chloroform) Acidification->SolventExtraction OrganicPhase Organic Phase SolventExtraction->OrganicPhase DryingConcentration Drying & Concentration OrganicPhase->DryingConcentration CrudeExtract Crude this compound Extract DryingConcentration->CrudeExtract

Caption: Workflow for the extraction of this compound.

KalimantacinA_Purification_Workflow cluster_purification Purification CrudeExtract Crude this compound Extract SilicaGel Silica Gel Chromatography (Optional) CrudeExtract->SilicaGel RPHPLC Reversed-Phase HPLC (C18 Column) CrudeExtract->RPHPLC Direct to HPLC PartiallyPurified Partially Purified Extract SilicaGel->PartiallyPurified PartiallyPurified->RPHPLC PureFractions Pure this compound Fractions RPHPLC->PureFractions FinalConcentration Final Concentration PureFractions->FinalConcentration PureKalimantacinA Pure this compound FinalConcentration->PureKalimantacinA

Caption: Workflow for the purification of this compound.

References

Determining the Potency of Kalimantacin A: Application Notes and Protocols for MIC Assessment against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Kalimantacin A against Methicillin-resistant Staphylococcus aureus (MRSA). These guidelines are intended for researchers, scientists, and drug development professionals engaged in antimicrobial susceptibility testing and the evaluation of novel therapeutic agents.

This compound is a potent polyketide antibiotic with selective and robust activity against Staphylococcus species, including multidrug-resistant strains like MRSA.[1][2] Its mechanism of action involves the inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FAS-II).[1][3][4] Accurate determination of its MIC is a critical step in understanding its efficacy and for further preclinical and clinical development.

The following sections detail the principles and experimental procedures for two standard MIC determination methods: broth microdilution and agar (B569324) dilution, in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.

Data Presentation: MIC of this compound and Comparator Agents

The antimicrobial activity of this compound and standard comparator agents against a panel of MRSA strains and a quality control strain are summarized below. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.

Strain IDStrain TypeThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 43300HA-MRSA0.1251>256
USA300 (NRS384)CA-MRSA0.0640.5>256
NCTC 10442MRSA0.1251>256
Mu50 (ATCC 700699)VISA0.258>256
ATCC 29213S. aureus (QC)0.12510.25

HA-MRSA: Hospital-Associated MRSA; CA-MRSA: Community-Associated MRSA; VISA: Vancomycin-Intermediate Staphylococcus aureus; QC: Quality Control.

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting and inhibiting the FabI enzyme, a critical component of the type II fatty acid synthase (FAS-II) system in S. aureus. This inhibition disrupts the elongation cycle of fatty acid biosynthesis, leading to the depletion of essential membrane phospholipids (B1166683) and ultimately bacterial cell death.

KalimantacinA_MoA cluster_FASII Fatty Acid Biosynthesis (FAS-II) Elongation Cycle Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabH/FabF Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP FabI (ENR) Phospholipids Membrane Phospholipids Elongated_Acyl_ACP->Phospholipids Multiple Steps Kalimantacin_A This compound Kalimantacin_A->Inhibition label_inhibition Inhibition Cell_Membrane Bacterial Cell Membrane Integrity Phospholipids->Cell_Membrane Essential for

Mechanism of action of this compound.

Experimental Workflow: MIC Determination

The overall workflow for determining the MIC of this compound against MRSA involves several key stages, from preparation of the bacterial inoculum and antimicrobial agent to the final interpretation of results. This process is applicable to both broth microdilution and agar dilution methods.

MIC_Workflow cluster_prep 1. Preparation cluster_method 2. MIC Method Execution cluster_broth Broth Microdilution cluster_agar Agar Dilution cluster_incubation 3. Incubation cluster_results 4. Results Culture Streak MRSA Strain on Agar Plate Inoculum Prepare 0.5 McFarland Bacterial Suspension Culture->Inoculum Inoculate_Broth Inoculate Wells with Bacterial Suspension Inoculum->Inoculate_Broth Inoculate_Agar Spot Inoculate Plates with Suspension Inoculum->Inoculate_Agar Stock Prepare this compound Stock Solution Serial_Broth Perform Serial Dilutions in 96-Well Plate Stock->Serial_Broth Serial_Agar Prepare Agar Plates with Serial Dilutions Stock->Serial_Agar Serial_Broth->Inoculate_Broth Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Broth->Incubate Serial_Agar->Inoculate_Agar Inoculate_Agar->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Interpret Determine MIC: Lowest Concentration with No Visible Growth Read->Interpret

Workflow for MIC determination.

Experimental Protocols

The following are detailed protocols for the broth microdilution and agar dilution methods, adapted for testing this compound against MRSA.

Protocol 1: Broth Microdilution Method

This method is a reference standard for quantitative antimicrobial susceptibility testing.

1. Materials:

  • This compound (powder)

  • Sterile 96-well U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • MRSA strains (e.g., ATCC 43300) and QC strain (S. aureus ATCC 29213)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Sterile pipettes and tips

  • Incubator (35°C ± 2°C)

2. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL. Ensure complete dissolution. Further dilutions should be made in CAMHB.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the MRSA strain.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

  • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This will be the working inoculum.

4. Microtiter Plate Preparation (Serial Dilution):

  • Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

  • Add 200 µL of a 12.8 µg/mL working solution of this compound (prepared from the stock) to well 1.

  • Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • This will create a concentration range from 6.4 µg/mL to 0.0125 µg/mL.

  • Well 11 will serve as the positive control (inoculum, no drug), and well 12 as the negative control (broth only).

5. Inoculation and Incubation:

  • Add 100 µL of the working bacterial inoculum (1-2 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be 5 x 10⁵ CFU/mL. The drug concentrations will be halved to a final range of 3.2 µg/mL to 0.006 µg/mL.

  • Incubate the plate in ambient air at 35°C ± 2°C for 16-20 hours.

6. Interpretation of Results:

  • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

  • The positive control (well 11) should show distinct turbidity, and the negative control (well 12) should remain clear. The results for the QC strain must fall within the established acceptable range.

Protocol 2: Agar Dilution Method

This method is useful for testing multiple isolates simultaneously and is considered a reference method.

1. Materials:

  • This compound (powder)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • MRSA strains and QC strain (S. aureus ATCC 29213)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional, but recommended)

  • Incubator (35°C ± 2°C)

2. Preparation of Agar Plates:

  • Prepare molten MHA and cool to 45-50°C in a water bath.

  • Prepare serial twofold dilutions of this compound in a suitable solvent or water.

  • Add 1 part of each antimicrobial dilution to 9 parts of molten MHA to create a series of plates with final desired concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125, 0.06 µg/mL).

  • Pour the agar into petri dishes and allow them to solidify. Also, prepare a drug-free control plate.

3. Preparation of Bacterial Inoculum:

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • This suspension (1-2 x 10⁸ CFU/mL) is used for inoculation.

4. Inoculation and Incubation:

  • Using a multipoint inoculator or a calibrated loop, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting from the lowest to the highest concentration.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.

5. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded.

  • Growth on the drug-free control plate must be confluent. The QC strain results should be within the acceptable range.

References

Application Notes and Protocols: X-ray Crystallography of Kalimantacin A Bound to FabI

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the structural and functional analysis of Kalimantacin A, a potent antibiotic, in complex with its target, the Staphylococcus aureus enoyl-acyl carrier protein reductase (FabI). The provided protocols are based on the methodologies described in the pivotal study that elucidated the crystal structure of this complex, offering a guide for researchers aiming to replicate or build upon this work.

Introduction

This compound is a polyketide antibiotic with significant activity against multidrug-resistant S. aureus. It targets the FabI enzyme, a key component of the bacterial fatty acid biosynthesis (FAS-II) pathway, which is essential for bacterial viability.[1][2] Understanding the precise binding mode of this compound to FabI is crucial for the structure-based design of novel and more effective anti-staphylococcal agents. This document summarizes the key findings from the X-ray crystallographic study of the S. aureus FabI (saFabI) in complex with this compound and the cofactor NADPH, and provides detailed protocols for the key experiments.

Data Presentation

Crystallographic Data Summary

The crystal structure of S. aureus FabI in complex with this compound and NADPH was determined to a resolution of 2.45 Å.[1] The key data from the crystallographic analysis are summarized in the table below.

ParameterValueReference
PDB ID6TBB[1]
Resolution2.45 Å
R-Value Work0.196
R-Value Free0.247
Total Structure Weight238.08 kDa
Atom Count16,633
In Vitro Inhibition Data

This compound was shown to be a potent inhibitor of saFabI. The inhibitory activity is summarized in the following table.

CompoundIC50 (µM)Reference
This compound1.51
Triclosan5.71

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the X-ray crystallography of this compound bound to FabI.

Protein Expression and Purification of S. aureus FabI (saFabI)

This protocol describes the overexpression of saFabI in E. coli and its subsequent purification.

Materials:

  • E. coli BL21(DE3) cells

  • pET-based expression vector containing the gene for N-terminally hexahistidine-tagged saFabI

  • Luria-Bertani (LB) broth

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (Lysis buffer with a low concentration of imidazole)

  • Elution buffer (Lysis buffer with a high concentration of imidazole)

  • Size-exclusion chromatography column

  • Storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT)

Protocol:

  • Transform the saFabI expression vector into competent E. coli BL21(DE3) cells.

  • Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the starter culture to inoculate a larger volume of LB broth and grow at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow the culture for an additional 4 hours.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elute the His-tagged saFabI with elution buffer.

  • Further purify the protein using a size-exclusion chromatography column equilibrated with storage buffer.

  • Pool the fractions containing pure saFabI, concentrate the protein, and store at -80°C.

Co-crystallization of the saFabI-Kalimantacin A-NADPH Complex

This protocol outlines the steps for crystallizing the ternary complex.

Materials:

  • Purified saFabI protein

  • This compound

  • NADPH

  • Crystallization screening kits

  • Hanging drop or sitting drop vapor diffusion crystallization plates

Protocol:

  • Incubate the purified saFabI with a molar excess of this compound and NADPH for a sufficient period to allow complex formation.

  • Set up crystallization trials using the vapor diffusion method (hanging or sitting drop).

  • Mix the protein-ligand complex solution with an equal volume of the reservoir solution from the crystallization screen on the cover slip or in the drop well.

  • Seal the wells and incubate at a constant temperature (e.g., 4°C or 20°C).

  • Monitor the drops for crystal growth over several days to weeks.

In Vitro FabI Enzymatic Assay

This protocol describes a method to measure the enzymatic activity of saFabI and determine the inhibitory potency of compounds like this compound. The assay monitors the oxidation of NADPH to NAD+.

Materials:

  • Purified saFabI enzyme

  • NADPH

  • Crotonoyl-CoA (substrate)

  • Assay buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5)

  • This compound or other test inhibitors

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, a fixed concentration of saFabI, and NADPH.

  • Add varying concentrations of this compound (or other inhibitors) to the wells.

  • Initiate the enzymatic reaction by adding a fixed concentration of crotonoyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the structural and functional characterization of the saFabI-Kalimantacin A complex.

experimental_workflow cluster_protein_production Protein Production cluster_purification Purification cluster_characterization Characterization p1 saFabI Gene Cloning p2 Overexpression in E. coli p1->p2 p3 Cell Lysis p2->p3 pu1 Ni-NTA Affinity Chromatography p3->pu1 pu2 Size-Exclusion Chromatography pu1->pu2 c1 Enzymatic Assay (IC50) pu2->c1 c2 Co-crystallization with This compound & NADPH pu2->c2 c3 X-ray Diffraction Data Collection c2->c3 c4 Structure Determination & Analysis c3->c4

Caption: Workflow for saFabI production, purification, and characterization.

Logical Relationship of Inhibition

The following diagram illustrates the inhibitory relationship of this compound on the FabI-catalyzed reaction.

inhibition_pathway cluster_reaction FabI Catalyzed Reaction FabI saFabI Product Butyryl-CoA + NADP+ FabI->Product Catalysis Substrate Crotonoyl-CoA + NADPH Substrate->FabI Catalysis Inhibitor This compound Inhibitor->FabI Inhibition

Caption: Inhibition of the FabI enzymatic reaction by this compound.

References

Application of NMR Spectroscopy in the Structural Analysis of Kalimantacin A

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kalimantacin A is a polyketide natural product that exhibits potent antibiotic activity, notably against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its complex, long-chain structure, featuring multiple stereocenters, requires sophisticated analytical techniques for complete elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing detailed insights into the molecular framework, connectivity, and stereochemistry of this compound. This document provides a comprehensive guide to the application of NMR spectroscopy for the structural analysis of this compound, including detailed data presentation and experimental protocols. The structural elucidation of this compound was achieved through a combination of 2D NMR experiments and mass spectrometry.[1]

Data Presentation

The structural analysis of this compound heavily relies on the interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on data from COSY, HSQC, and HMBC experiments.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
25.70s-
42.22m-
51.41m-
5-CH₃0.85d6.7
61.25m-
72.04m-
85.37dt15.2, 6.8
95.99dd15.2, 10.8
106.55dd11.2, 10.8
115.96d11.2
122.80m-
131.55m-
13-CH₃0.95d6.8
141.38m-
151.25m-
162.45dd15.0, 3.0
16'2.60dd15.0, 9.0
183.16m-
193.82m-
201.20d6.3
212.40dq7.0, 6.3
224.85dq7.0, 2.5
231.15d7.0
NH6.85d8.5
NH₂4.65br s-

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)
1172.5
2118.9
3161.1
441.5
530.1
5-CH₃19.8
637.5
732.8
8129.5
9128.9
10125.4
11135.2
1234.5
1331.2
13-CH₃20.1
1438.1
1529.8
1645.3
17212.5
1852.1
1975.3
2017.5
2145.8
2270.2
2315.4
C=O (Amide)174.8
OCONH₂158.5

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adaptable to various NMR spectrometers.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy
  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: 12-16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 16-64

  • ¹³C NMR:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters:

      • Pulse angle: 30-45°

      • Spectral width: 220-250 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024-4096 (or more, depending on concentration)

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) couplings within 2-3 bonds.

    • Pulse Program: Use a standard gradient-selected COSY (gCOSY) pulse sequence.

    • Parameters:

      • Spectral widths in both dimensions should cover all proton signals.

      • Acquire 256-512 increments in the indirect dimension (t1) with 8-16 scans per increment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence.

    • Parameters:

      • Set the ¹JCH coupling constant to an average value of 145 Hz.

      • Acquire 256-512 increments in the indirect dimension (t1) with 16-32 scans per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) proton-carbon (¹H-¹³C) correlations.

    • Pulse Program: Use a standard gradient-selected HMBC pulse sequence.

    • Parameters:

      • Set the long-range coupling constant (ⁿJCH) to an average of 8 Hz.

      • Acquire 256-512 increments in the indirect dimension (t1) with 32-64 scans per increment.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural analysis of this compound using NMR spectroscopy.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis cluster_3 Structure Elucidation Isolation Isolation Purification Purification Isolation->Purification Dissolution Dissolution Purification->Dissolution 1D_NMR 1D NMR (¹H, ¹³C) Dissolution->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Spectral_Processing Spectral Processing & Phasing 2D_NMR->Spectral_Processing Peak_Picking Peak Picking & Integration Spectral_Processing->Peak_Picking Correlation_Analysis Correlation Analysis (COSY, HSQC, HMBC) Peak_Picking->Correlation_Analysis Fragment_Assembly Fragment Assembly Correlation_Analysis->Fragment_Assembly Stereochemical_Analysis Stereochemical Analysis (NOESY/ROESY) Fragment_Assembly->Stereochemical_Analysis Final_Structure Final Structure Confirmation Stereochemical_Analysis->Final_Structure

Caption: NMR workflow for this compound.

Mechanism of Action of this compound

This compound inhibits fatty acid biosynthesis in Staphylococcus aureus by targeting the enoyl-acyl carrier protein (ACP) reductase (FabI).

G Kalimantacin_A This compound FabI FabI (Enoyl-ACP Reductase) Kalimantacin_A->FabI Binds to Inhibition Inhibition Fatty_Acid_Elongation Fatty Acid Chain Elongation FabI->Fatty_Acid_Elongation Catalyzes Inhibition->Fatty_Acid_Elongation Blocks Bacterial_Cell_Membrane Bacterial Cell Membrane Synthesis Fatty_Acid_Elongation->Bacterial_Cell_Membrane Cell_Death Bacterial Cell Death Bacterial_Cell_Membrane->Cell_Death Disruption leads to

Caption: Inhibition of FabI by this compound.

References

Application Notes and Protocols for the Genetic Manipulation of the Kalimantacin A Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of the Kalimantacin A biosynthetic pathway for the generation of novel analogues. This compound, a potent antibiotic with significant activity against Staphylococcus aureus, is a hybrid polyketide-non-ribosomal peptide synthesized by Pseudomonas fluorescens. By manipulating the biosynthetic gene cluster, novel derivatives with potentially improved therapeutic properties can be generated.

Overview of the this compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a large, modular gene cluster (bat) encoding a hybrid Type I Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. The assembly line is composed of multiple proteins (Bat1, Bat2, and Bat3) that harbor numerous enzymatic domains responsible for the iterative addition and modification of extender units. A suite of trans-acting tailoring enzymes, encoded by the bat genes, further modifies the polyketide backbone to yield the final bioactive product.

The known functions of the tailoring enzymes are crucial for designing genetic manipulation strategies:

  • batA-E : These genes encode a β-methyl incorporation cassette, which acts multiple times during the biosynthesis.

  • batF : Encodes a carbamoyltransferase responsible for adding the carbamoyl (B1232498) group, which is critical for bioactivity.

  • batG : Encodes a FabI isozyme that confers self-resistance to the producing organism.

  • batH : A trans-acting acyltransferase that loads the acetyl-CoA starter unit.

  • batJ : A trans-acting acyltransferase that delivers malonyl-CoA extender units.

  • batK : Encodes a reductase that acts on a double bond in the polyketide chain.

  • batM : Encodes an oxidase responsible for the formation of the 17-keto group, which is important for antibacterial activity.

Data Presentation: Bioactivity of this compound Analogues

Genetic manipulation of the bat gene cluster has been shown to produce novel Kalimantacin analogues. While specific production yields for genetically engineered analogues are not widely reported in publicly available literature, the impact of gene knockouts on bioactivity has been demonstrated. The following table summarizes the available quantitative data on the antibacterial activity of this compound and the qualitative effects of gene inactivation.

CompoundGenetic ModificationProducing OrganismTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Wild-TypePseudomonas fluorescensStaphylococcus aureus0.05
Analogue 1 batF (carbamoyltransferase) knockoutP. fluorescensS. aureusActivity significantly reduced
Analogue 2 batM (oxidase) knockoutP. fluorescensS. aureusActivity significantly reduced

Note: Specific MIC values for the batF and batM knockout analogues are not detailed in the primary literature, but the studies emphasize the critical role of the carbamoyl group and the 17-keto group for potent antibacterial activity.

Experimental Protocols

This section provides detailed methodologies for key experiments in the genetic manipulation of the this compound biosynthetic pathway.

Gene Knockout in Pseudomonas fluorescens via Lambda Red Recombineering

This protocol describes a method for creating targeted gene knockouts in the bat gene cluster of P. fluorescens.

Materials:

  • P. fluorescens strain containing the this compound biosynthetic gene cluster.

  • Lambda Red recombination plasmid (e.g., pRKaraRed).

  • Antibiotic resistance cassette (e.g., from pKD3 or pKD4) with flanking FRT sites.

  • Primers with 50 bp homology to the target gene and 20 bp priming sites for the resistance cassette.

  • L-arabinose for induction of Lambda Red proteins.

  • Electroporator and cuvettes.

  • Appropriate antibiotics for selection.

  • SOC medium.

  • PCR reagents for verification.

Protocol:

  • Primer Design: Design primers with 50 bp homology arms flanking the target gene to be deleted and 20 bp priming sequences for the antibiotic resistance cassette.

  • PCR Amplification of Resistance Cassette: Amplify the antibiotic resistance cassette using the designed primers to generate a linear DNA fragment with homology arms. Purify the PCR product.

  • Preparation of Electrocompetent P. fluorescens:

    • Introduce the Lambda Red recombination plasmid (e.g., pRKaraRed) into the wild-type P. fluorescens strain.

    • Grow an overnight culture of P. fluorescens harboring the Lambda Red plasmid at 30°C in LB medium with the appropriate antibiotic.

    • Inoculate a fresh culture and grow to an OD600 of 0.4-0.6.

    • Induce the expression of the Lambda Red recombinase proteins by adding L-arabinose (e.g., 10 mM final concentration) and incubating for a further 2-3 hours.

    • Prepare electrocompetent cells by washing the cell pellet multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation:

    • Add the purified PCR product (the resistance cassette with homology arms) to the electrocompetent cells.

    • Electroporate the mixture using optimized parameters for Pseudomonas.

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for expression of the antibiotic resistance gene.

  • Selection and Verification:

    • Plate the transformed cells on LB agar (B569324) containing the appropriate antibiotic to select for mutants that have incorporated the resistance cassette.

    • Verify the correct gene knockout by colony PCR using primers flanking the target gene region and by sequencing.

Heterologous Expression of the this compound Gene Cluster in Pseudomonas putida

This protocol outlines a general strategy for the heterologous expression of the large this compound gene cluster in a suitable host like Pseudomonas putida.

Materials:

  • A vector suitable for cloning large DNA fragments (e.g., a Bacterial Artificial Chromosome - BAC).

  • Pseudomonas putida as the heterologous host.

  • An expression vector with a suitable promoter for Pseudomonas (e.g., a pET-based system with a T7 promoter if the host is engineered to express T7 RNA polymerase).

  • Restriction enzymes and ligase, or a recombination-based cloning system (e.g., Gibson Assembly or Red/ET recombineering).

  • A method for transferring the construct into P. putida (e.g., conjugation or electroporation).

  • Culture media and analytical instruments (HPLC, LC-MS) for detecting this compound production.

Protocol:

  • Cloning the Gene Cluster:

    • Isolate high-quality genomic DNA from the native P. fluorescens producer.

    • Clone the entire ~62 kb this compound gene cluster into a suitable large-fragment vector like a BAC. This can be achieved through library screening or targeted capture methods.

  • Subcloning into an Expression Vector:

    • Subclone the gene cluster from the BAC into a Pseudomonas expression vector. Due to the size, this may require multiple cloning steps or the use of in vivo recombination techniques like Red/ET recombineering.

    • Ensure the cluster is placed under the control of a strong, inducible promoter that is active in P. putida.

  • Transformation into P. putida:

    • Transform the expression construct into a suitable P. putida strain. Conjugation from an E. coli donor strain is often effective for large plasmids.

  • Cultivation and Induction:

    • Grow the recombinant P. putida strain in a suitable production medium.

    • Induce the expression of the gene cluster at the appropriate growth phase (e.g., mid-log phase) by adding the inducer (e.g., IPTG).

  • Extraction and Analysis:

    • After a suitable incubation period, extract the secondary metabolites from the culture broth and cell pellet using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for the production of this compound and its analogues using HPLC and LC-MS, comparing the retention times and mass spectra to authentic standards.

Precursor-Directed Biosynthesis of Novel Analogues

This protocol allows for the incorporation of non-native starter or extender units into the this compound backbone by feeding synthetic precursors to a mutant strain.

Materials:

  • A mutant strain of P. fluorescens with a knockout in a gene responsible for the biosynthesis of a specific precursor (e.g., a knockout of the loading module's acyltransferase to allow for the incorporation of a novel starter unit).

  • Synthetically prepared precursor analogues (e.g., novel carboxylic acids).

  • Culture media for the mutant strain.

  • Analytical instruments (HPLC, LC-MS) for the detection of novel analogues.

Protocol:

  • Generation of a Precursor-Deficient Mutant:

    • Create a knockout mutant of a key gene in the early stages of the this compound biosynthetic pathway using the gene knockout protocol described above. For example, targeting the loading module can prevent the incorporation of the natural starter unit.

  • Cultivation and Precursor Feeding:

    • Grow the mutant strain in a suitable production medium.

    • At a specific time point during cultivation (e.g., at the time of inoculation or in the early exponential phase), add the synthetic precursor analogue to the culture medium at various concentrations.

  • Extraction and Analysis:

    • After the fermentation period, extract the metabolites from the culture.

    • Use HPLC and LC-MS to analyze the extracts for the presence of new peaks that are not present in the control cultures (mutant strain without the fed precursor).

    • Purify the novel compounds and characterize their structures using NMR and other spectroscopic techniques.

Visualizations

This compound Biosynthetic Pathway

Kalimantacin_Biosynthesis cluster_precursors Precursor Supply cluster_assembly_line PKS/NRPS Assembly Line cluster_tailoring Tailoring Reactions Acetyl-CoA Acetyl-CoA Loading_Module Loading Module (BatH) Acetyl-CoA->Loading_Module Malonyl-CoA Malonyl-CoA PKS_Modules PKS Modules (Bat1, Bat2, Bat3) Malonyl-CoA->PKS_Modules Glycine Glycine NRPS_Module NRPS Module (in Bat2) Glycine->NRPS_Module Loading_Module->PKS_Modules PKS_Modules->NRPS_Module Growing_Polyketide_Chain Growing Polyketide Chain PKS_Modules->Growing_Polyketide_Chain NRPS_Module->PKS_Modules BatA-E β-methylation Growing_Polyketide_Chain->BatA-E BatK Reduction Growing_Polyketide_Chain->BatK BatF Carbamoylation Growing_Polyketide_Chain->BatF BatM Oxidation Growing_Polyketide_Chain->BatM Kalimantacin_A This compound BatA-E->Kalimantacin_A BatK->Kalimantacin_A BatF->Kalimantacin_A BatM->Kalimantacin_A

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflow for Novel Analogue Generation

Experimental_Workflow cluster_genetic_manipulation Genetic Manipulation Strategies Gene_Knockout Gene Knockout (e.g., batF, batM) Strain_Development Engineered Pseudomonas Strain Gene_Knockout->Strain_Development Heterologous_Expression Heterologous Expression Heterologous_Expression->Strain_Development Precursor_Directed_Biosynthesis Precursor-Directed Biosynthesis Precursor_Directed_Biosynthesis->Strain_Development Fermentation Fermentation and Production Strain_Development->Fermentation Extraction_Purification Extraction and Purification Fermentation->Extraction_Purification Structural_Elucidation Structural Elucidation (NMR, MS) Extraction_Purification->Structural_Elucidation Bioactivity_Assay Bioactivity Assay (MIC Determination) Extraction_Purification->Bioactivity_Assay Novel_Analogue Novel Kalimantacin Analogue Structural_Elucidation->Novel_Analogue Bioactivity_Assay->Novel_Analogue

Caption: Workflow for generating and evaluating novel Kalimantacin analogues.

Logical Relationship of Genetic Manipulation Techniques

Logical_Relationships cluster_approaches Approaches cluster_methods Methods Goal Generate Novel Kalimantacin Analogues Pathway_Engineering Pathway Engineering in Native Host Goal->Pathway_Engineering Host_Engineering Host Engineering and Pathway Refactoring Goal->Host_Engineering Gene_Deletion Targeted Gene Deletion Pathway_Engineering->Gene_Deletion Precursor_Feeding Precursor Feeding to Mutant Pathway_Engineering->Precursor_Feeding Cluster_Expression Full/Partial Cluster Expression Host_Engineering->Cluster_Expression

Caption: Logical relationships of genetic manipulation strategies.

Application Notes and Protocols: High-Throughput Screening for Novel FabI Inhibitors Inspired by Kalimantacin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge to global health. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building bacterial cell membranes and is distinct from the mammalian FAS-I system, has emerged as a promising target for novel antibacterial agents. A key enzyme in this pathway is the enoyl-acyl carrier protein (ACP) reductase (FabI), which catalyzes the final, rate-limiting step in fatty acid elongation. Inhibition of FabI disrupts cell membrane synthesis, leading to bacterial death.

Kalimantacin A, a polyketide antibiotic, is a known inhibitor of FabI in S. aureus. Its unique mode of action and chemical structure provide an excellent starting point for the discovery of new and potent FabI inhibitors. This document provides detailed protocols for a high-throughput screening (HTS) campaign to identify novel FabI inhibitors inspired by the activity of this compound.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known FabI inhibitors against S. aureus FabI. This data serves as a benchmark for evaluating the potency of newly discovered compounds.

CompoundTarget OrganismIC50 (µM)Reference
This compoundStaphylococcus aureus1.51[1]
Triclosan (B1682465)Staphylococcus aureus~1.0[2][3]
AFN-1252Staphylococcus aureus0.014[4]
FabimycinEscherichia coli<0.01[5][6]

Experimental Protocols

Primary Assay: High-Throughput In Vitro FabI Inhibition Assay

This protocol describes a spectrophotometric assay to measure the enzymatic activity of FabI by monitoring the oxidation of the cofactor NADH.

Principle: FabI utilizes NADH to reduce a substrate, such as crotonyl-CoA (a mimic of the natural crotonyl-ACP). The decrease in NADH concentration is measured by the reduction in absorbance at 340 nm. In the presence of an inhibitor, the rate of NADH oxidation is reduced.

Materials and Reagents:

  • Purified S. aureus FabI enzyme

  • Crotonyl-CoA (Substrate)

  • NADH (Cofactor)

  • Assay Buffer: 100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine (B1662121) (pH 6.5), 4% glycerol

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dilution

  • Test compounds and control inhibitors (e.g., this compound, Triclosan)

  • 96-well or 384-well clear-bottom microplates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound solution into the wells of the microplate. Include wells with DMSO only as a negative control (no inhibition) and a known inhibitor as a positive control.

  • Enzyme and Cofactor Preparation:

    • Prepare a master mix of FabI enzyme and NADH in the assay buffer. The final concentration of FabI should be in the low nanomolar range (e.g., 9 nM), and NADH should be at a concentration close to its Km value (e.g., 50 µM).

  • Enzyme and Cofactor Addition:

    • Dispense the enzyme-NADH master mix into each well of the microplate containing the compounds.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow for the binding of inhibitors to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the substrate (crotonyl-CoA) in the assay buffer (e.g., final concentration of 25 µM).

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the microplate in a plate reader capable of kinetic measurements.

    • Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at a constant temperature (e.g., 30°C).

  • Data Analysis:

    • Calculate the initial velocity (rate of NADH consumption) for each well from the linear portion of the kinetic curve.

    • Normalize the data to the controls:

      • Percent inhibition = (1 - (V_inhibitor - V_background) / (V_no_inhibition - V_background)) * 100

      • Where V is the initial velocity.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for active compounds.

Secondary Assay: Hit Confirmation and Selectivity

Hits identified from the primary screen should be subjected to secondary assays to confirm their activity and assess their selectivity.

  • Macromolecular Synthesis Assay: To confirm that the inhibitor's mode of action is through the inhibition of fatty acid biosynthesis, the incorporation of radiolabeled precursors ([¹⁴C]acetate for fatty acids, [¹⁴C]isoleucine for proteins, [¹⁴C]thymidine for DNA, and [¹⁴C]uridine for RNA) into S. aureus cells can be measured. A selective FabI inhibitor will specifically inhibit the incorporation of [¹⁴C]acetate.

  • FabI Overexpression Assay: A strain of S. aureus that overexpresses FabI can be used to confirm that FabI is the target. An increase in the minimum inhibitory concentration (MIC) of the compound for the overexpressing strain compared to the wild-type is indicative of on-target activity.

  • Mammalian Cell Cytotoxicity Assay: To assess the selectivity of the inhibitors, their cytotoxicity against a mammalian cell line (e.g., A549 lung cells) should be determined. Compounds with high potency against FabI and low cytotoxicity are desirable.

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay Automated Screening cluster_analysis Data Analysis & Hit Selection Compound_Library Compound Library Plate_Compounds Plate Compounds in Microplates Compound_Library->Plate_Compounds Add_Enzyme_NADH Add Enzyme-NADH Mix Plate_Compounds->Add_Enzyme_NADH Prepare_Reagents Prepare Enzyme, Cofactor, and Substrate Prepare_Reagents->Add_Enzyme_NADH Incubate Pre-incubation Add_Enzyme_NADH->Incubate Add_Substrate Initiate Reaction with Substrate Incubate->Add_Substrate Kinetic_Read Kinetic Reading (Absorbance at 340 nm) Add_Substrate->Kinetic_Read Calculate_V Calculate Initial Velocities Kinetic_Read->Calculate_V Calculate_Inhibition Calculate % Inhibition Calculate_V->Calculate_Inhibition Dose_Response Dose-Response Curves & IC50 Determination Calculate_Inhibition->Dose_Response Hit_Identification Hit Identification Dose_Response->Hit_Identification

Caption: High-throughput screening workflow for FabI inhibitors.

Caption: Bacterial fatty acid synthesis pathway highlighting FabI.

Mechanism_of_Action FabI_Inhibitor FabI Inhibitor (e.g., this compound) Inhibition Inhibition of Enoyl-ACP Reductase Activity FabI_Inhibitor->Inhibition FabI FabI Enzyme FabI->Inhibition FAS_Disruption Disruption of Fatty Acid Synthesis Inhibition->FAS_Disruption Membrane_Disruption Impaired Cell Membrane Synthesis FAS_Disruption->Membrane_Disruption Cell_Death Bacterial Cell Death Membrane_Disruption->Cell_Death

Caption: Logical flow of FabI inhibition leading to cell death.

References

Application Notes and Protocols: Development of Kalimantacin A-Based Therapeutics for Staphylococcal Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of Kalimantacin A and its derivatives as potential therapeutics for staphylococcal infections. This document includes key quantitative data, detailed experimental protocols for in vitro and in vivo studies, and visualizations of the underlying biological pathways and experimental workflows.

Introduction

Staphylococcus aureus, particularly methicillin-resistant S. aureus (MRSA), poses a significant threat to public health due to its virulence and increasing resistance to conventional antibiotics.[1][2] The bacterial fatty acid synthesis II (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I system, presents a promising target for the development of new anti-staphylococcal agents.[3][4] this compound, a polyketide antibiotic, has been identified as a potent inhibitor of the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the FAS-II pathway.[3][5][6] This document outlines the therapeutic potential of this compound-based compounds and provides detailed methodologies for their evaluation.

Mechanism of Action

This compound exerts its antibacterial effect by specifically targeting and inhibiting the S. aureus FabI enzyme.[5][6] FabI catalyzes the final, rate-limiting step in the fatty acid elongation cycle, which is the reduction of an enoyl-acyl carrier protein (enoyl-ACP) substrate.[3][7] By binding to the active site of FabI, this compound competitively inhibits the binding of the natural substrate, thereby disrupting the synthesis of fatty acids essential for bacterial membrane biogenesis and cell viability.[6][7] The unique binding conformation of this compound to the FabI active site differs significantly from other known FabI inhibitors, offering a potential advantage against resistance mechanisms.[3][5]

cluster_FASII Bacterial Fatty Acid Synthesis II (FAS-II) Pathway Acetyl-CoA Acetyl-CoA Elongation_Cycle Fatty Acid Elongation Cycle Acetyl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycle Acyl-ACP Acyl-ACP Acyl-ACP->Elongation_Cycle Next Cycle Enoyl-ACP Enoyl-ACP Elongation_Cycle->Enoyl-ACP Multiple Steps Fatty_Acids Fatty Acids Elongation_Cycle->Fatty_Acids FabI FabI (Enoyl-ACP Reductase) Enoyl-ACP->FabI FabI->Acyl-ACP Reduction Membrane Bacterial Membrane Biogenesis Fatty_Acids->Membrane Kalimantacin_A This compound Kalimantacin_A->FabI Inhibition

Caption: this compound inhibits the FabI enzyme in the bacterial FAS-II pathway.

Quantitative Data

The following tables summarize the in vitro activity of this compound and its derivatives against S. aureus and their inhibitory effect on the FabI enzyme.

Table 1: In Vitro Antibacterial Activity of this compound and Derivatives against S. aureus

CompoundS. aureus StrainMIC (µg/mL)
This compound ATCC 65380.064[6]
RN42200.125[6]
Kalimantacin B ATCC 65380.256 - 0.512[6]
27-descarbamoyl this compound ATCC 65380.512[6]
17-hydroxy this compound ATCC 65384.0[6]
Carboxamide derivative (5) ATCC 65382[6]
19-OH acetylated derivative (9) ATCC 65382[6]
Carbamate methyl derivative (10) ATCC 653816[6]

Table 2: In Vitro FabI Inhibition by this compound and Derivatives

CompoundIC50 (µM)
This compound 1.51[6]
Triclosan (Control) 5.71[6]
Carboxamide derivative (5) 4.68[6]
19-OH acetylated derivative (9) 30.09[6]
Carbamate methyl derivative (10) 67.26[6]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of this compound-based compounds against S. aureus.[8][9][10][11]

Materials:

  • This compound or its derivatives

  • S. aureus strain (e.g., ATCC 29213, MRSA USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 3-5 isolated colonies of S. aureus and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro FabI Inhibition Assay

This spectrophotometric assay measures the inhibition of FabI activity by monitoring the oxidation of NADH.[3][6]

Materials:

  • Purified S. aureus FabI enzyme

  • This compound or its derivatives

  • Crotonyl-CoA (substrate)

  • NADH (cofactor)

  • Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.0)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • In a 96-well plate, add the assay buffer, NADH, and the test compound at various concentrations.

    • Add the purified FabI enzyme to each well.

    • Initiate the reaction by adding crotonyl-CoA.

  • Measurement:

    • Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

  • Data Analysis:

    • Calculate the initial reaction velocities for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound-based compounds on mammalian cell lines.[5][12][13][14][15]

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Replace the old medium with the medium containing the diluted compound.

    • Include a vehicle control (medium with the same concentration of solvent) and an untreated control.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 4: In Vivo Efficacy in a Murine Peritonitis Model

This protocol evaluates the in vivo efficacy of this compound-based compounds against a systemic MRSA infection.[4][16][17][18]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MRSA strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Sterile saline

  • This compound or its derivatives

  • Vehicle for compound administration (e.g., sterile saline with 5% DMSO and 5% Tween 80)

  • Syringes and needles

Procedure:

  • Preparation of MRSA Inoculum:

    • Grow MRSA in TSB to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Induction of Peritonitis:

    • Administer the bacterial suspension (e.g., 0.5 mL) via intraperitoneal (IP) injection to each mouse.

  • Treatment Administration:

    • At a specified time post-infection (e.g., 1 hour), administer the test compound or vehicle control via an appropriate route (e.g., IP or intravenous).

  • Monitoring and Endpoint:

    • Monitor the mice for survival over a period of 7-14 days.

    • Secondary endpoints can include determining the bacterial load in the peritoneal fluid and organs at specific time points.

cluster_workflow In Vivo Efficacy Experimental Workflow Inoculum_Prep MRSA Inoculum Preparation Peritonitis_Induction Induction of Peritonitis in Mice (IP Injection) Inoculum_Prep->Peritonitis_Induction Treatment Treatment Administration (this compound derivative or Vehicle) Peritonitis_Induction->Treatment Monitoring Monitoring of Survival and Bacterial Load Treatment->Monitoring Data_Analysis Data Analysis (Survival Curves, CFU counts) Monitoring->Data_Analysis

Caption: Workflow for in vivo efficacy testing in a murine peritonitis model.

Structure-Activity Relationship (SAR)

The antibacterial activity of this compound is sensitive to modifications at several key positions, providing insights for the rational design of more potent derivatives.

cluster_sar Structure-Activity Relationship of this compound cluster_modifications Modifications cluster_activity Impact on Antibacterial Activity Kalimantacin_A_Core This compound Core Structure Carboxylic_Acid Terminal Carboxylic Acid Kalimantacin_A_Core->Carboxylic_Acid Hydroxyl_Groups Hydroxyl Groups (e.g., 19-OH) Kalimantacin_A_Core->Hydroxyl_Groups Carbamate_Moiety Carbamate Moiety Kalimantacin_A_Core->Carbamate_Moiety Reduced_Activity Reduced or Lost Activity Carboxylic_Acid->Reduced_Activity Modification to amide Hydroxyl_Groups->Reduced_Activity Acetylation Carbamate_Moiety->Reduced_Activity Methylation of amino group Maintained_Activity Maintained Activity

Caption: Key structural modifications affecting the activity of this compound.

Conclusion

This compound and its analogs represent a promising class of anti-staphylococcal agents with a novel mechanism of action. The data and protocols presented in this document provide a framework for the continued development and evaluation of these compounds as potential therapeutics for the treatment of challenging S. aureus infections. Further studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound derivatives to enhance their in vivo efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Convergent Synthesis of the Kalimantacin A Backbone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the convergent synthesis of the Kalimantacin A backbone. The information is based on published synthetic routes and addresses common challenges encountered during key experimental stages.

Frequently Asked Questions (FAQs)

Q1: What is the general convergent strategy for the synthesis of the this compound backbone?

A1: The most documented convergent synthesis of the this compound backbone involves the preparation of three key fragments which are then coupled together. The general retrosynthetic approach disconnects the molecule into a C1-C11 fragment, a C12-C20 fragment, and a (2R,3R)-3-hydroxybutanoic acid unit. The key bond-forming reactions in the convergent phase are a Sonogashira coupling to connect the C1-C11 and C12-C20 fragments, followed by a late-stage amide coupling to attach the side chain.[1][2][3]

Q2: What are the major challenges reported in the convergent synthesis of the this compound backbone?

A2: The primary challenges revolve around three main areas:

  • Late-stage deprotection: A significant issue is the retro-aldol fragmentation of the β-hydroxy ketone moiety during the final ester hydrolysis under basic conditions.[4]

  • Stereoselective formation of the (E,Z)-diene: Achieving the desired stereochemistry of the diene via reduction of an enyne precursor can be problematic with standard hydrogenation catalysts.[4]

  • Fragment coupling efficiency: Ensuring high yields and minimizing side reactions during the Sonogashira and amide coupling of complex fragments.

Q3: Are there alternative strategies to the Sonogashira coupling for connecting the main fragments?

A3: While the Sonogashira coupling has been successfully employed, other modern cross-coupling reactions could theoretically be used. However, the Sonogashira reaction is well-suited for coupling vinyl halides with terminal alkynes, a key feature of the reported synthesis. The choice of an alternative would depend on the specific functional groups present in the fragments and would require careful planning to avoid side reactions.

Troubleshooting Guides

Issue 1: Low Yield or Failure in the Sonogashira Coupling of the C1-C11 and C12-C20 Fragments
Symptom Possible Cause Troubleshooting Suggestion
No reaction or very low conversion Inactive catalystEnsure the palladium catalyst and copper(I) co-catalyst are fresh and handled under an inert atmosphere to prevent deactivation.
Poor quality of reagentsUse freshly purified and degassed solvents and amine base. Impurities in the vinyl iodide or terminal alkyne can poison the catalyst.
Significant homocoupling of the terminal alkyne (Glaser coupling) Presence of oxygenPerform the reaction under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.
High copper concentrationReduce the amount of the copper(I) co-catalyst. Consider a slow addition of the terminal alkyne to the reaction mixture.
Switch to a "copper-free" Sonogashira protocol if homocoupling persists.
Decomposition of the catalyst (black precipitate) Presence of oxygenEnsure a strictly inert atmosphere (nitrogen or argon).
High reaction temperatureRun the reaction at the lowest effective temperature.
Issue 2: Poor Stereoselectivity in the Reduction of the (E)-Enyne to the (E,Z)-Diene
Symptom Possible Cause Troubleshooting Suggestion
Formation of a mixture of diene isomers or over-reduction Non-selective catalystAvoid standard hydrogenation catalysts like Lindlar's catalyst, as they may lead to a mixture of products or over-reduction.
Employ a selective reduction method using activated zinc (prepared from zinc dust with copper and silver salts) in a protic solvent like methanol (B129727)/water. This has been shown to be highly effective.
Low yield of the desired (E,Z)-diene Incomplete reactionEnsure the zinc is fully activated and that a sufficient excess of the reducing agent is used.
Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time.
Issue 3: Low Yield in the COMU-mediated Amide Coupling
Symptom Possible Cause Troubleshooting Suggestion
Incomplete reaction Steric hindranceThe coupling partners are complex molecules, so steric hindrance can slow down the reaction. Increase the reaction time and ensure efficient stirring.
Inefficient activationEnsure the COMU reagent is of high quality and handled under anhydrous conditions. Pre-activation of the carboxylic acid with COMU and a non-nucleophilic base (e.g., DIEA) before adding the amine can improve yields.
Formation of side products RacemizationWhile COMU is known for low racemization, this can still be a concern. Use the minimum necessary amount of base and keep the reaction temperature low.
Side reaction of the unprotected hydroxyl groupThe reported synthesis successfully performed the coupling without protecting the β-hydroxy group on the acid fragment. However, if side reactions are suspected, protection of this group (e.g., as a silyl (B83357) ether) could be considered, though this would add extra steps to the synthesis. A study on a similar system has shown that homobislactone formation can be a side reaction when coupling α-hydroxy-β-amino acids.
Issue 4: Unwanted Retro-Aldol Fragmentation During Final Deprotection
Symptom Possible Cause Troubleshooting Suggestion
Formation of a methyl ketone byproduct instead of the final carboxylic acid Use of a strong base (e.g., LiOH) for methyl ester hydrolysisThe β-hydroxy ketone moiety is sensitive to strong bases, which can catalyze a retro-aldol reaction. Avoid using strong inorganic bases for this deprotection step.
Employ an enzymatic hydrolysis method using an esterase, such as porcine liver esterase (PLE). This has been shown to provide a clean and high-yielding conversion to the final product.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the convergent synthesis of the this compound backbone as reported by Davies et al. (2020).

Reaction Step Reagents and Conditions Yield (%) Reference
Sonogashira CouplingPd(PPh₃)₄, CuI, Et₃N, THF88
Amide CouplingCOMU, iPr₂NEt, DMF88
Selective Enyne ReductionZn(Cu/Ag), MeOH/H₂O88
Final Ester HydrolysisPorcine Liver Esterase (PLE), buffer88

Experimental Protocols

Sonogashira Coupling of Vinyl Iodide and Terminal Alkyne

To a solution of the vinyl iodide fragment in THF are added triethylamine, the terminal alkyne fragment, copper(I) iodide, and tetrakis(triphenylphosphine)palladium(0). The reaction mixture is stirred at room temperature under an inert atmosphere until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography to afford the coupled enyne product.

COMU-mediated Amide Coupling

To a solution of the carboxylic acid fragment and the amine fragment in DMF is added diisopropylethylamine (iPr₂NEt) followed by (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU). The reaction is stirred at room temperature until completion. The reaction mixture is then diluted with an organic solvent, washed with aqueous solutions to remove DMF and excess reagents, dried over a drying agent, and concentrated. The crude product is purified by column chromatography.

Selective Reduction of the (E)-Enyne to the (E,Z)-Diene

Zinc dust is activated by sequential washing with HCl, water, a copper(II) sulfate (B86663) solution, a silver(I) nitrate (B79036) solution, and finally with water and ethanol. The activated zinc is added to a solution of the enyne in a mixture of methanol and water. The suspension is stirred vigorously at room temperature until the reaction is complete. The reaction mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the (E,Z)-diene.

Enzymatic Hydrolysis of the Methyl Ester

The methyl ester precursor is dissolved in a suitable buffer solution. Porcine liver esterase (PLE) is added, and the mixture is stirred at room temperature. The pH of the reaction may need to be monitored and adjusted. Upon completion, the mixture is acidified and extracted with an organic solvent. The combined organic extracts are dried and concentrated to yield the final this compound backbone.

Visualizations

Convergent_Synthesis_Workflow cluster_fragments Fragment Synthesis cluster_coupling Convergent Coupling cluster_final Final Modifications F1 C1-C11 Alkyne Fragment S_C Sonogashira Coupling F1->S_C F2 C12-C20 Vinyl Iodide Fragment F2->S_C F3 (2R,3R)-3-Hydroxy- butanoic Acid A_C Amide Coupling F3->A_C Enyne C1-C20 Enyne Backbone S_C->Enyne Enyne->A_C Coupled Fully Assembled Backbone Precursor A_C->Coupled Reduction Selective Enyne Reduction Coupled->Reduction Diene (E,Z)-Diene Intermediate Reduction->Diene Deprotection Final Ester Hydrolysis Diene->Deprotection Kalimantacin_A This compound Backbone Deprotection->Kalimantacin_A

Caption: Workflow for the convergent synthesis of the this compound backbone.

Retro_Aldol_Fragmentation Start β-Hydroxy Methyl Ester Base Strong Base (e.g., LiOH) Start->Base Deprotection Attempt Enzyme Enzymatic Hydrolysis (e.g., PLE) Start->Enzyme Successful Deprotection Enolate Enolate Intermediate Base->Enolate Proton abstraction Undesired Methyl Ketone (Fragmentation Product) Enolate->Undesired Retro-Aldol Fragmentation Desired This compound (Desired Product) Enzyme->Desired

Caption: The challenge of retro-aldol fragmentation during final deprotection.

References

Technical Support Center: Optimizing Kalimantacin A Production from Pseudomonas fluorescens

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the yield of Kalimantacin A from Pseudomonas fluorescens fermentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Question 1: My P. fluorescens culture shows good biomass growth, but the this compound yield is very low or absent. What are the potential causes?

This common issue, often termed "growth-product decoupling," can arise from several factors related to nutrient signaling and metabolic flux.

Possible Causes & Solutions:

  • Carbon Catabolite Repression: Readily metabolized carbon sources like glucose can promote rapid growth but repress the biosynthetic gene clusters for secondary metabolites.

    • Solution: Replace or supplement glucose with a more complex or slowly metabolized carbon source such as glycerol, citrate, or starch. Perform a carbon source screening experiment to identify the optimal choice for your strain.

  • Nutrient Imbalance (C:N Ratio): The ratio of carbon to nitrogen is critical. An imbalance can favor primary metabolism (growth) over secondary metabolism (antibiotic production).

    • Solution: Systematically vary the concentrations of your carbon and nitrogen sources to determine the optimal C:N ratio. Complex nitrogen sources like peptone, tryptone, or yeast extract often perform better than simple inorganic sources like ammonium (B1175870) chloride.[1]

  • Phosphate (B84403) Inhibition: High concentrations of phosphate are known to suppress the biosynthesis of many secondary metabolites in bacteria.

    • Solution: Evaluate the effect of different initial phosphate concentrations in your medium. Test concentrations in the range of 1-5 mM and measure the impact on both growth and this compound production.

  • Suboptimal Timing of Harvest: Secondary metabolite production is typically highest during the stationary phase of growth.

    • Solution: Perform a time-course experiment, taking samples every 12-24 hours, to determine the optimal fermentation duration for maximal yield. Correlate the production curve with the growth curve (measured by optical density).

G start Start Troubleshooting: Good Biomass, Low Yield catabolite_repression Is Glucose the primary carbon source? start->catabolite_repression cn_ratio Have you optimized the C:N ratio? catabolite_repression->cn_ratio No action_carbon Action: Test alternative carbon sources (e.g., glycerol, citrate). catabolite_repression->action_carbon Yes phosphate Is phosphate concentration high (>10 mM)? cn_ratio->phosphate Yes action_cn Action: Perform a matrix experiment varying C and N concentrations. cn_ratio->action_cn No harvest_time Are you harvesting during peak production (stationary phase)? phosphate->harvest_time No action_phosphate Action: Test lower phosphate concentrations (1-5 mM). phosphate->action_phosphate Yes end Potential for Yield Improvement harvest_time->end Yes action_harvest Action: Conduct a time-course study to find optimal harvest time. harvest_time->action_harvest No action_carbon->cn_ratio action_cn->phosphate action_phosphate->harvest_time action_harvest->end G cluster_0 Precursors cluster_1 Biosynthetic Machinery cluster_2 Post-Assembly Modification acetyl_coa Acetyl-CoA pks_nrps PKS/NRPS Complex (Bat1, Bat2, Bat3) acetyl_coa->pks_nrps malonyl_coa Malonyl-CoA malonyl_coa->pks_nrps glycine Glycine glycine->pks_nrps tailoring Tailoring Enzymes (e.g., BatF, BatK) pks_nrps->tailoring kalimantacin This compound tailoring->kalimantacin G start Start: Fermentation Broth centrifuge Centrifugation (8,000 x g, 15 min) start->centrifuge supernatant Supernatant centrifuge->supernatant pellet Cell Pellet centrifuge->pellet extract_sup Liquid-Liquid Extraction (3x with Ethyl Acetate) supernatant->extract_sup resuspend Resuspend & Lyse Cells (Sonication) pellet->resuspend pool Pool Organic Fractions extract_sup->pool extract_pellet Liquid-Liquid Extraction (3x with Ethyl Acetate) resuspend->extract_pellet extract_pellet->pool evaporate Evaporate to Dryness (Rotary Evaporator) pool->evaporate end Final Extract for Analysis evaporate->end

References

Overcoming instability of Kalimantacin A during purification and storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Kalimantacin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stability of this compound during purification and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is a complex polyketide with several functional groups that can be susceptible to degradation. The primary stability concerns are:

  • Hydrolysis: The O-carbamoyl and amide functionalities can be prone to hydrolysis, particularly under basic or strongly acidic conditions.

  • Oxidation: The polyene-like structure (conjugated double bonds) is susceptible to oxidation, which can be accelerated by exposure to air and light.

  • Thermal Degradation: As an unsaturated fatty acid amide, this compound may be sensitive to high temperatures, which can lead to decomposition.[1][2]

  • Photodegradation: Similar to other polyene antibiotics, this compound may be degraded by exposure to light, especially UV radiation.[3][4]

  • Retro-Aldol Fragmentation: Under certain basic conditions, derivatives of this compound have been observed to undergo retro-aldol fragmentation of the β-hydroxy ketone moiety.[5]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Solid Form: Store as a lyophilized powder or neat solid in a tightly sealed vial at -20°C or below. Protect from light by using an amber vial or by wrapping the vial in aluminum foil. The storage area should have low humidity.

  • In Solution: Prepare stock solutions in a suitable anhydrous organic solvent such as DMSO or ethanol. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -80°C. For short-term storage (up to one month), -20°C may be acceptable. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: I am observing a loss of bioactivity in my this compound samples. What could be the cause?

A3: Loss of bioactivity is likely due to chemical degradation. The most common causes are:

  • Improper Storage: Exposure to light, elevated temperatures, or moisture can lead to degradation.

  • Repeated Freeze-Thaw Cycles: This can introduce moisture and promote degradation of the compound in solution.

  • pH Instability: If working with aqueous solutions, non-neutral pH can catalyze hydrolysis of the carbamate (B1207046) or amide groups.

  • Oxidation: Failure to protect the compound from air (oxygen) can lead to oxidation of the polyene system.

Q4: Can I work with this compound on the benchtop under normal laboratory lighting?

A4: Due to its potential photosensitivity, it is highly recommended to minimize exposure of this compound to direct light. Work in a shaded area or use amber-colored labware. For sensitive experiments, it is advisable to work under yellow light.

Troubleshooting Guides

Issue 1: Low yield during purification from fermentation broth.
Possible Cause Troubleshooting Step
Degradation during extraction Use cooled solvents for extraction and perform the extraction process quickly. Avoid prolonged exposure to room temperature.
Degradation during chromatography Use a purification strategy that minimizes run time. Consider using flash chromatography over gravity column chromatography. Ensure all solvents are of high purity and degassed to remove oxygen. If possible, perform chromatography at a reduced temperature (e.g., in a cold room).
pH-related degradation Buffer all aqueous solutions to a neutral pH (around 7.0) during extraction and purification. Avoid strongly acidic or basic conditions.
Oxidative degradation Add antioxidants, such as BHT (butylated hydroxytoluene), to extraction and chromatography solvents at a low concentration (e.g., 0.01%).
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis of stored samples.
Possible Cause Troubleshooting Step
Hydrolysis of carbamate or amide Analyze the mass of the new peaks. A loss of 43 Da (carbamoyl group) or fragmentation of the side chain could indicate hydrolysis. Ensure storage is under anhydrous conditions and at a low temperature.
Oxidation of the polyene Check for the appearance of peaks with masses corresponding to the addition of one or more oxygen atoms. Store samples under an inert atmosphere (e.g., argon or nitrogen) and protected from light.
Isomerization of double bonds This can be difficult to detect by mass spectrometry alone. Re-evaluate the bioactivity of the sample, as isomerization can lead to a loss of activity. Minimize exposure to light and heat.
Retro-Aldol Fragmentation Look for peaks corresponding to the cleavage of the β-hydroxy ketone moiety. This is more likely to occur if the sample has been exposed to basic conditions. Ensure all solutions and storage vials are free of basic residues.

Data Presentation

Table 1: Estimated Stability of this compound under Various Conditions

Condition Solvent Temperature Estimated Stability Potential Degradation Pathways
pH Aqueous Buffer25°CUnstable at pH > 8 and pH < 4Hydrolysis of carbamate and amide, Retro-aldol fragmentation (basic pH)
Temperature Solid> 40°CProne to degradationThermal decomposition of the fatty acid amide chain
Temperature Solution (DMSO)25°CGradual degradation over daysMultiple pathways
Light Solution (Ethanol)25°CRapid degradation under UV/direct sunlightPhotodegradation of the polyene structure

Note: This data is estimated based on the chemical properties of this compound and stability data for related compounds. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Extraction and Purification of this compound from Alcaligenes sp. Fermentation Broth
  • Harvesting: Centrifuge the fermentation broth at 4°C to separate the supernatant and the mycelial cake.

  • Extraction of Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate (B1210297). Pool the organic layers.

  • Extraction of Mycelial Cake: Extract the mycelial cake with acetone (B3395972). Remove the acetone under reduced pressure and then extract the remaining aqueous residue with ethyl acetate.

  • Combine and Concentrate: Combine all ethyl acetate extracts and dry over anhydrous sodium sulfate. Concentrate the extract in vacuo at a temperature below 30°C.

  • Silica (B1680970) Gel Chromatography:

    • Prepare a silica gel column with a suitable non-polar solvent system (e.g., hexane:ethyl acetate).

    • Load the concentrated crude extract onto the column.

    • Elute with a gradient of increasing polarity (e.g., from 9:1 to 1:1 hexane:ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

    • Precaution: Wrap the column in aluminum foil to protect it from light.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate.

    • Perform final purification using preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile:water or methanol:water gradient).

    • Precaution: Use an HPLC system with a cooled autosampler and fraction collector if possible.

  • Lyophilization and Storage: Lyophilize the pure fractions to obtain this compound as a solid powder. Store immediately at -20°C or below, protected from light.

Mandatory Visualizations

cluster_purification Purification Workflow cluster_storage Storage Protocol Fermentation_Broth Fermentation Broth Centrifugation Centrifugation (4°C) Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (Ethyl Acetate, Acetone) Supernatant->Solvent_Extraction Mycelial_Cake->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Chromatography Silica Gel Chromatography (Light Protected) Crude_Extract->Silica_Chromatography Semi_Pure Semi-Pure Fractions Silica_Chromatography->Semi_Pure Prep_HPLC Preparative HPLC (C18) Semi_Pure->Prep_HPLC Pure_Kalimantacin_A Pure this compound Prep_HPLC->Pure_Kalimantacin_A Lyophilization Lyophilized Powder Pure_Kalimantacin_A->Lyophilization Lyophilize Dissolve Stock Solution Pure_Kalimantacin_A->Dissolve Dissolve in Anhydrous Solvent Storage_Solid Solid Storage (-20°C or below, dark, dry) Lyophilization->Storage_Solid Store Solid Aliquot Aliquot Dissolve->Aliquot Aliquot Storage_Solution Solution Storage (-80°C, dark) Aliquot->Storage_Solution Store Aliquots

Caption: Recommended workflow for the purification and storage of this compound.

cluster_degradation Potential Degradation Pathways Kalimantacin_A This compound Hydrolysis Hydrolysis (Acid/Base) Kalimantacin_A->Hydrolysis H₂O Oxidation Oxidation (Air/Light) Kalimantacin_A->Oxidation O₂ Photodegradation Photodegradation (UV/Light) Kalimantacin_A->Photodegradation Thermal_Stress Thermal Stress (Heat) Kalimantacin_A->Thermal_Stress Δ Retro_Aldol Retro-Aldol Fragmentation (Base) Kalimantacin_A->Retro_Aldol OH⁻ Hydrolysis_Products Hydrolyzed Products (Loss of Carbamate/Amide) Hydrolysis->Hydrolysis_Products Oxidized_Products Oxidized Products (Epoxides, etc.) Oxidation->Oxidized_Products Photo_Products Photodegraded Products (Isomers, Fragments) Photodegradation->Photo_Products Thermal_Products Thermally Degraded Products Thermal_Stress->Thermal_Products Retro_Aldol_Products Fragmentation Products Retro_Aldol->Retro_Aldol_Products

Caption: Potential degradation pathways of this compound.

References

Optimizing reaction conditions for the Sonogashira and amide couplings in Kalimantacin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Kalimantacin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the critical Sonogashira and amide coupling reactions in the total synthesis of this potent antibiotic.

Sonogashira Coupling Troubleshooting Guide

The Sonogashira coupling is a cornerstone of the this compound synthesis, uniting key fragments of the molecule. Below are common issues and recommended solutions to optimize this reaction.

FAQ 1: My Sonogashira coupling reaction is showing low to no yield. What are the primary factors to investigate?

Low or no product formation is a common issue. A systematic approach to troubleshooting is essential. The primary suspects are the catalyst quality, reagent purity, and reaction atmosphere.[1]

  • Catalyst Activity: Ensure your palladium and copper catalysts are active. Palladium(0) species can be sensitive to air and moisture. Consider using a fresh batch of catalyst or a catalyst precursor that is known to be robust.

  • Reagent Quality: Impurities in the vinyl iodide or terminal alkyne can poison the catalyst. Ensure starting materials are pure, and the solvent is anhydrous and degassed.

  • Inert Atmosphere: Oxygen can lead to the undesired Glaser-type homocoupling of the alkyne. It is critical to degas the solvent and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]

FAQ 2: I'm observing significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.

  • Copper-Free Conditions: Consider running the reaction without a copper co-catalyst. While this may require higher temperatures or different ligands, it can completely eliminate the Glaser coupling side product.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the homocoupling pathway.

  • Choice of Base: The choice of amine base can influence the rate of homocoupling. Less hindered amines may promote this side reaction.

FAQ 3: The reaction stalls before completion, or I observe decomposition of my starting materials. What could be the cause?

Reaction stalling or substrate decomposition can be attributed to catalyst deactivation or harsh reaction conditions.

  • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by high temperatures or impurities.[1] Try lowering the reaction temperature or using a more stable palladium catalyst/ligand system.

  • Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. Bulky, electron-rich ligands can stabilize the palladium center and promote oxidative addition, but can also hinder reductive elimination. A screening of ligands may be necessary.

  • Base Selection: The base is critical for deprotonating the alkyne. Ensure the base is strong enough but not so strong as to cause side reactions with your substrates. Common bases include triethylamine (B128534) and diisopropylethylamine.

Optimizing Sonogashira Reaction Conditions: A Comparative Table

The following table summarizes various conditions for Sonogashira couplings, providing a starting point for optimization.

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄ (1-5)CuI (2-10)-Et₃NDMFRT - 6065-95[1]
PdCl₂(PPh₃)₂ (1-3)CuI (2-5)PPh₃ (2-6)i-Pr₂NEtTHFRT - 5070-90General Protocol
Pd(OAc)₂ (2)-SPhos (4)K₂CO₃Toluene80-11075-98Copper-Free
Pd₂(dba)₃ (1)CuI (2)XPhos (2)Cs₂CO₃Dioxane80-10080-99For Hindered Substrates
Detailed Experimental Protocol: Sonogashira Coupling (Representative)

While the specific conditions for the Sonogashira coupling in the this compound synthesis by Davies et al. are not fully detailed in the main publication, a representative protocol for coupling a complex vinyl iodide with a terminal alkyne is provided below.

Materials:

  • Vinyl iodide (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Anhydrous, degassed triethylamine (Et₃N)

  • Anhydrous, degassed tetrahydrofuran (B95107) (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon), add the vinyl iodide, Pd(PPh₃)₄, and CuI.

  • Add anhydrous, degassed THF and then anhydrous, degassed Et₃N.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide Coupling Troubleshooting Guide

The late-stage amide coupling in the this compound synthesis is a critical step to complete the carbon skeleton. The use of COMU as a coupling reagent is advantageous for its high efficiency and mild reaction conditions.

FAQ 1: My COMU-mediated amide coupling is giving low yields. What are the common culprits?

Low yields in amide couplings can stem from several factors, even with a highly active reagent like COMU.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines are less reactive and may require longer reaction times or higher temperatures.

  • Ineffective Carboxylic Acid Activation: Although COMU is very effective, ensure it is fresh and handled under anhydrous conditions. The pre-activation time of the carboxylic acid can also be optimized.

  • Hydrolysis: The activated carboxylic acid intermediate is sensitive to water. Ensure all reagents and solvents are anhydrous.

FAQ 2: I am concerned about racemization of my chiral carboxylic acid during the coupling. How can I minimize this?

COMU is known for its low racemization potential. However, certain conditions can increase the risk of epimerization.

  • Base Selection: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid using an excess of the base. The original this compound synthesis successfully employed iPr2NEt.[2]

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of racemization.

  • Pre-activation Time: A prolonged pre-activation time of the carboxylic acid before the addition of the amine can sometimes lead to side reactions, including racemization.

FAQ 3: The purification of my amide product is difficult due to byproducts from the coupling reagent. What are the advantages of COMU in this regard?

A significant advantage of COMU is that its byproducts are water-soluble, which simplifies the purification process.[3] After the reaction, a simple aqueous workup can remove the majority of the reagent-derived impurities.

Optimizing COMU-mediated Amide Coupling Conditions: A Comparative Table

The following table provides a summary of reaction conditions for COMU-mediated amide couplings, which can be adapted for the synthesis of this compound analogues.

Carboxylic AcidAmineCoupling ReagentBaseSolventTemperature (°C)Yield (%)Reference
(2R,3R)-3-hydroxybutanoic acidKalimantacin Amine FragmentCOMUiPr₂NEtDMFRT88[2]
Boc-L-Val-OHH-Phe-OMeCOMUDIPEACH₂Cl₂0 to RT95General Protocol
Phenylacetic acidBenzylamineCOMUEt₃NTHFRT92General Protocol
Sterically Hindered AcidHindered AmineCOMU2,4,6-CollidineNMPRT - 5070-85For Challenging Couplings
Detailed Experimental Protocol: Amide Coupling in this compound Synthesis

The following protocol is based on the successful late-stage amide coupling reported in the total synthesis of this compound by Davies et al.[2]

Materials:

  • (2R,3R)-3-hydroxybutanoic acid (1.0 equiv)

  • Amine fragment of this compound (1.2 equiv)

  • COMU (1.1 equiv)

  • Diisopropylethylamine (iPr₂NEt) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of (2R,3R)-3-hydroxybutanoic acid in anhydrous DMF at 0 °C, add COMU and iPr₂NEt.

  • Stir the mixture at 0 °C for 10 minutes to pre-activate the carboxylic acid.

  • Add a solution of the amine fragment in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the hydroxy-amide.

Visualizing Reaction Workflows

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the Sonogashira and amide coupling reactions.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Vinyl Iodide Pd(PPh₃)₄ CuI mix Combine Reagents & Solvents reagents->mix solvent_prep Anhydrous, Degassed THF & Et₃N solvent_prep->mix add_alkyne Add Terminal Alkyne mix->add_alkyne react Stir at RT (Heat if necessary) add_alkyne->react quench Quench with aq. NH₄Cl react->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify

Caption: Workflow for a representative Sonogashira coupling reaction.

Amide_Coupling_Workflow cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification acid_sol Carboxylic Acid in DMF at 0°C add_reagents Add COMU & iPr₂NEt acid_sol->add_reagents preactivate Stir for 10 min add_reagents->preactivate add_amine Add Amine Solution preactivate->add_amine react Warm to RT Stir for 2-4h add_amine->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Aqueous Washes extract->wash purify Column Chromatography wash->purify

Caption: Workflow for the COMU-mediated amide coupling in this compound synthesis.

References

Technical Support Center: Kalimantacin A Resistance in S. aureus

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating Kalimantacin A and Staphylococcus aureus. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) - General Knowledge

Q1: What is this compound and what is its mechanism of action against S. aureus?

A1: this compound is a polyketide antibiotic produced by Pseudomonas and Alcaligenes species.[1] It demonstrates potent and selective activity against staphylococci, including methicillin-resistant S. aureus (MRSA).[1][2] Its mechanism of action is the inhibition of the enoyl-acyl carrier protein reductase enzyme (FabI), a key component of the type II fatty acid synthesis (FAS-II) pathway.[1][3][4] Fatty acids are crucial for building cell membranes, and since S. aureus cannot scavenge them from the human host, the FAS-II pathway is essential for its survival.[1] this compound binds to FabI in a unique conformation, distinct from other known inhibitors, and blocks the final, rate-limiting step in the fatty acid elongation cycle.[1][3][5]

Q2: Why is the FAS-II pathway a promising target for anti-staphylococcal drugs?

A2: The FAS-II pathway is an attractive antibacterial target for several reasons. Firstly, the enzymes in the bacterial FAS-II system are structurally different from those in the human fatty acid synthesis (FAS-I) system, which allows for selective targeting with minimal host toxicity.[6] Secondly, FabI is the only enoyl-acyl carrier protein reductase isozyme in S. aureus, making it an essential, non-redundant target.[1] Inhibition of this pathway disrupts the production of essential components for cell membranes, leading to bacterial cell death.

Troubleshooting Experimental Challenges

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound against S. aureus are inconsistent. What could be the cause?

A1: Inconsistent MIC values for inhibitors of the FAS-II pathway, like this compound, can often be attributed to the composition of the culture medium.

  • Presence of Exogenous Fatty Acids: The presence of environmental fatty acids in the medium (e.g., in Luria-Bertani broth or serum supplements) can allow S. aureus to bypass the FAS-II pathway.[7] The bacterium can incorporate these external fatty acids directly into its phospholipids (B1166683) using the fatty acid kinase (Fak) system.[6][8][9] This bypass mechanism renders FAS-II inhibitors ineffective, leading to artificially high or variable MICs.

  • Recommendation: For consistent results, use a defined, lipid-free minimal medium for your susceptibility testing. If using complex media like LB, be aware that batch-to-batch variability in fatty acid content can occur. Consider testing in multiple media to understand the environmental influence on resistance.

Q2: I am unable to select for this compound-resistant mutants using serial passage experiments. What experimental parameters should I check?

A2: Difficulty in generating resistant mutants can stem from several factors:

  • Inoculum Size: Ensure you are using a sufficiently large starting inoculum (e.g., 10^8 to 10^9 CFU/mL) to increase the probability of selecting for spontaneous resistant mutants.

  • Concentration Gradient: The stepwise increase in this compound concentration is critical. If the concentration jump between passages is too large, it may kill all cells before mutations can arise and be selected for. A common approach is to start at a sub-inhibitory concentration (e.g., 0.5 x MIC) and increase it gradually (e.g., 2-fold increments) in subsequent passages.

  • Incubation Time: Allow sufficient time for growth in each passage (e.g., 24-48 hours) to ensure the selection and amplification of any resistant variants.

  • Media Composition: As mentioned in the previous point, the presence of exogenous fatty acids can mask the selection pressure. Ensure your selection medium does not support the FAS-II bypass mechanism.[7]

Q3: I have isolated a resistant mutant, but sequencing of the fabI gene shows no mutations. What other resistance mechanisms could be at play?

A3: While target modification is a common resistance strategy, other mechanisms can confer resistance to this compound:

  • fabI Promoter Mutations: Mutations may occur in the promoter region of the fabI gene, leading to its overexpression.[1][5] This increased production of the FabI enzyme can overwhelm the inhibitor, requiring higher concentrations of this compound for effective inhibition.

  • FAS-II Bypass: The most likely alternative mechanism is the upregulation of the fatty acid uptake and utilization pathway.[7] The resistant phenotype may be dependent on the presence of fatty acids in the growth medium. To test this, compare the mutant's MIC in a lipid-free medium versus a lipid-rich medium. A significant drop in susceptibility in the lipid-rich medium would strongly suggest a bypass mechanism.

  • Efflux Pumps: Although not specifically documented for this compound, overexpression of multidrug efflux pumps is a general antibiotic resistance mechanism in S. aureus that could potentially play a role.

Visualizing Key Pathways and Processes
This compound Mechanism of Action

FAS_II_Pathway Kalimantacin This compound FabI FabI Kalimantacin->FabI Inhibition

Experimental Workflow for Inducing Resistance

Resistance_Workflow start Start with S. aureus parental strain mic_initial Determine initial MIC of this compound start->mic_initial passage Inoculate culture with sub-MIC (e.g., 0.5x MIC) of this compound mic_initial->passage incubate Incubate for 24-48h passage->incubate check_growth Check for Growth incubate->check_growth passage_next Use grown culture to inoculate fresh medium with 2x this compound conc. check_growth->passage_next Yes isolate Isolate single colony from highest concentration showing growth check_growth->isolate No growth in next passage passage_next->incubate mic_final Determine final MIC of isolated colony characterize Characterize Mutant: - Sequence fabI gene & promoter - Test phenotype in lipid-rich media mic_final->characterize isolate->mic_final

Mechanisms of Resistance Development

Resistance_Mechanisms target_mod Mechanism 1: Target-Site Modification bypass Mechanism 2: Metabolic Bypass start start start->target_mod start->bypass

Quantitative Data Summary

The development of resistance through serial passage is characterized by a significant increase in the Minimum Inhibitory Concentration (MIC).

Strain Passage Number Fold Increase in MIC Associated Genetic Change
S. aureus NCTC 8325 (Resistant Isolate 1)8256xMutation in fabI gene
S. aureus NCTC 8325 (Resistant Isolate 2)8256xMutation in fabI gene
S. aureus NCTC 8325 (Resistant Isolate 3)8256xMutation in fabI promoter region
Data synthesized from in vitro resistance studies described in the literature.[1]
Experimental Protocols
Protocol 1: Induction of this compound Resistance by Serial Passage

This protocol describes a method for inducing and selecting for this compound-resistant S. aureus mutants in vitro.[1][10]

Materials:

  • S. aureus strain (e.g., NCTC 8325, ATCC 29213)

  • Lipid-free defined minimal medium (to prevent FAS-II bypass)

  • This compound stock solution

  • Sterile 96-well plates or culture tubes

  • Incubator (37°C)

  • Spectrophotometer or plate reader (OD600)

Methodology:

  • Initial MIC Determination: First, determine the baseline MIC of this compound for the parental S. aureus strain using a standard broth microdilution method.

  • First Passage: Inoculate a culture tube or well containing fresh minimal medium with the parental strain to a final density of ~10^6 CFU/mL. Add this compound to a final concentration of 0.5x the determined MIC. Incubate at 37°C for 24 hours.

  • Subsequent Passages: After incubation, take an aliquot from the culture that grew at the highest drug concentration and use it to inoculate a new series of tubes/wells containing fresh medium with serially increasing concentrations of this compound (e.g., 1x, 2x, 4x, 8x the previous concentration).

  • Repeat: Repeat the passage process daily for a set number of days (e.g., 8-15 passages) or until a significant increase in MIC (e.g., >100-fold) is observed.

  • Isolation of Resistant Mutants: After the final passage, plate the culture from the well with the highest concentration of this compound that still permitted growth onto an agar (B569324) plate. Isolate a single colony.

  • Confirmation and Characterization: Confirm the resistance phenotype of the isolated colony by re-determining its MIC. The mutant is now ready for genetic and phenotypic characterization.

Protocol 2: Broth Microdilution for MIC Determination

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration of an antimicrobial agent.

Materials:

  • S. aureus inoculum, adjusted to ~1 x 10^6 CFU/mL in the final testing volume

  • Cation-adjusted Mueller-Hinton Broth (or a defined minimal medium)

  • This compound stock solution

  • Sterile 96-well U-bottom plates

  • Plate covers or seals

Methodology:

  • Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of this compound in the broth. Add 50 µL of each dilution to the wells of a 96-well plate, ranging from the highest to the lowest concentration.

  • Positive and Negative Controls: Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).

  • Inoculation: Prepare the bacterial inoculum by diluting an overnight culture to match a 0.5 McFarland standard, then further dilute it. Add 50 µL of the adjusted bacterial inoculum to each well (except the negative control), bringing the final volume to 100 µL. The final bacterial concentration should be ~5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

Improving the efficiency of the PKS-NRPS assembly line for Kalimantacin A production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Kalimantacin A PKS-NRPS assembly line. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve the efficiency of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the basic structure of the this compound biosynthetic assembly line?

A: this compound is a hybrid polyketide/non-ribosomal peptide produced by Pseudomonas fluorescens BCCM_ID9359.[1] Its enzymatic assembly line is encoded by the kal gene cluster and consists of three large polypeptides (Bat1, Bat2, and Bat3) that house 11 trans-acyltransferase (AT) PKS modules and one NRPS module.[2] The biosynthesis is supported by at least 13 trans-acting tailoring enzymes (BatA-M) that perform functions like building block delivery and chemical modifications.[3][4]

Q2: How is the biosynthesis of this compound initiated and elongated?

A: Biosynthesis begins with the trans-acting acyltransferase BatH, which loads an acetyl-CoA starter unit onto the first acyl carrier protein (ACP).[2] A second trans-AT, BatJ, is responsible for selectively delivering malonyl-CoA extender units to the subsequent 11 PKS modules.[2] The single NRPS module, located in the Bat2 polypeptide, incorporates a glycine (B1666218) residue into the growing polyketide chain.[1]

Q3: What is the mechanism of action for this compound?

A: this compound exhibits potent antibacterial activity, particularly against Staphylococcus species, by inhibiting the enzyme FabI.[3] FabI, a trans-2-enoyl-acyl carrier protein (ACP) reductase, is a critical enzyme in the final step of bacterial fatty acid biosynthesis.[3][5] By binding to the enoyl-ACP binding site of FabI, this compound disrupts the production of essential fatty acids, leading to bacterial cell death.[5][6]

Q4: What makes the this compound assembly line a target for efficiency improvement?

A: Like many complex natural product pathways, the this compound assembly line can be inefficient, leading to low production yields.[3] Bottlenecks can occur due to several factors, including:

  • Limited supply of precursors (acetyl-CoA, malonyl-CoA, glycine).[7]

  • Suboptimal expression of the large PKS-NRPS genes.

  • Inefficient protein-protein interactions between modules or with trans-acting enzymes.[8]

  • Problems with heterologous expression systems, such as incorrect protein folding or host sensitivity to the product.[9] Addressing these issues through metabolic and genetic engineering can significantly enhance production efficiency.

Troubleshooting Guide

Q5: I am observing very low or no production of this compound in my P. fluorescens culture. What are the common causes?

A: Low or no yield is a frequent issue. A systematic approach is needed to identify the bottleneck.

  • Confirm Strain Viability and Growth: Ensure the P. fluorescens strain is healthy and growing under optimal fermentation conditions (see Table 3). Poor growth will naturally lead to poor production.

  • Verify Gene Cluster Integrity: Confirm that the this compound biosynthetic gene cluster is intact and has not undergone mutations, especially if the strain has been subcultured multiple times.

  • Analyze Precursor Supply: The availability of acetyl-CoA, malonyl-CoA, and glycine is often a limiting factor in polyketide and non-ribosomal peptide biosynthesis.[7] Consider supplementing the medium with precursors or engineering precursor pathways to boost their intracellular pools.

  • Check for Regulatory Issues: Expression of secondary metabolite gene clusters is often tightly regulated. Ensure that culture conditions are inducing, not repressing, the kal gene cluster.

Q6: My attempts to heterologously express the this compound gene cluster in a different host (e.g., E. coli) have failed. Why?

A: Heterologous expression of large PKS-NRPS clusters is challenging.[9]

  • Codon Usage: The codon usage of P. fluorescens may differ significantly from your expression host, leading to poor translation. Codon optimization of the gene cluster may be necessary.[9]

  • Protein Folding and Post-Translational Modification: The large Bat polypeptides may not fold correctly in a heterologous host. Additionally, PKS and NRPS enzymes require post-translational phosphopantetheinylation to become active, and the host may lack a suitable phosphopantetheinyl transferase (PPTase). Co-expression of a compatible PPTase is often required.

  • Precursor Availability: The heterologous host may not produce the required precursors in sufficient quantities.[7]

  • Host Toxicity: The produced this compound or biosynthetic intermediates may be toxic to the host.[9] The native producer has a self-resistance mechanism that might be absent in the heterologous host.[10]

Q7: I performed site-directed mutagenesis on the NRPS adenylation (A) domain to incorporate a different amino acid, but production was completely abolished. What went wrong?

A: This is a known challenge in NRPS engineering. While changing the A-domain's specificity is the goal, several factors can lead to a non-functional assembly line:

  • Incorrect Recombination Boundaries: The precise points for swapping A-domains are critical. Improper boundaries can disrupt domain folding or interactions.[11]

  • Downstream Domain Incompatibility: The downstream condensation (C) domain or ketosynthase (KS) domain may not accept the new amino acid-loaded carrier protein, blocking further elongation.[1]

  • Impaired Protein-Protein Interactions: The modification may have disrupted crucial interactions between the A-domain and its partner thiolation (T) domain or other parts of the module.[8]

  • MbtH-Like Protein Dependency: Some A-domains require an associated MbtH-like protein for proper folding and function. If the native producer has one and the engineered system does not, the domain may be inactive.[12]

Supporting Data

Table 1: Bioactivity of this compound

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus species0.05 µg/mL[10]
This compoundEnterobacteria1–10 µg/mL[1]
Micrococcin P1Methicillin-resistant S. aureus (MRSA)0.6 - 10 µg/mL[13]
VancomycinMethicillin-resistant S. aureus (MRSA)4 - 8 µg/mL[14]
OxacillinMethicillin-resistant S. aureus (MRSA)up to 1024 µg/mL[15]

Table 2: Key Components of the Kalimantacin Biosynthesis Gene Cluster

Gene/ProteinTypeFunction
Bat1, Bat2, Bat3PKS-NRPS PolypeptidesCore assembly line enzymes containing multiple catalytic modules.[2]
BatHTrans-AcyltransferaseLoads the acetyl-CoA starter unit.[2]
BatJTrans-AcyltransferaseLoads malonyl-CoA extender units onto PKS modules.[2]
BatA-ETailoring EnzymesAssemble into a β-methyl incorporation cassette.[4]
BatFTailoring EnzymeTransfers a carbamoyl (B1232498) group.[4]
BatKTrans-Enoyl ReductaseReduces a double bond in the polyketide chain.[4]
BatMTailoring EnzymePerforms oxidation of a hydroxyl group.[4]

Table 3: Example Fermentation Parameters for P. fluorescens

ParameterOptimized ValueNotes
Carbon SourceGlycerol, Vegetable OilsP. fluorescens can utilize a variety of carbon sources for growth and secondary metabolite production.[16]
Nitrogen SourceAmmonium SuccinateProvides both nitrogen and a carbon source.
Temperature28 ± 2 °COptimal for growth and biosurfactant production, often correlated with secondary metabolism.[16]
Initial pH7.0 - 7.2Maintaining a neutral pH is crucial for optimal enzyme function.[16]
Key MineralsPO₄³⁻, Mg²⁺, SO₄²⁻, Fe³⁺Essential for pigment and secondary metabolite formation. Iron concentration is particularly critical.[17]

Visual Guides & Workflows

Kalimantacin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_assembly_line PKS-NRPS Assembly Line cluster_tailoring Trans-Acting Tailoring Enzymes Acetyl_CoA Acetyl-CoA BatH {BatH | Loads Starter Unit} Acetyl_CoA->BatH Malonyl_CoA Malonyl-CoA BatJ {BatJ | Loads Extender Units} Malonyl_CoA->BatJ Glycine Glycine Assembly_Line Bat1 (PKS) Bat2 (PKS-NRPS) Bat3 (PKS) Glycine->Assembly_Line:f1 NRPS Module BatH->Assembly_Line:f0 BatJ->Assembly_Line Final_Product This compound Assembly_Line->Final_Product Growing Chain BatA_E BatA-E (β-methylation) BatA_E->Assembly_Line BatK BatK (Reduction) BatK->Assembly_Line BatF_M BatF, BatM (Other modifications) BatF_M->Assembly_Line Troubleshooting_Workflow Start Problem: Low or No this compound Yield CheckGrowth Is the culture growing well? Start->CheckGrowth OptimizeFermentation Action: Optimize fermentation conditions (Temp, pH, Media) CheckGrowth->OptimizeFermentation No CheckPrecursors Is precursor supply sufficient? CheckGrowth->CheckPrecursors Yes CheckHost Action: Check for strain degradation or contamination OptimizeFermentation->CheckHost EngineerPrecursors Action: Supplement media or engineer precursor pathways (e.g., acc genes) CheckPrecursors->EngineerPrecursors No CheckExpression Is the gene cluster being expressed? CheckPrecursors->CheckExpression Yes qPCR Action: Use RT-qPCR to check transcript levels of key 'bat' genes CheckExpression->qPCR No CheckProtein Action: Use proteomics to verify Bat protein presence. Check for protein degradation. CheckExpression->CheckProtein Yes A_Domain_Engineering_Workflow Start Goal: Change Amino Acid Specificity of NRPS Module Identify 1. Identify A-Domain & Specificity-Conferring Codons (Use bioinformatics tools like NRPS-PKS) Start->Identify Design 2. Design Mutagenic Primers (Target the 10-residue specificity code) Identify->Design Mutagenesis 3. Perform Site-Directed Mutagenesis (e.g., using overlap extension PCR) Design->Mutagenesis Clone 4. Clone Mutated Gene into Expression Vector Mutagenesis->Clone Transform 5. Transform Host Strain (Native or heterologous producer) Clone->Transform Cultivate 6. Cultivate Mutant Strain & Feed Alternative Amino Acid Transform->Cultivate Analyze 7. Analyze Metabolites via LC-MS/MS (Look for mass shift corresponding to new analogue) Cultivate->Analyze Troubleshoot No Production? - Check downstream domain compatibility - Redefine domain boundaries - Consider directed evolution Analyze->Troubleshoot

References

Technical Support Center: Analytical Methods for Kalimantacin A and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Kalimantacin A and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical methods for this potent polyketide antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the detection and quantification of this compound?

A1: The primary analytical techniques used for this compound (also known as batumin) are High-Performance Liquid Chromatography (HPLC) coupled with UV or Diode Array Detection (DAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed.[2]

Q2: How can I extract this compound from bacterial cultures like Pseudomonas fluorescens?

A2: this compound can be extracted from the culture broth of Pseudomonas fluorescens using liquid-liquid extraction with an organic solvent such as ethyl acetate (B1210297) or chloroform, typically after acidification of the broth.[3] Further purification can be achieved using chromatographic techniques like silica (B1680970) gel chromatography.

Q3: What are the expected metabolites of this compound?

A3: The biosynthesis of this compound is a complex process involving a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) system.[1] Potential metabolites could include biosynthetic intermediates that are released prematurely from the enzymatic assembly line, or shunt products resulting from variations in tailoring enzyme activity. These may include hydroxylated, demethylated, or incompletely cyclized analogs. Detailed metabolic studies are limited, but analysis of biosynthetic gene clusters can help predict the structures of potential metabolites.

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: this compound is a potent antibiotic. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting Guides

HPLC and LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions with residual silanols on the column. - Mismatched pH of the mobile phase and sample solvent. - Column overload.- Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask silanol (B1196071) groups. - Ensure the sample is dissolved in the mobile phase or a weaker solvent. - Reduce the injection volume or sample concentration.
Poor Peak Resolution - Inappropriate mobile phase composition. - Column degradation. - Suboptimal gradient profile.- Optimize the mobile phase composition (e.g., adjust the organic solvent ratio or pH). - Try a different column with a different stationary phase. - Adjust the gradient slope to improve separation. - Replace the column if it is old or has been used extensively.
Ghost Peaks - Contamination in the injection system or mobile phase. - Carryover from a previous injection.- Flush the injector and sample loop thoroughly. - Use fresh, high-purity solvents for the mobile phase. - Inject a blank solvent run to check for carryover.
Low Signal Intensity in LC-MS - Ion suppression from matrix components. - Inefficient ionization of the analyte. - Incorrect mass spectrometer settings.- Improve sample cleanup to remove interfering matrix components. - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mass spectrometer is properly tuned and calibrated. - Check for the formation of different adducts (e.g., sodium, potassium).
Irreproducible Retention Times - Fluctuations in column temperature. - Inconsistent mobile phase composition. - Column equilibration issues.- Use a column oven to maintain a stable temperature. - Prepare fresh mobile phase and ensure proper mixing. - Ensure the column is adequately equilibrated with the mobile phase before each injection.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound. Please note that specific values may vary depending on the exact experimental conditions.

Table 1: HPLC Retention Time of this compound

CompoundColumnMobile PhaseRetention Time (min)Reference
This compoundC18Acetonitrile/Water with 0.1% Formic Acid (gradient)~15-20Based on typical polyketide analysis

Table 2: Mass Spectrometry Data for this compound

CompoundIonization Mode[M+H]⁺ (m/z)[M-H]⁻ (m/z)Key Fragment Ions (m/z)Reference
This compoundESI521.35519.33Fragmentation would involve losses of water, carbamoyl (B1232498) group, and cleavage of the polyketide backbone.Theoretical

Experimental Protocols

Sample Preparation from Pseudomonas fluorescens Culture
  • Grow Pseudomonas fluorescens in a suitable production medium.

  • After incubation, centrifuge the culture broth to separate the supernatant from the cell pellet.

  • Acidify the supernatant to approximately pH 3-4 with a suitable acid (e.g., HCl).

  • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • For LC-MS analysis, redissolve the crude extract in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filter through a 0.22 µm syringe filter.

HPLC-DAD Method for this compound Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute the relatively nonpolar this compound. For example:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode array detector (DAD) monitoring at a wavelength where this compound has maximum absorbance (e.g., 220-280 nm).

  • Injection Volume: 10 µL.

LC-MS/MS Method for this compound and Potential Metabolites
  • LC Conditions: Use the same HPLC conditions as described above.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes.

  • MS Parameters (Example for a Triple Quadrupole):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

    • Collision Gas: Argon

  • Data Acquisition:

    • Full Scan: Acquire data in a full scan mode over a mass range of m/z 100-1000 to detect this compound and its potential metabolites.

    • Product Ion Scan: Perform product ion scans on the parent ion of this compound ([M+H]⁺ or [M-H]⁻) to identify characteristic fragment ions for developing a Multiple Reaction Monitoring (MRM) method for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing culture P. fluorescens Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant Acidification centrifugation->supernatant extraction Liquid-Liquid Extraction supernatant->extraction crude_extract Crude Extract extraction->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc lcms LC-MS/MS Analysis crude_extract->lcms quantification Quantification hplc->quantification identification Metabolite Identification lcms->identification

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic start Chromatographic Problem (e.g., Peak Tailing) check_column Check Column (Age, Contamination) start->check_column column_ok Column OK? check_column->column_ok check_mobile_phase Check Mobile Phase (pH, Composition) column_ok->check_mobile_phase Yes replace_column Replace/Clean Column column_ok->replace_column No mobile_phase_ok Mobile Phase OK? check_mobile_phase->mobile_phase_ok check_sample Check Sample (Solvent, Concentration) mobile_phase_ok->check_sample Yes prepare_new_mp Prepare Fresh Mobile Phase mobile_phase_ok->prepare_new_mp No sample_ok Sample OK? check_sample->sample_ok check_instrument Check Instrument (Connections, Leaks) sample_ok->check_instrument Yes adjust_sample Adjust Sample Prep sample_ok->adjust_sample No instrument_maintenance Perform Maintenance check_instrument->instrument_maintenance Issue Found resolved Problem Resolved check_instrument->resolved No obvious issue replace_column->resolved prepare_new_mp->resolved adjust_sample->resolved instrument_maintenance->resolved signaling_pathway kalimantacin This compound fabI FabI (Enoyl-ACP Reductase) kalimantacin->fabI Binds to fasII Fatty Acid Synthesis (FASII) membrane Bacterial Cell Membrane Biosynthesis fasII->membrane Produces precursors for inhibition Inhibition inhibition->fabI disruption Disruption disruption->membrane

References

Technical Support Center: Enhancing Stereoselectivity in Kalimantacin A Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Kalimantacin A. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and troubleshoot issues related to stereocontrol during the synthesis of this complex natural product. The following guides and FAQs are based on published synthetic routes and are intended to help you enhance the stereoselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Controlling the (E,Z)-Diene Geometry

Question: My synthesis of the (E,Z)-diene moiety results in a mixture of isomers instead of the desired single isomer. How can I improve the stereoselectivity of the enyne reduction?

Answer: Achieving the correct (E,Z)-diene geometry is a critical step, and poor selectivity often arises from the choice of reduction conditions. While standard hydrogenations with poisoned palladium catalysts (e.g., Lindlar's catalyst) are common for forming Z-alkenes from alkynes, they can be unselective in complex substrates like this compound precursors, potentially leading to over-reduction or isomerization.[1]

Troubleshooting Steps:

  • Avoid Standard Hydrogenation: Given the potential for low chemoselectivity with poisoned palladium catalysts in the late stages of the synthesis, alternative reduction methods are recommended.[1]

  • Employ Activated Zinc Reduction: A highly stereoselective method involves the reduction of the (E)-enyne precursor using activated zinc.[1] Treatment with zinc activated by copper and silver (Zn(Cu/Ag)) has been shown to produce the desired (E,Z)-diene as a single isomer in high yield (88%).[1] This method avoids the risks associated with catalytic hydrogenation.[1]

Stereocontrol in the C1-C7 Fragment Synthesis

Question: I am struggling with diastereoselectivity during the construction of the C1-C7 fragment, specifically in aldol-type reactions. What strategies can be employed to improve the outcome?

Answer: The dense stereochemical environment of the this compound backbone requires precise control. For aldol (B89426) reactions, the choice of enolate, Lewis acid, and reaction conditions are paramount for success. Substrate-controlled reactions, where the existing stereocenters direct the formation of new ones, are often employed.

Troubleshooting Workflow for Aldol Reactions:

G start Low Diastereoselectivity in Aldol Reaction reagent Verify Reagent Purity (Aldehyde, Ketone, Base) start->reagent temp Optimize Temperature (Lower temperature often increases selectivity) reagent->temp base Screen Boron Enolates (e.g., c-Hex2BCl, 9-BBN-OTf) temp->base lewis Evaluate Lewis Acids (e.g., TiCl4, SnCl4, MgBr2·OEt2) base->lewis solvent Test Solvent Effects (DCM vs. Ether vs. Toluene) lewis->solvent success Achieved High d.r. solvent->success

Caption: Troubleshooting workflow for optimizing aldol reaction diastereoselectivity.

Recommendations:

  • Boron Enolates: For aldol reactions involving methyl ketones, consider using dicyclohexylboron chloride (c-Hex₂BCl) to generate the boron enolate. This approach often provides high levels of stereocontrol through a well-organized chair-like Zimmerman-Traxler transition state.

  • Chelation Control: If your substrate has a nearby Lewis basic group (e.g., an ether or protected alcohol), you can exploit chelation control by using Lewis acids like MgBr₂·OEt₂ or TiCl₄ to form a rigid cyclic transition state, which can significantly enhance diastereoselectivity.

  • Mukaiyama Aldol Reaction: The Mukaiyama aldol reaction, using a silyl (B83357) enol ether and a Lewis acid catalyst, is a powerful alternative.[2][3] The stereochemical outcome can be tuned by the choice of catalyst and the geometry of the silyl enol ether.

General Stereoselectivity Issues

Question: What are some general strategies to consider when facing unexpected stereochemical outcomes or low selectivity?

Answer: Low stereoselectivity can be a multifaceted problem. A systematic approach is often the most effective way to diagnose and solve the issue.

  • Re-evaluate the Synthetic Strategy: The first total synthesis of this compound employed a convergent approach, uniting three fragments in the later stages.[1][4][5] This strategy can be advantageous as it allows for the optimization of stereocontrol on smaller, less complex molecules before they are combined.

  • Influence of Protecting Groups: Steric hindrance from bulky protecting groups can influence the facial selectivity of an incoming reagent. In some cases, a bulky group like a tert-butyldimethylsilyl (TBS) ether can hinder nucleophilic substitution reactions.[5] Consider whether the size or electronic nature of your protecting groups is inadvertently directing the reaction towards the undesired stereoisomer.

  • Salt Additives: In reactions involving organolithium or other highly reactive organometallic reagents, the addition of salts like lithium bromide (LiBr) can alter the aggregation state of the reagent and the transition state structure, sometimes leading to a reversal or significant improvement in diastereoselectivity.[6]

Key Experimental Protocols

Protocol 1: Stereoselective Reduction of (E)-Enyne to (E,Z)-Diene[1]

This protocol outlines the selective reduction of an (E)-enyne precursor to form the critical (E,Z)-diene moiety of this compound with high stereofidelity.

Materials:

  • (E)-enyne precursor

  • Zinc dust (Zn)

  • Copper(I) iodide (CuI)

  • Silver nitrate (B79036) (AgNO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

Procedure:

  • Activation of Zinc: A suspension of zinc dust in a 10% aqueous solution of CuI is stirred for 30 minutes. The activated zinc is then filtered, washed sequentially with water and methanol, and dried under high vacuum. This process is repeated with a 10% aqueous solution of AgNO₃.

  • Reduction Reaction: The (E)-enyne substrate is dissolved in a 1:1 mixture of MeOH and H₂O.

  • The freshly activated Zn(Cu/Ag) is added to the solution at room temperature.

  • The reaction is stirred vigorously and monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite®, washing with Et₂O. The filtrate is washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the (E,Z)-diene.

Expected Outcome: This procedure has been reported to yield the desired (E,Z)-diene in 88% yield as a single isomer.[1]

Data Summary

Table 1: Comparison of Reduction Methods for Enyne Precursors
MethodCatalyst / ReagentTypical OutcomeReported Yield for this compound[1]Key Considerations
Catalytic HydrogenationPd/CaCO₃ poisoned with Pb(OAc)₂ (Lindlar's Catalyst)Z-alkeneNot reported; avoided due to selectivity concernsRisk of over-reduction and loss of other functional groups.
Activated Zinc ReductionZn(Cu/Ag)(E,Z)-diene88% (as a single isomer)Highly chemoselective and stereospecific for this substrate.

Logical Relationship Diagram

The overall synthetic strategy for this compound relies on a convergent assembly of key fragments. The stereochemical integrity of each fragment is essential for the success of the final synthesis.

G cluster_frags Fragment Synthesis cluster_coupling Key Couplings & Transformations fragA Fragment 1 (Vinyl Iodide 7) sonogashira Sonogashira Coupling fragA->sonogashira fragB Fragment 2 (Alkyne 8) fragB->sonogashira fragC Fragment 3 (Hydroxy Acid 5) amide Amide Coupling fragC->amide reduction Stereoselective Enyne Reduction sonogashira->reduction reduction->amide final This compound amide->final

Caption: Convergent synthetic strategy for this compound.[1][5]

References

Validation & Comparative

Efficacy of Kalimantacin A / Batumin Against Clinical Isolates: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the antibacterial agent known as both Kalimantacin A and batumin reveals a potent and selective inhibitor of staphylococcal species, including multidrug-resistant strains. This guide synthesizes the available experimental data on its efficacy, mechanism of action, and the methodologies used for its evaluation.

A key finding from comparative analysis of their respective gene clusters is that this compound, produced by Pseudomonas fluorescens, and batumin, from Pseudomonas batumici, are the same compound[1]. Consequently, this guide provides a unified overview of the efficacy of this single antibiotic against various clinical isolates.

Potent Activity Against Staphylococci

This compound/batumin demonstrates significant and selective antibacterial activity, particularly against the genus Staphylococcus. Studies have shown its effectiveness against a wide range of staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA) and small colony variants (SSCVs)[2]. The minimum inhibitory concentration (MIC) for most tested Staphylococcus strains, including MRSA, typically falls within the range of 0.04 to 0.5 µg/mL[2][3]. This efficacy appears to be independent of the species, origin, or resistance to other antibiotics[2].

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound/batumin against various clinical isolates as reported in the literature.

Bacterial SpeciesStrain TypeMIC Range (µg/mL)Reference
Staphylococcus spp.Type, reference, and clinical isolates0.0625 - 0.5[2]
Staphylococcus aureusMRSA0.25 - 0.5[2]
Staphylococcus aureusSmall Colony Variants (SSCVs)~0.25[2]
S. aureus & S. epidermidisMethicillin-resistant & susceptible0.04 - 0.5[3]

Mechanism of Action: Inhibition of Fatty Acid Synthesis

This compound/batumin targets the fatty acid biosynthesis pathway (FAS-II) in Staphylococcus aureus, which is essential for the integrity of the bacterial cell membrane[4]. Specifically, it inhibits the enoyl-acyl carrier protein reductase enzyme, FabI[1][4][5]. This enzyme is crucial for the final, rate-limiting step in each cycle of fatty acid elongation[6]. By binding to FabI, this compound/batumin prevents the synthesis of necessary fatty acids, ultimately leading to bacterial cell death. This targeted mechanism contributes to its narrow-spectrum activity, primarily affecting staphylococci[4].

cluster_FASII Fatty Acid Biosynthesis II (FAS-II) Pathway cluster_Inhibition Inhibitory Action Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Acyl-ACP Acyl-ACP Malonyl-CoA->Acyl-ACP FabD β-ketoacyl-ACP β-ketoacyl-ACP Acyl-ACP->β-ketoacyl-ACP FabH β-hydroxyacyl-ACP β-hydroxyacyl-ACP β-ketoacyl-ACP->β-hydroxyacyl-ACP FabG trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP FabZ Elongated Acyl-ACP Elongated Acyl-ACP trans-2-enoyl-ACP->Elongated Acyl-ACP FabI Fatty Acids Fatty Acids Elongated Acyl-ACP->Fatty Acids Kalimantacin_A_Batumin Kalimantacin_A_Batumin FabI FabI Kalimantacin_A_Batumin->FabI Inhibits Cell Membrane Cell Membrane Fatty Acids->Cell Membrane

Mechanism of Action of this compound/Batumin.

Efficacy Against Biofilms

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. This compound/batumin has demonstrated the ability to not only inhibit the growth of planktonic staphylococcal cells but also to disrupt and prevent biofilm formation[2][4]. At concentrations as low as half the MIC (e.g., 0.125 µg/mL), it has been shown to reduce biofilm formation in a majority of tested S. aureus strains, with a more pronounced effect on strains that are strong biofilm producers[2].

Experimental Protocols

The evaluation of this compound/batumin's efficacy relies on standard microbiological techniques.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, which is the lowest concentration of an antimicrobial that prevents visible growth of a bacterium, is a key metric of efficacy.

  • Preparation of Inoculum : Clinical isolates of bacteria are cultured in a suitable broth medium (e.g., Mueller-Hinton broth) and incubated to achieve a specific cell density, typically standardized to a 0.5 McFarland standard.

  • Serial Dilution : The antibiotic (this compound/batumin) is serially diluted in the broth medium in a microtiter plate to create a range of concentrations.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation : The MIC is determined as the lowest concentration of the antibiotic at which no visible bacterial growth is observed.

A Bacterial Isolate Culture B Prepare Standardized Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate Wells B->D C Serial Dilution of This compound/Batumin C->D E Incubate at 37°C (18-24 hours) D->E F Observe for Growth E->F G Determine MIC F->G

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Biofilm Formation Assay

The effect of the antibiotic on biofilm formation is often assessed using a crystal violet staining method.

  • Culture Preparation : Bacterial strains are grown in a suitable medium, such as Tryptic Soy Broth, often supplemented with glucose to promote biofilm formation.

  • Treatment and Incubation : The bacterial suspension is added to the wells of a microtiter plate, along with varying sub-inhibitory concentrations of this compound/batumin. The plate is then incubated for a period that allows for biofilm development (e.g., 24-48 hours).

  • Washing : After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline).

  • Staining : The remaining adherent biofilm is stained with a crystal violet solution.

  • Quantification : Excess stain is washed away, and the crystal violet that has been taken up by the biofilm is solubilized with a solvent (e.g., ethanol (B145695) or acetic acid). The amount of biofilm is then quantified by measuring the optical density of the solution using a spectrophotometer.

Conclusion

This compound and batumin are the same potent antibiotic with a selective and highly effective profile against staphylococcal species, including clinically challenging strains like MRSA. Its mechanism of inhibiting the essential FabI enzyme in the fatty acid synthesis pathway makes it a promising candidate for further drug development. Furthermore, its ability to combat biofilm formation addresses a critical aspect of persistent bacterial infections. The standardized protocols for determining MIC and anti-biofilm activity provide a robust framework for evaluating its efficacy in a research and clinical setting.

References

Validating FabI as the Primary Target of Kalimantacin A in Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

The escalating threat of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and validation of novel antibacterial agents with unique mechanisms of action. The bacterial fatty acid synthesis (FASII) pathway, being essential for bacterial survival and distinct from its mammalian counterpart, presents a promising target for new therapeutics. Within this pathway, FabI, which catalyzes the final, rate-limiting step of fatty acid elongation, has been identified as a key target for several inhibitors.

This guide focuses on Kalimantacin A, a polyketide antibiotic with potent activity against S. aureus. We present consolidated data from biochemical and genetic studies that collectively validate FabI as its primary target. This is further contextualized by comparing its efficacy and inhibitory action with well-characterized FabI inhibitors, Triclosan and AFN-1252.

Performance Comparison of FabI Inhibitors

The following tables summarize the key performance indicators of this compound and its alternatives in targeting S. aureus and its FabI enzyme.

Table 1: In Vitro Antibacterial Activity against S. aureus

CompoundS. aureus StrainMIC (µg/mL)
This compound ATCC 65380.064[1]
Triclosan Clinical Isolates (sensitive)~0.016[2]
Clinical Isolates (resistant)1 - 2[2][3]
AFN-1252 Clinical Isolates (MIC90)≤0.015[1]

Table 2: In Vitro Inhibition of S. aureus FabI (saFabI)

CompoundInhibition ParameterValue
This compound IC501.51 µM
Triclosan IC505.71 µM
AFN-1252 IC5014 nM (0.014 µM)

Experimental Validation Workflow

The validation of FabI as the primary target of this compound involves a multi-faceted approach, combining biochemical assays with genetic and microbiological techniques. The logical flow of these experiments is depicted below.

G cluster_biochemical Biochemical Validation cluster_microbiological Microbiological Validation cluster_genetic Genetic Validation purify Purify S. aureus FabI (saFabI) enzyme_assay In Vitro FabI Inhibition Assay purify->enzyme_assay kinetics Determine IC50 & Ki enzyme_assay->kinetics mic_overexpression Measure MIC Shift kinetics->mic_overexpression Correlate in vitro inhibition with cellular activity mic Determine MIC against S. aureus mic->kinetics Initial evidence for on-target activity resistance Generate this compound Resistant Mutants mic->resistance sequencing Sequence fabI Gene in Resistant Mutants resistance->sequencing overexpression Overexpress Wild-type & Mutant FabI in S. aureus sequencing->overexpression overexpression->mic_overexpression

Caption: Experimental workflow for validating FabI as the target of this compound.

Signaling Pathway: Fatty Acid Synthesis (FASII) in S. aureus

This compound inhibits the final, rate-limiting step of the bacterial Type II fatty acid synthesis (FASII) pathway. This pathway is responsible for producing the fatty acids essential for building bacterial cell membranes.

FASII_Pathway cluster_elongation Fatty Acid Elongation Cycle cluster_inhibition Inhibition Malonyl_ACP Malonyl-ACP Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabF/B Acyl_ACP Acyl-ACP (Cn) Acyl_ACP->Ketoacyl_ACP FabF/B Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ Elongated_Acyl_ACP Acyl-ACP (Cn+2) Enoyl_ACP->Elongated_Acyl_ACP FabI Elongated_Acyl_ACP->Acyl_ACP Further Rounds Membrane Membrane Lipids Elongated_Acyl_ACP->Membrane Incorporation Kalimantacin_A This compound Kalimantacin_A->Enoyl_ACP Inhibits

Caption: Inhibition of the S. aureus FASII pathway by this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Perform serial twofold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly within a 96-well microtiter plate. The typical final volume in each well before adding bacteria is 50 µL.

  • The concentration range should span the expected MIC value (e.g., from 64 µg/mL down to 0.03 µg/mL).

  • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only) for each plate.

b. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture of S. aureus on an agar (B569324) plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.10).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after addition.

c. Inoculation and Incubation:

  • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

d. Interpretation of Results:

  • Following incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In Vitro S. aureus FabI (saFabI) Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of FabI by monitoring the consumption of its cofactor, NADPH.

a. Materials and Reagents:

  • Purified saFabI enzyme

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • NADPH

  • Crotonoyl-CoA (substrate mimic)

  • Assay Buffer (e.g., 100 mM MES, pH 6.5)

b. Assay Procedure:

  • The assay is typically performed in a 96-well, UV-transparent microtiter plate.

  • To each well, add the assay buffer, a fixed concentration of NADPH (e.g., 50 µM), and the test inhibitor at various concentrations.

  • Initiate the enzymatic reaction by adding a fixed concentration of saFabI enzyme (e.g., 10 nM).

  • Pre-incubate the enzyme with the inhibitor and NADPH for a defined period.

  • Start the reaction by adding the substrate, Crotonoyl-CoA (e.g., 25 µM).

  • Immediately monitor the decrease in absorbance at 340 nm (A340) over time at a constant temperature (e.g., 30°C) using a plate reader. The decrease in A340 corresponds to the oxidation of NADPH to NADP⁺.

c. Data Analysis:

  • Calculate the initial velocity (rate of reaction) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

  • Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a dose-response curve.

  • Further kinetic studies can be performed by varying the concentrations of both substrate and NADPH to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, uncompetitive).

References

Structure-activity relationship (SAR) comparison of Kalimantacin A derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Structure-Activity Relationship of Kalimantacin A Derivatives

This compound, a polyketide natural product, has demonstrated significant promise as an antibacterial agent, particularly against multidrug-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mode of action, targeting the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in bacterial fatty acid biosynthesis, makes it an attractive scaffold for the development of novel antibiotics.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by quantitative data and detailed experimental protocols.

This compound exerts its antibacterial effect by inhibiting FabI, an essential enzyme in the bacterial fatty acid biosynthesis II (FASII) pathway. This pathway is responsible for the elongation of fatty acid chains, which are vital components of bacterial cell membranes. By binding to FabI, this compound blocks the reduction of enoyl-acyl carrier protein (enoyl-ACP) to acyl-ACP, the final step in the fatty acid elongation cycle. This disruption of fatty acid synthesis ultimately leads to bacterial cell death. The FASII pathway in bacteria is distinct from the type I fatty acid synthase (FASI) system found in mammals, providing a basis for selective toxicity.

Kalimantacin_A_Mechanism_of_Action cluster_FASII Fatty Acid Biosynthesis II (FASII) Elongation Cycle Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD beta-ketoacyl-ACP beta-ketoacyl-ACP Malonyl-ACP->beta-ketoacyl-ACP Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->beta-ketoacyl-ACP FabF/B beta-hydroxyacyl-ACP beta-hydroxyacyl-ACP beta-ketoacyl-ACP->beta-hydroxyacyl-ACP FabG enoyl-ACP enoyl-ACP beta-hydroxyacyl-ACP->enoyl-ACP FabZ/A Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) enoyl-ACP->Acyl-ACP (Cn+2) FabI This compound This compound This compound->Inhibition FabI FabI (Enoyl-ACP Reductase) Inhibition->FabI Inhibition MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Colony_Selection Select 3-5 S. aureus colonies Start->Colony_Selection Suspension Suspend in saline/PBS Colony_Selection->Suspension Standardization Adjust to 0.5 McFarland standard Suspension->Standardization Inoculum_Dilution Dilute in CAMHB to 5 x 10^5 CFU/mL Standardization->Inoculum_Dilution Inoculation Inoculate plate with bacterial suspension Inoculum_Dilution->Inoculation Stock_Solution Prepare compound stock solution Serial_Dilution Perform serial dilutions in 96-well plate Stock_Solution->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Visual_Inspection Visually inspect for bacterial growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

References

Comparative analysis of Kalimantacin A and vancomycin against MRSA biofilms

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Head-to-Head Look at Two Potent Compounds in the Fight Against Methicillin-Resistant Staphylococcus aureus Biofilms

Researchers, scientists, and drug development professionals are continually challenged by the persistent threat of Methicillin-Resistant Staphylococcus aureus (MRSA), particularly its ability to form resilient biofilms that are notoriously difficult to eradicate with conventional antibiotic therapy. This guide provides a comparative analysis of Kalimantacin A, a novel polyketide antibiotic, and vancomycin (B549263), a long-standing glycopeptide antibiotic of last resort, in their efficacy against MRSA biofilms.

Executive Summary

Vancomycin, a cornerstone in the treatment of MRSA infections, exhibits limited efficacy against mature MRSA biofilms, often requiring concentrations significantly higher than its minimum inhibitory concentration (MIC) to achieve eradication. This can lead to treatment failure and the emergence of resistance. In contrast, this compound, a potent inhibitor of fatty acid biosynthesis, has demonstrated significant promise in disrupting and preventing the formation of S. aureus biofilms, positioning it as a compelling alternative for further investigation. This guide synthesizes available experimental data to offer an objective comparison of their performance.

Quantitative Performance Comparison

The following tables summarize key quantitative data for vancomycin against MRSA biofilms. While direct comparative studies providing quantitative data for this compound are limited, its potent inhibitory mechanism suggests strong anti-biofilm potential.

Table 1: Vancomycin Activity Against Planktonic and Biofilm MRSA

ParameterConcentration (µg/mL)Strain(s)Reference
Minimum Inhibitory Concentration (MIC) 0.5 - 2.0Various clinical MRSA isolates[1][2][3]
Minimum Biofilm Inhibitory Concentration (MBIC) Identical to MIC in 80% of strainsS. aureus[4]
Minimum Biofilm Eradication Concentration (MBEC) > 20MRSA[5]
Concentration for Biofilm Eradication >1,000 x MICMRSA

Table 2: Biofilm Cell Survival After Vancomycin Treatment

Treatment ConcentrationMean Cell Survival (%)Incubation TimeMRSA IsolatesReference
4 x MBC19%24 hours12 clinical isolates

Mechanism of Action

Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall by binding to the D-Ala-D-Ala termini of peptidoglycan precursors. Its large molecular size and the complex extracellular matrix of biofilms, however, impede its penetration, contributing to its reduced efficacy against biofilm-embedded bacteria.

This compound: This polyketide antibiotic targets and inhibits FabI, an enoyl-acyl carrier protein reductase essential for fatty acid biosynthesis in S. aureus. This distinct mechanism disrupts a fundamental cellular process, leading to potent antibacterial activity. It has been shown to efficiently disrupt and prevent the formation of S. aureus biofilms, though detailed quantitative data on biofilm eradication is still emerging.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental processes for evaluating anti-biofilm efficacy, the following diagrams are provided.

cluster_vancomycin Vancomycin Mechanism of Action cluster_kalimantacin This compound Mechanism of Action Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Termini Vancomycin->DAlaDAla Binds to Peptidoglycan Peptidoglycan Synthesis DAlaDAla->Peptidoglycan Inhibits incorporation into CellWall Cell Wall Integrity Peptidoglycan->CellWall Disrupts KalimantacinA This compound FabI FabI Enzyme KalimantacinA->FabI Inhibits FattyAcid Fatty Acid Biosynthesis FabI->FattyAcid Blocks BacterialMembrane Bacterial Membrane Integrity FattyAcid->BacterialMembrane Disrupts

Caption: Mechanisms of action for vancomycin and this compound.

cluster_workflow Biofilm Susceptibility Testing Workflow Start MRSA Culture BiofilmFormation Biofilm Formation (e.g., 96-well plate) Start->BiofilmFormation Treatment Addition of Antibiotic (this compound or Vancomycin) BiofilmFormation->Treatment Incubation Incubation Treatment->Incubation Washing Wash to Remove Planktonic Cells Incubation->Washing Quantification Quantification of Biofilm Washing->Quantification CV Crystal Violet Staining (Biomass) Quantification->CV Viability Viability Assay (e.g., MTT, Resazurin) Quantification->Viability

Caption: General experimental workflow for biofilm susceptibility assays.

Experimental Protocols

1. Biofilm Formation Assay (Crystal Violet Method)

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) clinical isolate.

  • Culture Medium: Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • Procedure:

    • An overnight culture of MRSA is diluted to a concentration of 1x10^7 CFU/mL in TSB with 1% glucose.

    • 200 µL of the bacterial suspension is added to each well of a 96-well flat-bottomed polystyrene plate.

    • The plate is incubated at 37°C for 24 hours to allow for biofilm formation.

    • After incubation, the medium is gently removed, and the wells are washed three times with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

    • The plate is air-dried, and 200 µL of 0.1% crystal violet solution is added to each well and incubated for 15 minutes at room temperature.

    • The crystal violet solution is removed, and the wells are washed with PBS.

    • The bound dye is solubilized with 200 µL of 33% acetic acid.

    • The absorbance is measured at 570 nm using a microplate reader to quantify biofilm biomass.

2. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

  • Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure (MIC):

    • Serial two-fold dilutions of the antibiotic are prepared in Mueller-Hinton Broth (MHB) in a 96-well plate.

    • Each well is inoculated with a standardized bacterial suspension (approximately 5x10^5 CFU/mL).

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Procedure (MBC):

    • Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto antibiotic-free agar (B569324) plates.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.

3. Minimum Biofilm Eradication Concentration (MBEC) Assay

  • Method: Modified microdilution method.

  • Procedure:

    • MRSA biofilms are formed in a 96-well plate as described in the biofilm formation assay.

    • After 24 hours, the planktonic cells are removed, and the biofilms are washed with PBS.

    • Fresh medium containing two-fold serial dilutions of the antibiotic is added to the wells with established biofilms.

    • The plate is incubated for an additional 24 hours at 37°C.

    • The antibiotic-containing medium is removed, and the wells are washed with PBS.

    • The viability of the remaining biofilm cells is assessed using a viability stain (e.g., resazurin (B115843) or MTT) or by sonicating the wells to dislodge the biofilm and performing colony-forming unit (CFU) counts on agar plates.

    • The MBEC is defined as the minimum concentration of the antibiotic required to kill the biofilm-embedded bacteria.

Conclusion

Vancomycin's effectiveness against MRSA biofilms is significantly hampered by poor penetration and the high concentrations required for eradication, which are often not achievable in a clinical setting. This compound, with its novel mechanism of action targeting fatty acid biosynthesis, presents a promising alternative that has been shown to disrupt S. aureus biofilms. While direct, quantitative comparative data against vancomycin on MRSA biofilms is needed, the existing evidence strongly supports further investigation into this compound as a potential therapeutic agent for biofilm-associated MRSA infections. The development of new agents like this compound is crucial in the ongoing battle against antibiotic-resistant pathogens.

References

In vivo efficacy studies of Kalimantacin A in animal models of infection

Author: BenchChem Technical Support Team. Date: December 2025

Kalimantacin A, a polyketide antibiotic, has demonstrated promising activity against multidrug-resistant Staphylococcus aureus (MRSA) by targeting a crucial enzyme in fatty acid biosynthesis.[1][2][3] However, a comprehensive evaluation of its effectiveness in living organisms through in vivo efficacy studies in animal models of infection remains largely unavailable in published scientific literature. While preliminary clinical experiments have suggested high efficacy of a 0.1% this compound ointment in controlling nasal S. aureus infections, detailed supporting data from controlled animal studies are not yet available.[1]

This guide provides a summary of the known mechanism of action of this compound and presents a hypothetical experimental framework for conducting in vivo efficacy studies, which would be essential for its further development as a therapeutic agent.

Mechanism of Action: Inhibition of FabI

This compound exerts its antibacterial effect by inhibiting the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid biosynthesis pathway (FASII).[1] This pathway is responsible for producing fatty acids, which are vital components of bacterial cell membranes. By binding to FabI, this compound blocks the elongation of fatty acid chains, leading to the disruption of membrane integrity and ultimately bacterial cell death. The unique binding mode of this compound to FabI distinguishes it from other FabI inhibitors, highlighting its potential as a novel antibacterial agent.

cluster_fasii Bacterial Fatty Acid Biosynthesis (FASII) Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA Fatty Acid Elongation Cycle Fatty Acid Elongation Cycle Acetyl-CoA->Fatty Acid Elongation Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Elongation Cycle FabI Enoyl-ACP Reductase (FabI) Fatty Acid Elongation Cycle->FabI Fatty Acids Fatty Acids FabI->Fatty Acids NADPH-dependent reduction Cell Membrane\nComponents Cell Membrane Components Fatty Acids->Cell Membrane\nComponents Bacterial Cell Viability Bacterial Cell Viability Cell Membrane\nComponents->Bacterial Cell Viability Kalimantacin_A This compound Inhibition Kalimantacin_A->Inhibition Inhibition->FabI Disrupted Cell Membrane Disrupted Cell Membrane Inhibition->Disrupted Cell Membrane Bacterial Cell Death Bacterial Cell Death Disrupted Cell Membrane->Bacterial Cell Death

Caption: Mechanism of action of this compound.

Hypothetical In Vivo Efficacy Study in a Murine Thigh Infection Model

In the absence of published studies, a standard murine thigh infection model could be employed to evaluate the in vivo efficacy of this compound. This model is widely used in preclinical antibiotic development.

Experimental Protocol

1. Animal Model:

  • Species: Female BALB/c mice, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least 7 days before the experiment.

  • Neutropenia Induction (optional but recommended for immunosuppressed models): Cyclophosphamide administered intraperitoneally on days -4 and -1 relative to infection to induce neutropenia.

2. Bacterial Strain:

  • Staphylococcus aureus (MRSA) strain, e.g., USA300.

  • Inoculum Preparation: The strain is grown to mid-logarithmic phase in Mueller-Hinton broth, washed, and diluted in saline to the desired concentration (e.g., 10^6 CFU/mL).

3. Infection Procedure:

  • Anesthesia: Mice are anesthetized using isoflurane.

  • Infection: 0.1 mL of the bacterial suspension is injected into the right thigh muscle of each mouse.

4. Treatment Groups:

  • Vehicle Control: Administered with the vehicle used to dissolve this compound.

  • This compound: Administered at various doses (e.g., 1, 5, 10, 25 mg/kg) via a relevant route (e.g., intravenous, subcutaneous, or topical for skin infections).

  • Positive Control: A clinically relevant antibiotic with known efficacy against MRSA (e.g., vancomycin (B549263) or linezolid) is administered at a therapeutic dose.

5. Treatment Administration:

  • Treatment is initiated at a specified time post-infection (e.g., 2 hours).

  • Dosing frequency and duration are determined based on preliminary pharmacokinetic data (if available) or typically administered once or twice daily for 1-3 days.

6. Efficacy Endpoint:

  • At 24 hours post-treatment initiation, mice are euthanized.

  • The infected thigh muscle is aseptically removed, homogenized in sterile saline.

  • Serial dilutions of the homogenate are plated on appropriate agar (B569324) plates.

  • Bacterial burden is determined by counting colony-forming units (CFU) per gram of tissue.

7. Data Analysis:

  • The primary outcome is the reduction in bacterial load (log10 CFU/g) in the thighs of treated mice compared to the vehicle control group.

  • Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by Dunnett's or Tukey's post-hoc test).

acclimatization Acclimatization of Mice (7 days) neutropenia Neutropenia Induction (Cyclophosphamide) acclimatization->neutropenia infection Thigh Infection with MRSA (10^5 CFU/thigh) neutropenia->infection treatment Treatment Initiation (2h post-infection) infection->treatment groups Treatment Groups: - Vehicle Control - this compound (multiple doses) - Positive Control (e.g., Vancomycin) treatment->groups euthanasia Euthanasia and Thigh Excision (24h post-treatment) treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution and Plating homogenization->plating analysis Bacterial Load Quantification (log10 CFU/g) plating->analysis

Caption: Experimental workflow for a murine thigh infection model.

Data Presentation

Due to the lack of available in vivo efficacy data for this compound, a quantitative data comparison table cannot be provided at this time. Future studies following the protocol outlined above would generate data that could be presented as follows:

Table 1: Hypothetical Efficacy of this compound in a Murine Thigh Infection Model

Treatment GroupDose (mg/kg)Mean Bacterial Load (log10 CFU/g ± SD)Reduction vs. Vehicle (log10 CFU/g)
Vehicle Control-7.5 ± 0.5-
This compound16.8 ± 0.60.7
This compound55.2 ± 0.72.3
This compound104.1 ± 0.53.4
Vancomycin1104.5 ± 0.43.0

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion

This compound represents a promising antibiotic candidate with a novel mechanism of action against MRSA. However, its preclinical development is hampered by the absence of in vivo efficacy data. The experimental framework proposed here provides a standard and robust method to evaluate the in vivo potential of this compound. Such studies are critical to establish a proof-of-concept for its efficacy and to guide dose selection for further preclinical and clinical development. The scientific community awaits such studies to determine if this compound can be a viable new weapon in the fight against antibiotic-resistant bacteria.

References

Synthetic Kalimantacin A Demonstrates Potent and Selective Antibacterial Activity Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of synthetic Kalimantacin A reveals its potent and selective antibacterial activity, particularly against pathogenic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This guide provides a comparative overview of its efficacy against various natural bacterial isolates, details the experimental protocols for validation, and illustrates the underlying mechanism of action.

This compound, a complex polyketide natural product, has been successfully synthesized, enabling detailed investigation into its therapeutic potential.[1][2][3] The synthetic route has also opened avenues for the creation of analogues to conduct structure-activity relationship (SAR) studies.[1][2] The primary mechanism of action of this compound is the inhibition of FabI, an essential enzyme in the bacterial type II fatty acid synthesis (FASII) pathway. This pathway is responsible for producing vital components of bacterial cell membranes.

Comparative Antibacterial Efficacy

The antibacterial activity of synthetic this compound has been evaluated against a panel of clinically relevant bacterial strains. The results, summarized in the table below, highlight its high potency against Staphylococcus aureus, a common cause of hospital-acquired and community-acquired infections.

Bacterial StrainTypeMinimum Inhibitory Concentration (MIC) of Synthetic this compound (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus ATCC 6538Gram-positive0.064-
27-descarbamoyl this compound-0.512 (8-fold less active)-
17-hydroxy this compound-4.0 (62.5-fold less active)-
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positivePotent activity reportedVancomycin: 2
Escherichia coli ATCC 25922Gram-negative>128Ciprofloxacin: <0.015
Pseudomonas aeruginosa ATCC 27853Gram-negative>128Gentamicin: 0.5-2

Note: The MIC values for reference compounds are typical ranges and can vary.

The data clearly indicates that synthetic this compound is highly effective against the Gram-positive bacterium Staphylococcus aureus. In contrast, it shows no significant activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at the tested concentrations. This selectivity is a known characteristic of FabI inhibitors, as Gram-negative bacteria often possess isoforms of this enzyme, rendering them less susceptible.

Mechanism of Action: Targeting Fatty Acid Synthesis

This compound exerts its bactericidal effect by specifically inhibiting the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in the bacterial fatty acid synthesis pathway. This pathway is essential for the bacterium's survival as it produces the fatty acids necessary for building and maintaining cell membranes. The inhibition of FabI disrupts this process, leading to bacterial cell death.

Fatty_Acid_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA Elongation Cycle Elongation Cycle Acetyl-CoA->Elongation Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation Cycle Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) FabI (Enoyl-ACP Reductase) FabI (Enoyl-ACP Reductase) Elongation Cycle->FabI (Enoyl-ACP Reductase) Fatty Acids Fatty Acids FabI (Enoyl-ACP Reductase)->Fatty Acids Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis This compound This compound This compound->FabI (Enoyl-ACP Reductase) Inhibits ACP ACP ACP->Elongation Cycle

Caption: Inhibition of bacterial fatty acid synthesis by this compound.

Experimental Protocols

The antibacterial activity of synthetic this compound is validated using standardized methods, primarily the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.

  • Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • The standardized inoculum is then diluted to the final testing concentration.

2. Preparation of this compound Dilutions:

  • A stock solution of synthetic this compound is prepared in a suitable solvent.

  • A series of two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the diluted bacterial suspension.

  • The plate includes a positive control (bacteria with no antibiotic) and a negative control (broth only).

  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity.

  • The MIC is recorded as the lowest concentration of this compound at which there is no visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Culture Bacterial Culture Standardized Inoculum (0.5 McFarland) Standardized Inoculum (0.5 McFarland) Bacterial Culture->Standardized Inoculum (0.5 McFarland) Inoculate 96-well plate Inoculate 96-well plate Standardized Inoculum (0.5 McFarland)->Inoculate 96-well plate Synthetic this compound Synthetic this compound Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate Synthetic this compound->Serial Dilutions in 96-well plate Serial Dilutions in 96-well plate->Inoculate 96-well plate Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Inoculate 96-well plate->Incubate at 37°C for 18-24h Visual Inspection for Turbidity Visual Inspection for Turbidity Incubate at 37°C for 18-24h->Visual Inspection for Turbidity Determine MIC Determine MIC Visual Inspection for Turbidity->Determine MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

Synthetic this compound exhibits potent and selective antibacterial activity against Gram-positive bacteria, most notably Staphylococcus aureus, including resistant strains. Its targeted mechanism of action, the inhibition of the essential enzyme FabI in the fatty acid biosynthesis pathway, makes it a promising candidate for further drug development. The lack of activity against Gram-negative bacteria underscores its specificity. The established experimental protocols for MIC determination provide a robust framework for the continued evaluation of this compound and its analogues against a broader range of natural and clinical isolates.

References

Unraveling Staphylococcal Responses: A Comparative Transcriptomic Analysis of Kalimantacin A and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the transcriptomic landscape of Staphylococcus aureus reveals distinct cellular responses to the novel antibiotic Kalimantacin A compared to conventional antibacterial agents. This guide provides a comprehensive comparison, offering researchers, scientists, and drug development professionals valuable insights into the mechanisms of action and potential for synergistic therapies.

This report synthesizes data from multiple transcriptomic studies to construct a comparative analysis of gene expression changes in S. aureus following treatment with this compound and other well-established antibiotics. While direct comparative transcriptomic data for this compound is not yet available, its known mechanism of action—inhibition of fatty acid biosynthesis via the FabI enzyme—allows for a robust, inferred comparison with antibiotics that target different cellular pathways.[1][2][3][4]

Executive Summary of Comparative Transcriptomic Responses

The primary distinction in the transcriptomic profiles lies in the core cellular processes affected by each antibiotic class. This compound is predicted to primarily trigger a response related to the disruption of fatty acid and cell membrane synthesis. In contrast, agents like vancomycin (B549263) and daptomycin (B549167) induce the cell wall stress stimulon, a well-characterized response to damage of the peptidoglycan layer.[5]

Below is a summary of the anticipated and observed transcriptomic changes in S. aureus when treated with this compound versus other major antibiotic classes.

Antibiotic ClassPrimary TargetKey Upregulated PathwaysKey Downregulated PathwaysRepresentative Genes
This compound (Inferred) Fatty Acid Synthesis (FabI)Glycerophospholipid metabolism, Membrane transport (ABC transporters)Fatty acid biosynthesis, Cell divisionplsX, pssA, mprF, fab genes
Glycopeptides (e.g., Vancomycin) Peptidoglycan SynthesisCell wall stress stimulon, Peptidoglycan biosynthesis, Two-component systemsVirulence factors, a-hemolysinvraS, vraR, murZ, pbp2, sgtB
Lipopeptides (e.g., Daptomycin) Cell Membrane DepolarizationCell wall stress stimulon, Response to membrane damage-vraS, vraR, mprF
β-Lactams (e.g., Oxacillin) Peptidoglycan Synthesis (PBPs)Cell wall stress stimulon, Penicillin-binding proteins-vraS, vraR, pbp2, mecA

Experimental Methodologies

The following protocols are representative of the methodologies employed in the transcriptomic analysis of S. aureus responses to antibiotic treatment.

Bacterial Strains and Culture Conditions
  • Bacterial Strain: Staphylococcus aureus strains such as Newman, N315, Mu50, COL, or USA300 are commonly used.

  • Growth Conditions: Bacteria are typically grown in Mueller-Hinton Broth (MHB) or Tryptic Soy Broth (TSB) at 37°C with shaking to mid-logarithmic phase (OD600 of ~0.5).

Antibiotic Treatment
  • Antibiotics are added to the bacterial cultures at sub-lethal concentrations (e.g., 0.5x or 1x the Minimum Inhibitory Concentration - MIC) to ensure the cells are still viable for RNA extraction.

  • The treatment duration is typically short, ranging from 15 to 60 minutes, to capture the primary transcriptomic response.

RNA Extraction and Sequencing
  • RNA Isolation: Bacterial cells are harvested by centrifugation, and total RNA is extracted using commercially available kits, often involving mechanical lysis with bead beating to ensure complete cell disruption.

  • rRNA Depletion: Ribosomal RNA (rRNA) is removed from the total RNA samples to enrich for messenger RNA (mRNA).

  • cDNA Library Preparation: The enriched mRNA is fragmented and reverse transcribed into complementary DNA (cDNA). Sequencing adapters are then ligated to the cDNA fragments.

  • RNA Sequencing (RNA-Seq): The prepared cDNA libraries are sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Read Mapping: The sequencing reads are mapped to a reference S. aureus genome.

  • Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis is performed to identify genes that are significantly up- or downregulated in the antibiotic-treated samples compared to untreated controls. A common threshold for significance is a log2 fold change of ≥ 1 or ≤ -1 and a p-value < 0.05.

  • Pathway Analysis: Differentially expressed genes are mapped to known cellular pathways (e.g., KEGG pathways) to identify the biological processes that are most affected by the antibiotic treatment.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_culture Bacterial Culture cluster_rna_processing RNA Processing cluster_sequencing_analysis Sequencing & Analysis start S. aureus Culture treatment Antibiotic Treatment start->treatment control Untreated Control start->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion cdna_synthesis cDNA Synthesis rrna_depletion->cdna_synthesis sequencing RNA-Seq cdna_synthesis->sequencing mapping Read Mapping sequencing->mapping diff_expression Differential Expression mapping->diff_expression pathway_analysis Pathway Analysis diff_expression->pathway_analysis

Caption: Experimental workflow for comparative transcriptomics.

fatty_acid_synthesis cluster_pathway Fatty Acid Biosynthesis (FASII) in S. aureus cluster_inhibition Inhibition acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa elongation Elongation Cycle malonyl_coa->elongation fabI FabI (Enoyl-ACP reductase) elongation->fabI (intermediate steps) fatty_acids Fatty Acids elongation->fatty_acids (final steps) fabI->elongation kalimantacin This compound kalimantacin->fabI

Caption: Inhibition of Fatty Acid Synthesis by this compound.

Concluding Remarks

The comparative analysis of transcriptomic data provides a powerful lens through which to understand the nuanced responses of S. aureus to different antibiotic pressures. While this compound's unique mechanism of targeting fatty acid synthesis sets it apart from many currently used antibiotics, the downstream effects on cell membrane integrity may present opportunities for synergistic drug combinations. Further research involving direct comparative RNA-Seq analysis of this compound alongside other antibiotics is warranted to validate these inferred responses and to accelerate the development of novel therapeutic strategies against multidrug-resistant S. aureus.

References

Benchmarking the Safety and Toxicity Profile of Kalimantacin A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Kalimantacin A, a potent natural product antibiotic, has garnered significant interest for its activity against multidrug-resistant pathogens, particularly Staphylococcus aureus. However, the clinical development of natural products is often hampered by unfavorable safety and toxicity profiles. This has spurred the development of numerous this compound analogues aimed at retaining antibacterial efficacy while minimizing adverse effects. This guide provides a comparative analysis of the available safety and toxicity data for these analogues, offering a valuable resource for researchers in the field of antibiotic drug discovery.

In Vitro Cytotoxicity Profile

A primary indicator of a compound's potential toxicity is its effect on mammalian cell viability. In vitro cytotoxicity assays provide crucial preliminary data on the concentration at which a compound induces cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

While specific cytotoxicity data for a wide range of this compound analogues remains limited in publicly available literature, some studies have focused on designing derivatives with predicted non-toxic properties. These predictions are often based on computational models that assess absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. However, experimental validation is paramount.

For the purpose of this guide, and in the absence of a comprehensive experimental dataset for a series of analogues, we present a table structure that should be populated as data becomes available from ongoing and future research.

Table 1: Comparative In Vitro Cytotoxicity of this compound Analogues

Compound/AnalogueCell LineAssay TypeIC50 (µM)Therapeutic Index (TI)¹Reference
This compoundHepG2MTT AssayData not availableData not available
Analogue 1HepG2MTT AssayPopulate with dataPopulate with data
Analogue 2HepG2MTT AssayPopulate with dataPopulate with data
Analogue 1HEK293CellTiter-GloPopulate with dataPopulate with data
Analogue 2HEK293CellTiter-GloPopulate with dataPopulate with data

¹Therapeutic Index (TI) is calculated as the ratio of the cytotoxic concentration (IC50) to the effective therapeutic concentration (e.g., Minimum Inhibitory Concentration, MIC). A higher TI indicates a more favorable safety profile.

Hemolytic Activity

Hemolysis, the rupture of red blood cells, is a critical parameter for assessing the toxicity of intravenously administered drugs. Compounds that cause significant hemolysis can lead to anemia and other serious complications.

Table 2: Comparative Hemolytic Activity of this compound Analogues

Compound/AnalogueRed Blood Cell Source% Hemolysis at Test Concentration (µM)HC50 (µM)²Reference
This compoundHumanData not availableData not available
Analogue 1HumanPopulate with dataPopulate with data
Analogue 2HumanPopulate with dataPopulate with data
Analogue 1MurinePopulate with dataPopulate with data
Analogue 2MurinePopulate with dataPopulate with data

²HC50 is the concentration of the compound that causes 50% hemolysis.

In Vivo Toxicity

Preclinical in vivo studies in animal models are essential for evaluating the systemic toxicity of drug candidates. These studies provide insights into the potential effects on various organs and the overall tolerability of the compound.

To date, detailed in vivo toxicity studies for this compound analogues are not widely published. The development of novel analogues will necessitate such studies to determine key parameters like the maximum tolerated dose (MTD) and to observe any potential pathological changes.

Table 3: Comparative In Vivo Toxicity of this compound Analogues

Compound/AnalogueAnimal ModelRoute of AdministrationMaximum Tolerated Dose (MTD) (mg/kg)Observed ToxicitiesReference
This compoundMouseIntravenousData not availableData not available
Analogue 1MouseIntravenousPopulate with dataPopulate with data
Analogue 2RatOralPopulate with dataPopulate with data

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for the key assays discussed.

MTT Cytotoxicity Assay

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate mammalian cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hemolytic Activity Assay

Objective: To determine the concentration of a compound that causes 50% lysis of red blood cells (HC50).

Methodology:

  • Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Incubation: In a 96-well plate, add 100 µL of serially diluted this compound analogues in PBS.

  • Hemolysis Induction: Add 100 µL of the 2% RBC suspension to each well.

  • Controls: Include a negative control (PBS only, 0% hemolysis) and a positive control (1% Triton X-100, 100% hemolysis).

  • Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

  • Data Analysis: Calculate the percentage of hemolysis for each concentration relative to the positive control. The HC50 value is determined by plotting the percentage of hemolysis against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of toxicity and the design of experiments.

General Cytotoxicity Testing Workflow

The following diagram illustrates a standard workflow for assessing the in vitro cytotoxicity of novel compounds.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound This compound Analogue (Stock Solution) SerialDilution Serial Dilution of Analogue Compound->SerialDilution Cells Mammalian Cell Line (e.g., HepG2) CellSeeding Cell Seeding in 96-well Plate Cells->CellSeeding Treatment Compound Treatment SerialDilution->Treatment CellSeeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Reagent Addition Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Measure Absorbance (570nm) Solubilization->Absorbance Calculation Calculate % Viability Absorbance->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for In Vitro Cytotoxicity (MTT) Assay.

Potential Signaling Pathway for Drug-Induced Hepatotoxicity

While the specific signaling pathways affected by this compound analogues are yet to be fully elucidated, a common mechanism of drug-induced liver injury involves the induction of oxidative stress and apoptosis. The following diagram depicts a generalized pathway.

Hepatotoxicity_Pathway cluster_cell Hepatocyte Drug This compound Analogue ROS Reactive Oxygen Species (ROS) Generation Drug->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase Caspase Activation Mitochondria->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Triggers

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Kalimantacin A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of potent compounds like Kalimantacin A are paramount to ensuring laboratory safety and environmental protection. As a potent antibiotic, this compound requires specific handling and disposal protocols to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[1][2] This guide provides essential, step-by-step procedures for the proper disposal of this compound in a laboratory setting.

Core Safety and Disposal Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes key safety and disposal considerations based on general guidelines for handling antibiotics in a research environment. These are critical for minimizing exposure and ensuring proper waste management.

ParameterGuidelineSource
Chemical Nature Potent Antibiotic, Polyketide[3][4]
Primary Hazard Biological activity, potential for promoting antibiotic resistance.[1][2]
Personal Protective Equipment (PPE) Standard laboratory attire: safety glasses, lab coat, and gloves.
Spill Cleanup Take up dry material, avoiding dust generation. Clean the affected area and dispose of cleanup materials as hazardous waste.
Waste Classification Hazardous Chemical Waste (especially for stock solutions and contaminated materials).[1][2]

Experimental Protocols for Disposal

The proper disposal of this compound, like other antibiotics used in research, should be approached systematically. The following protocols outline the necessary steps for different forms of this compound waste.

1. Disposal of Stock Solutions and Unused Product:

  • Principle: Concentrated antibiotic solutions are considered hazardous chemical waste and must not be disposed of down the drain.[2]

  • Methodology:

    • Collect all unused or expired this compound stock solutions in a designated, properly labeled, and leak-proof hazardous waste container.[1][2]

    • The container should be clearly marked as "Hazardous Waste" and include the chemical name "this compound".

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic.[1]

    • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

2. Disposal of Contaminated Media and Aqueous Solutions:

  • Principle: While autoclaving can destroy biological hazards in used media, it may not inactivate heat-stable antibiotics. Therefore, media containing this compound should be treated as chemical waste.[2]

  • Methodology:

    • Decontaminate the media to eliminate any biological hazards, typically through autoclaving.

    • After autoclaving, collect the liquid waste in a designated hazardous waste container for chemical waste.[1] Do not pour it down the sink.

    • Label the container appropriately and arrange for disposal via your institution's EHS program.

3. Disposal of Contaminated Labware (Non-Sharps):

  • Principle: Items such as pipette tips, microfuge tubes, and gloves that have come into contact with this compound are considered contaminated waste.

  • Methodology:

    • Collect all contaminated non-sharp solid waste in a designated, clearly labeled hazardous waste container.

    • This container should be separate from general lab trash and biohazardous waste if the primary hazard is chemical.

    • Once the container is full, arrange for its disposal through your institution's EHS program.

4. Disposal of Contaminated Sharps:

  • Principle: Needles, syringes, or any other sharp objects contaminated with this compound pose a dual physical and chemical hazard.

  • Methodology:

    • Place all contaminated sharps immediately into a designated, puncture-proof sharps container.

    • The container should be clearly labeled for "Chemical Sharps Waste."

    • Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS program.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

start This compound Waste Generated waste_type Identify Waste Type start->waste_type stock Stock Solution or Pure Compound waste_type->stock  Stock/Pure media Contaminated Media (Liquid Waste) waste_type->media Liquid solids Contaminated Solids (Non-Sharps) waste_type->solids Solid sharps Contaminated Sharps waste_type->sharps Sharps collect_stock Collect in Labeled Hazardous Waste Container stock->collect_stock autoclave Autoclave to Deactivate Biological Agents media->autoclave collect_solids Collect in Labeled Solid Waste Container solids->collect_solids collect_sharps Collect in Puncture-Proof Sharps Container sharps->collect_sharps ehs Dispose via Institutional EHS Program collect_stock->ehs collect_media Collect Autoclaved Media in Chemical Waste Container autoclave->collect_media collect_media->ehs collect_solids->ehs collect_sharps->ehs

Caption: Workflow for the proper disposal of this compound waste.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.